molecular formula C7H4F6N2O4S2 B131147 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine CAS No. 145100-50-1

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Cat. No.: B131147
CAS No.: 145100-50-1
M. Wt: 358.2 g/mol
InChI Key: DXLQEJHUQKKSRB-UHFFFAOYSA-N
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Description

N-(2-Pyridyl)bis(trifluoromethanesulfonimide) (2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, N,N-Bis(trifluoromethylsulfonyl)-2-pyridylamine)) is a useful triflating reagent. It has been synthesized by reacting 2-aminopyridine and triflic anhydride.>

Properties

IUPAC Name

1,1,1-trifluoro-N-pyridin-2-yl-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2O4S2/c8-6(9,10)20(16,17)15(5-3-1-2-4-14-5)21(18,19)7(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLQEJHUQKKSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336503
Record name 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide
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Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145100-50-1
Record name 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine [Triflating Reagent]
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, characterization, and applications of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, a versatile reagent in modern organic synthesis. This document offers comprehensive experimental protocols, quantitative data, and workflow visualizations to support researchers in its effective utilization.

Introduction

This compound, also known as N-(2-Pyridyl)triflimide, is a powerful triflating reagent. It is a stable, crystalline solid that offers a significant advantage over other triflating agents, such as triflic anhydride, due to its ease of handling and milder reaction conditions. Its primary application lies in the conversion of ketones and other carbonyl compounds into their corresponding vinyl or aryl triflates. These triflates are valuable intermediates in a wide array of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which are fundamental in the construction of complex molecules in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound is achieved through the reaction of 2-aminopyridine with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.[1] A detailed and reliable experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[1]

Materials and Equipment:

  • 2-L, two-necked, round-bottomed flask

  • Mechanical stirrer

  • Rubber septum

  • Cannula

  • Kugelrohr distillation apparatus

  • 2-Aminopyridine

  • Pyridine (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum is charged with 2-aminopyridine (19.86 g, 0.211 mol) and anhydrous pyridine (35.04 g, 35.88 mL, 0.443 mol) in 800 mL of dichloromethane under an argon atmosphere.

  • The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of triflic anhydride (125 g, 74.54 mL, 0.443 mol) in 150 mL of dichloromethane is added dropwise via a cannula over 3.5 hours with vigorous stirring.

  • After the addition is complete, the solution is stirred for an additional 2 hours at -78 °C.

  • The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 19 hours.

  • The reaction is quenched by the addition of 50 mL of cold water.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (4 x 50 mL).

  • The combined organic extracts are washed with cold aqueous 10% sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL).

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by Kugelrohr distillation (85–100 °C/0.25 mm) to afford pure this compound as a white solid.

Yield: 61 g (81%)

Characterization

The synthesized this compound can be thoroughly characterized using various spectroscopic and physical methods. The expected data are summarized below.

Physical and Spectroscopic Data
PropertyValue
Molecular Formula C₇H₄F₆N₂O₄S₂
Molecular Weight 358.24 g/mol
Appearance White solid[1]
Melting Point 41–42 °C[1]
Boiling Point 85–100 °C at 0.25 mmHg[1]
Infrared (IR) (Nujol, cm⁻¹): 1590, 1570, 1460, 1220, 1215, 1120, 1040, 990, 940, 910, 880, 735, 710[1]
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.63 (dd, 1H, J = 4.4, 1.46), 7.91–7.97 (dt, 1H, J = 8.06, 2.2), 7.46–7.55 (m, 2H)[1]
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 150.31, 145.98, 139.71, 126.79, 125.69, 125.50, 121.39, 117.10, 112.80[1]

Applications in Organic Synthesis

The primary utility of this compound is as a triflating reagent for the synthesis of vinyl triflates from ketone enolates.[1] Vinyl triflates are versatile intermediates for carbon-carbon bond formation.

Experimental Protocol: General Procedure for the Formation of Vinyl Triflates

Materials and Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ketone substrate

  • Base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • A solution of the ketone in an anhydrous solvent is cooled to -78 °C under an inert atmosphere.

  • A solution of a strong base (e.g., LDA) is added dropwise to generate the corresponding metal enolate.

  • A solution of this compound in the same anhydrous solvent is then added to the enolate solution at -78 °C.

  • The reaction is stirred at low temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a suitable aqueous solution and allowed to warm to room temperature.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude vinyl triflate is purified by flash column chromatography.

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent application in the formation of vinyl triflates.

Synthesis_Workflow cluster_synthesis Synthesis of this compound reagents 2-Aminopyridine + Pyridine reaction_conditions 1. CH₂Cl₂, -78 °C 2. Triflic Anhydride 3. Warm to RT reagents->reaction_conditions Reaction workup Aqueous Workup (H₂O, NaOH, Brine) reaction_conditions->workup Quenching & Extraction purification Kugelrohr Distillation workup->purification Isolation product 2-[N,N-Bis(trifluoromethylsulfonyl) amino]pyridine purification->product Purified Product

Caption: Synthetic workflow for this compound.

Application_Workflow cluster_application Application in Vinyl Triflate Synthesis ketone Ketone enolate_formation Base (e.g., LDA) THF, -78 °C ketone->enolate_formation Deprotonation enolate Lithium Enolate enolate_formation->enolate triflation 2-[N,N-Bis(trifluoromethylsulfonyl) amino]pyridine enolate->triflation Triflation vinyl_triflate Vinyl Triflate triflation->vinyl_triflate coupling Cross-Coupling (e.g., Suzuki) vinyl_triflate->coupling Further Reaction final_product Complex Molecule coupling->final_product

Caption: General workflow for vinyl triflate formation and subsequent cross-coupling.

References

Spectroscopic Profile of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, a versatile reagent in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) data in a structured format, outlines detailed experimental protocols for spectroscopic analysis, and includes a workflow diagram for the characterization of novel chemical entities.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data[1]

Solvent: Chloroform-d (CDCl₃)

NucleusChemical Shift (δ) [ppm]Multiplicity / Coupling Constant (J) [Hz]Assignment
¹H8.63dd, J = 4.4, 1.46Pyridine H-6
¹H7.91–7.97dt, J = 8.06, 2.2Pyridine H-4
¹H7.46–7.55mPyridine H-3, H-5
¹³C150.31-Pyridine C-2
¹³C145.98-Pyridine C-6
¹³C139.71-Pyridine C-4
¹³C126.79-Pyridine C-5
¹³C125.69-Pyridine C-3
¹³C121.39, 117.10, 112.80q, J ≈ 320Trifluoromethyl (CF₃)

Note: The assignment of the pyridine protons and carbons is based on standard chemical shift ranges and coupling patterns for 2-substituted pyridines. The exact assignment of H-3 and H-5, and the specific trifluoromethyl carbons may require further 2D NMR analysis.

Table 2: Infrared (IR) Spectroscopy Data[1]

Sample Preparation: Nujol Mull

Wavenumber (cm⁻¹)IntensityAssignment
1590-C=C/C=N stretching (pyridine ring)
1570-C=C/C=N stretching (pyridine ring)
1460-C-H bending / C=C stretching
1220, 1215StrongS=O stretching (asymmetric)
1120StrongC-F stretching
1040-S=O stretching (symmetric)
990, 940, 910-Fingerprint region
880-C-H out-of-plane bending
735, 710-C-H out-of-plane bending
Table 3: Mass Spectrometry (MS) Data
m/zProposed FragmentNotes
358[M]⁺Molecular ion
280[M - CF₃]⁺Loss of a trifluoromethyl radical
225[M - SO₂CF₃]⁺Cleavage of the N-S bond
133[SO₂CF₃]⁺Trifluoromethanesulfonyl cation
78[C₅H₄N]⁺Pyridyl cation
69[CF₃]⁺Trifluoromethyl cation

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Volumetric flasks and pipettes

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Add a small drop of TMS as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width for the carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • Set an appropriate relaxation delay.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Solid sample of this compound.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol).

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer with an Electron Ionization (EI) source.

  • Direct insertion probe or a Gas Chromatography (GC) inlet.

  • Sample of this compound.

  • Volatile solvent (e.g., dichloromethane or methanol).

Procedure (using Direct Insertion Probe):

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

  • Instrument Setup:

    • Insert the probe into the mass spectrometer's ion source.

    • Set the ion source to EI mode.

    • Set the electron energy to 70 eV.

    • Set the mass range to be scanned (e.g., m/z 50-400).

  • Data Acquisition:

    • Gradually heat the probe to volatilize the sample into the ion source.

    • Acquire mass spectra as the sample enters the ion source.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed fragmentation pattern with predicted pathways.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Mechanism of Triflation with N-(2-pyridyl)triflimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethanesulfonyl group (triflate, Tf), a superlative leaving group, is of paramount importance in modern organic synthesis, enabling a wide array of cross-coupling reactions and nucleophilic substitutions. The introduction of this functional group is most commonly achieved through a process known as triflation. Among the arsenal of triflating agents, N-(2-pyridyl)triflimide and its derivatives, such as N-(5-chloro-2-pyridyl)triflimide (commonly known as Comins' reagent), have emerged as highly effective reagents for the triflation of ketones, phenols, and other nucleophiles.[1][2] These pyridine-derived reagents offer advantages in terms of stability, handling, and, in many cases, improved yields and regioselectivity compared to more aggressive reagents like triflic anhydride.[3] This technical guide provides a comprehensive overview of the mechanism of triflation using N-(2-pyridyl)triflimide, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism of Triflation

The fundamental mechanism of triflation with N-(2-pyridyl)triflimide involves the nucleophilic attack of a deprotonated substrate, typically a metal enolate, on one of the electrophilic sulfur atoms of the triflimide. The reaction proceeds via a nucleophilic substitution pathway, where the triflate group is transferred to the nucleophile, and the N-(2-pyridyl)triflamide anion is liberated as a leaving group.

A generalized mechanistic sequence for the triflation of a ketone is as follows:

  • Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon of the ketone, forming a nucleophilic metal enolate. The choice of base and reaction conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control).

  • Nucleophilic Attack: The oxygen atom of the enolate attacks one of the sulfur atoms of the N-(2-pyridyl)triflimide.

  • Triflate Transfer and Leaving Group Departure: This attack leads to the formation of a transient intermediate or transition state, resulting in the transfer of the trifluoromethanesulfonyl group to the enolate oxygen. The N-(2-pyridyl)triflamide anion, a resonance-stabilized and relatively weak base, departs as the leaving group.

Figure 1: High-level overview of the triflation of a ketone with N-(2-pyridyl)triflimide.

The Role of the Pyridine Moiety

The pyridine ring in N-(2-pyridyl)triflimide plays a crucial role in modulating the reactivity of the reagent. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atoms, making them more susceptible to nucleophilic attack. Furthermore, the nitrogen atom in the pyridine ring can influence the reaction through several potential mechanisms:

  • Inductive Effect: The electronegative nitrogen atom withdraws electron density from the triflimide nitrogen, further polarizing the S-N bonds and increasing the reactivity of the triflyl groups.

  • Leaving Group Stabilization: Upon departure, the negative charge on the N-(2-pyridyl)triflamide anion is stabilized by resonance delocalization and the inductive effect of the pyridine ring, making it an excellent leaving group.

  • Potential Lewis Base Interaction: While not definitively established in all cases, the pyridine nitrogen has the potential to interact with the metal cation of the enolate in the transition state, which could influence the stereochemical outcome of the reaction.

Quantitative Data: Triflation of Ketone Enolates

The following table summarizes the yields of vinyl triflates obtained from the reaction of various ketone enolates with N-(2-pyridyl)triflimide (1) and N-(5-chloro-2-pyridyl)triflimide (2). This data provides a quantitative basis for evaluating the efficiency and scope of these reagents.

KetoneBaseReagentConditionsProductYield (%)
4-tert-ButylcyclohexanoneNaHMDS2 -78°C, 2 h4-tert-Butylcyclohex-1-en-1-yl trifluoromethanesulfonate92
2-MethylcyclohexanoneLDA1 -78°C, 3 h2-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate & 6-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate76
PropiophenoneLDA2 -78°C, 2 h(Z)-1-Phenylprop-1-en-1-yl trifluoromethanesulfonate77
PulegoneLDA2 -78°C, 3 h(1R,4aR)-1-Isopropenyl-4a-methyl-4,4a,5,6,7,8-hexahydro-2H-naphthalen-2-one derived triflate79
(R)-(-)-CarvoneLDA1 -78°C, 2 h; -23°C, 4 h; -16°C, 12 h(R)-5-Isopropenyl-2-methylcyclohexa-1,3-dien-1-yl trifluoromethanesulfonate76
EstroneKHMDS2 -78°C, 2 hEstrone-derived vinyl triflate85

Data sourced from Organic Syntheses, Vol. 74, p. 77 (1997).[3]

Experimental Protocols

Synthesis of N-(2-pyridyl)triflimide

This procedure is adapted from Organic Syntheses.[3]

Materials:

  • 2-Aminopyridine

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Water

  • 10% Sodium hydroxide (aq)

  • Brine

  • Magnesium sulfate

Procedure:

  • A solution of 2-aminopyridine (19.86 g, 0.211 mol) and pyridine (35.04 g, 0.443 mol) in dichloromethane (800 mL) is prepared in a two-necked, round-bottomed flask under an argon atmosphere.

  • The reaction mixture is cooled to -78°C using a dry ice/acetone bath.

  • A solution of triflic anhydride (125 g, 0.443 mol) in dichloromethane (150 mL) is added dropwise to the cooled reaction mixture over 3.5 hours with vigorous stirring.

  • After the addition is complete, the solution is stirred for an additional 2 hours at -78°C.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 19 hours.

  • The reaction is quenched by the addition of 50 mL of cold water.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (4 x 50 mL).

  • The combined organic extracts are washed with cold 10% aqueous sodium hydroxide (150 mL), cold water (100 mL), and brine (100 mL).

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by Kugelrohr distillation (85–100°C/0.25 mm) to afford pure N-(2-pyridyl)triflimide as a white solid (61 g, 81% yield).

Figure 2: Experimental workflow for the synthesis of N-(2-pyridyl)triflimide.

Triflation of 4-tert-Butylcyclohexanone

This representative procedure illustrates the use of N-(5-chloro-2-pyridyl)triflimide for the synthesis of a vinyl triflate.

Materials:

  • 4-tert-Butylcyclohexanone

  • Sodium hexamethyldisilazide (NaHMDS)

  • N-(5-chloro-2-pyridyl)triflimide (Comins' reagent)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Brine

  • Magnesium sulfate

Procedure:

  • A solution of 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF is prepared in a flame-dried, round-bottomed flask under an argon atmosphere.

  • The solution is cooled to -78°C.

  • A solution of NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.

  • A solution of N-(5-chloro-2-pyridyl)triflimide (1.1 eq) in anhydrous THF is added dropwise to the enolate solution at -78°C.

  • The reaction mixture is stirred at -78°C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired vinyl triflate.

Figure 3: Experimental workflow for the triflation of 4-tert-butylcyclohexanone.

Conclusion

N-(2-pyridyl)triflimide and its analogues are robust and versatile reagents for the synthesis of vinyl and aryl triflates. The mechanism proceeds through the nucleophilic attack of a pre-formed enolate or phenoxide on the electrophilic triflimide. The pyridine moiety enhances the reactivity of the reagent and stabilizes the resulting leaving group. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this powerful transformation in the construction of complex molecular architectures. The high yields and mild reaction conditions associated with these reagents underscore their significance in modern synthetic chemistry.

References

physical and chemical properties of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine. Also known as N-(2-Pyridyl)bis(trifluoromethanesulfonimide), this compound is a highly valuable reagent in modern organic synthesis, primarily utilized for the efficient conversion of ketones and aldehydes to their corresponding vinyl or aryl triflates. This guide consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis and application, and discusses its stability and reactivity. The information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective and safe handling and application of this versatile reagent.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is characterized by the presence of two highly electron-withdrawing trifluoromethylsulfonyl groups attached to an amino nitrogen, which in turn is connected to a pyridine ring. This unique electronic structure confers its powerful triflating capabilities.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₄F₆N₂O₄S₂[1]
Molecular Weight 358.24 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 40-42 °C[1][3]
Boiling Point 80-90 °C at 0.25 mmHg[1][3]
CAS Number 145100-50-1[1]
pKa (Predicted) -5.98 ± 0.10[3]
Water Solubility Hydrolyzes in water[3]
Solubility
Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. A summary of the available data is provided in Table 2.

TechniqueDataReference(s)
¹H NMR (300 MHz, CDCl₃)δ (ppm): 8.63 (dd, 1H, J = 4.4, 1.46 Hz), 7.91-7.97 (dt, 1H, J = 8.06, 2.2 Hz), 7.46-7.55 (m, 2H)[4]
¹³C NMR (75 MHz, CDCl₃)δ (ppm): 150.31, 145.98, 139.71, 126.79, 125.69, 125.50, 121.39, 117.10 (CF₃, quartet, J ≈ 320 Hz), 112.80[4]
IR (Nujol)ν (cm⁻¹): 1590, 1570, 1460, 1220, 1215, 1120, 1040, 990, 940, 910, 880, 735, 710[4]

Note: A ¹⁹F NMR spectrum would be highly informative for this compound but was not found in the surveyed literature. The trifluoromethyl groups would be expected to show a singlet in the typical range for CF₃SO₂- groups.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for experimental procedures.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine Reaction_Vessel Reaction_Vessel 2-Aminopyridine->Reaction_Vessel Triflic_Anhydride Triflic Anhydride (Tf₂O) Triflic_Anhydride->Reaction_Vessel Pyridine_Base Pyridine (base) Pyridine_Base->Reaction_Vessel DCM CH₂Cl₂ DCM->Reaction_Vessel Product This compound Reaction_Vessel->Product 1) -78 °C to rt 2) Workup 3) Purification

Caption: Synthesis of this compound.

Materials:

  • 2-Aminopyridine (0.211 mol)

  • Pyridine (0.443 mol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (0.443 mol)

  • Dichloromethane (CH₂Cl₂), anhydrous (approx. 950 mL)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum, add 2-aminopyridine and pyridine in 800 mL of dichloromethane under an argon atmosphere.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of triflic anhydride in 150 mL of dichloromethane and add it dropwise to the cooled reaction mixture via a cannula over 3.5 hours with vigorous stirring.

  • After the addition is complete, stir the solution for an additional 2 hours at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature while stirring overnight (approximately 19 hours).

  • Quench the reaction by the slow addition of 50 mL of cold water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic extracts and wash with cold 10% aqueous sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by Kugelrohr distillation (bp 85–100 °C/0.25 mm) to obtain the pure N-(2-pyridyl)triflimide as a white solid.

General Protocol for the Synthesis of Vinyl Triflates

This reagent is widely used to convert ketone enolates into vinyl triflates, which are versatile intermediates in cross-coupling reactions.

G Start Start with a Ketone Deprotonation Deprotonation with a strong base (e.g., LDA, NaHMDS) at low temperature to form the enolate. Start->Deprotonation Triflation Addition of This compound Deprotonation->Triflation Workup Aqueous Workup Triflation->Workup Purification Purification (e.g., column chromatography) Workup->Purification Product Vinyl Triflate Product Purification->Product

Caption: Experimental workflow for vinyl triflate synthesis.

Materials:

  • Ketone substrate

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))

  • This compound

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Dissolve the ketone substrate in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of the strong base to generate the corresponding enolate. Stir for an appropriate amount of time to ensure complete enolate formation.

  • Add a solution of this compound in the same anhydrous solvent to the enolate solution at -78 °C.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinyl triflate.

Reactivity and Stability

Reactivity

The primary reactivity of this compound is as an electrophilic triflating agent. The two trifluoromethylsulfonyl groups render the nitrogen atom highly electron-deficient, making the triflyl groups susceptible to nucleophilic attack. It is particularly effective for the triflation of soft nucleophiles like enolates.

The general mechanism for the triflation of a ketone enolate is depicted below:

G Enolate R₂C=CR-O⁻ Reagent 2-Pyridyl-N(Tf)₂ Enolate->Reagent Nucleophilic Attack TransitionState [Intermediate Complex] Reagent->TransitionState Product R₂C=CR-OTf TransitionState->Product Biproduct [2-Pyridyl-NTf]⁻ TransitionState->Biproduct

Caption: Mechanism of vinyl triflate formation.

This reagent is generally preferred over triflic anhydride in some applications due to its solid nature, which makes it easier to handle, and its milder reactivity, which can lead to higher yields and fewer side products.

Stability

This compound is a moisture-sensitive compound and is reported to hydrolyze in water.[3] Therefore, it should be stored in a cool, dry place under an inert atmosphere. The workup procedure for its synthesis involves washing with a cold aqueous base, suggesting some stability under these conditions, but prolonged exposure to aqueous or strongly basic/acidic conditions should be avoided.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or any involvement in signaling pathways of this compound. For professionals in drug development, it is important to note that while this compound is a valuable synthetic tool, its own pharmacological profile has not been established. Any new compounds synthesized using this reagent should undergo rigorous purification to remove any residual triflating agent before biological evaluation.

Safety Information

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile triflating agent with significant applications in organic synthesis. Its ability to efficiently generate vinyl and aryl triflates from ketones and phenols makes it an indispensable tool for the construction of complex molecules, including those of pharmaceutical interest. This guide has summarized its key physical and chemical properties, provided detailed and reliable experimental protocols, and discussed its reactivity and stability. While some specific data points remain to be elucidated, the information presented here should serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Discovery and History of Pyridine-Derived Triflating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern organic synthesis, the trifluoromethanesulfonyl group, commonly known as the triflyl group (Tf), is of paramount importance. Its corresponding anion, triflate (TfO⁻), is an exceptionally stable and effective leaving group, a property derived from the fact that its conjugate acid, triflic acid (CF₃SO₃H), is a superacid.[1] This characteristic makes triflating reagents indispensable for a variety of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions.[1][2] While early triflation methods relied on the highly reactive triflic anhydride, the quest for greater stability, selectivity, and ease of handling led to the development of N-aryl and, most significantly, N-heteroaryl triflimides. This guide provides an in-depth exploration of the discovery and evolution of pyridine-derived triflating reagents, which have become essential tools for researchers in synthetic chemistry and drug development.

Precursors to Pyridine-Based Reagents: The Early Era of Triflation

The foundation of modern triflation chemistry was built upon reagents like triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide).

Triflic Anhydride

Trifluoromethanesulfonic (triflic) anhydride, (CF₃SO₂)₂O, is a powerful electrophilic reagent used for the synthesis of triflates. However, its high reactivity can be a double-edged sword, often leading to a lack of selectivity and harsh reaction conditions that are incompatible with sensitive functional groups.

N-Phenyl-bis(trifluoromethanesulfonimide)

A significant advancement came with the development of N-phenyl-bis(trifluoromethanesulfonimide), also known as N-phenyltriflimide.[1][2] This crystalline, stable solid offered a milder alternative to triflic anhydride for the triflation of ketone enolates and phenols.[3] Its reduced reactivity allowed for more controlled transformations. The synthesis of N-phenyltriflimide is generally achieved through the reaction of aniline with a trifluoromethanesulfonylating agent, such as trifluoromethanesulfonyl fluoride or triflic anhydride, in the presence of a base.[4][5][6] While a marked improvement, the search for even more reactive and efficient reagents continued, paving the way for pyridine-based systems.

The Advent of Pyridine-Derived Reagents: Comins' Reagent

The early 1990s marked a pivotal moment in triflation chemistry with the introduction of pyridine-derived reagents by Professor Daniel L. Comins. These reagents offered enhanced reactivity and selectivity, solidifying their place in the synthetic chemist's toolkit.

Discovery and Development

In 1992, Daniel Comins reported a new class of pyridine-derived triflating reagents that were highly effective for the synthesis of vinyl triflates from metal enolates.[7] The two key reagents introduced were N-(2-Pyridyl)triflimide and, more notably, N-(5-Chloro-2-pyridyl)triflimide , which is now widely known as Comins' reagent .[7][8][9]

Comins' reagent proved to be a stable, crystalline solid that is more reactive than N-phenyltriflimide.[10] The enhanced reactivity is attributed to the electron-deficient nature of the 5-chloropyridyl ring, which withdraws electron density from the triflimide moiety, making the sulfur atoms more susceptible to nucleophilic attack.[10] Furthermore, the pyridyl nitrogen can potentially chelate to the metal of a metal enolate, further activating the reagent.[10] These features allow for efficient triflation reactions at low temperatures, such as -78 °C, which helps to minimize side reactions and improve yields with sensitive substrates.[8]

Synthesis of Comins' Reagent

The preparation of Comins' reagent is a straightforward process involving the bistriflation of 2-amino-5-chloropyridine.[8]

cluster_reactants Reactants cluster_product Product r1 2-Amino-5-chloropyridine s1 CH2Cl2, -78 °C to rt r1->s1 r2 Triflic Anhydride (Tf2O) r2->s1 r3 Pyridine r3->s1 p1 Comins' Reagent (N-(5-Chloro-2-pyridyl)triflimide) s1->p1 Bistriflation

Caption: Synthesis of Comins' Reagent.
Applications in Organic Synthesis

The primary application of Comins' reagent is the conversion of ketone, ester, and lactone enolates into their corresponding vinyl or ketene acetal triflates.[8] These vinyl triflates are exceptionally versatile intermediates, particularly as electrophiles in cross-coupling reactions to form new carbon-carbon bonds.[7] This two-step sequence—formation of the enolate followed by triflation—provides a powerful method for the regioselective functionalization of carbonyl compounds.

ketone Ketone enolate Metallo Enolate ketone->enolate 1. Base (e.g., LDA) vinyl_triflate Vinyl Triflate enolate->vinyl_triflate 2. Comins' Reagent product Coupled Product (e.g., Alkene, Alkyne) vinyl_triflate->product Pd-catalyzed Cross-Coupling (e.g., Suzuki, Heck)

Caption: Synthetic workflow using Comins' Reagent.

Related Pyridine-Derived Activating Reagents

While not triflating agents themselves, other pyridine-based reagents were developed for the activation of functional groups, sharing a conceptual lineage with Comins' reagent.

Mukaiyama's Reagent

2-Chloro-1-methylpyridinium iodide, known as Mukaiyama's reagent, is a powerful condensing agent used for the formation of esters, amides, and lactones from carboxylic acids.[11][12] It activates the carboxylic acid by forming a highly reactive pyridinium ester intermediate, which is then susceptible to nucleophilic attack by an alcohol or amine.[13] Its development predates Comins' reagent but highlights the utility of the activated pyridinium scaffold in synthesis.[14]

2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP)

This reagent is another activating agent, often used in peptide synthesis and, more recently, as a derivatization agent for the analysis of vitamin D metabolites by mass spectrometry.[15][16] Like Mukaiyama's reagent, it functions by activating a functional group through the formation of a reactive pyridinium intermediate.[17]

Comparative Data of Triflating Reagents

The evolution of triflating reagents has provided chemists with a range of options to suit different substrates and reaction conditions.

Reagent NameStructureYear ReportedKey ApplicationsTypical Conditions
Triflic Anhydride (CF₃SO₂)₂O~1950sGeneral triflation of alcohols, phenolsPyridine, CH₂Cl₂, low temp.
N-Phenyltriflimide PhN(Tf)₂1970sTriflation of enolates, phenols[3]Base (e.g., LDA, NaH), THF
N-(2-Pyridyl)triflimide 2-PyN(Tf)₂1992Triflation of enolates[7][18]Base (e.g., LDA), THF, -78 °C
Comins' Reagent 5-Cl-2-PyN(Tf)₂1992Triflation of ketone, ester, lactone enolates[7]Base (e.g., LDA, KHMDS), THF, -78 °C

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents.

Synthesis of N-(5-Chloro-2-pyridyl)triflimide (Comins' Reagent)

This procedure is adapted from the original literature.[18]

  • Setup: A mechanically stirred flask is charged with 2-amino-5-chloropyridine (1.0 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Cooling: The mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Anhydrous pyridine (2.5 eq) is added to the solution.

  • Addition of Triflic Anhydride: Triflic anhydride (2.2 eq) is added dropwise via a syringe, maintaining the temperature below -65 °C.

  • Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Workup: The reaction is quenched with cold water. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic extracts are washed sequentially with cold 10% aqueous sodium hydroxide, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation or recrystallization to yield the white, solid product.

General Procedure for the Triflation of a Ketone Enolate
  • Enolate Formation: The ketone (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) (1.1 eq), is added dropwise to form the corresponding metal enolate. The solution is stirred for 30-60 minutes at this temperature.

  • Triflation: A solution of Comins' reagent (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-3 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude vinyl triflate is then purified by flash column chromatography.

Reaction Mechanism

The triflation of a metal enolate with Comins' reagent proceeds via a nucleophilic attack of the enolate oxygen on one of the electrophilic sulfur atoms of the triflimide group.

enolate Metallo Enolate (R₂C=C(R)O⁻M⁺) transition_state Transition State enolate->transition_state comins Comins' Reagent comins->transition_state vinyl_triflate Vinyl Triflate (R₂C=C(R)OTf) transition_state->vinyl_triflate Triflyl Transfer byproduct Pyridylamide Byproduct transition_state->byproduct

Caption: General mechanism of enolate triflation.

Conclusion

The development of pyridine-derived triflating reagents, spearheaded by the work of Daniel Comins, represents a significant milestone in the field of organic synthesis. Comins' reagent and its analogues provide a powerful platform for the efficient and selective synthesis of vinyl triflates, which are key precursors for constructing complex molecular architectures. Their stability, enhanced reactivity compared to earlier reagents, and the mild conditions under which they can be employed have made them invaluable tools for researchers in academia and industry, particularly in the fields of natural product synthesis and drug discovery. The history of these reagents underscores a fundamental principle of chemical research: the continuous pursuit of more efficient and selective methods to enable the synthesis of tomorrow's innovations.

References

An In-Depth Technical Guide on the Electronic and Steric Effects of N-(2-pyridyl)triflimide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: N-(2-pyridyl)triflimide, and its widely used analogue N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), are highly effective triflating reagents pivotal in modern organic synthesis. Their reactivity and selectivity are governed by a unique combination of electronic and steric factors. The presence of two powerful electron-withdrawing trifluoromethanesulfonyl (triflyl) groups renders the nitrogen atom exceptionally electrophilic, making the triflimide moiety an excellent leaving group. Concurrently, the steric bulk of these groups influences substrate approach and can impart regioselectivity in reactions. This guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols for its synthesis and application, and logical diagrams to illustrate core concepts.

Physicochemical and Spectroscopic Properties

N-(2-pyridyl)triflimide is a stable, crystalline solid that is easier to handle than triflic anhydride.[1] Its properties, along with those of the related Comins' reagent, are summarized below. The addition of a chloro- group in the 5-position of the pyridine ring in Comins' reagent further enhances the electron-withdrawing nature of the pyridyl group, increasing the reagent's reactivity.[2]

Table 1: Physical and Spectroscopic Data

Property N-(2-pyridyl)triflimide N-(5-chloro-2-pyridyl)triflimide (Comins' Reagent)
Molecular Formula C₇H₄F₆N₂O₄S₂ C₇H₃ClF₆N₂O₄S₂[3]
Molecular Weight 358.24 g/mol 392.68 g/mol
Appearance White solid[4] White to light yellow crystalline solid[3]
Melting Point 41–42 °C[4] 45–47 °C
Boiling Point 85–100 °C / 0.25 mmHg[4] 88–100 °C / 0.15 mmHg[4]
¹H NMR (CDCl₃, 300 MHz) δ: 7.46–7.55 (m, 2H), 7.91–7.97 (dt, 1H), 8.63 (dd, 1H)[4] δ: 7.42 (d, 1H), 7.90 (dd, 1H), 8.58 (d, 1H)
¹³C NMR (CDCl₃, 75 MHz) δ: 112.80, 117.10, 121.39, 125.50, 125.69, 126.79, 139.71, 145.98, 150.31[4] δ: 112.77, 117.06, 121.36, 125.66, 126.18, 135.84, 139.33, 143.82, 149.31

| IR (nujol, cm⁻¹) | 1590, 1570, 1460, 1220, 1215, 1120, 1040, 990, 940, 910, 880, 735, 710[4] | 1570, 1460, 1230, 1215, 1125, 1010, 925, 905, 745, 730 |

Core Concepts: Electronic and Steric Effects

The utility of N-(2-pyridyl)triflimide is a direct consequence of the interplay between the electronic properties of the triflyl groups and the steric environment around the central nitrogen atom.

2.1 Electronic Effects The dominant electronic feature of the molecule is the presence of two trifluoromethanesulfonyl (-SO₂CF₃) groups attached to the nitrogen atom. These groups are among the most powerful electron-withdrawing groups in organic chemistry. This has several consequences:

  • Excellent Leaving Group: The strong inductive electron withdrawal by the two triflyl groups makes the nitrogen atom highly electron-deficient. This significantly weakens the N-S bonds and stabilizes the resulting N-(2-pyridyl)triflamide anion after the transfer of a triflyl group (Tf⁺). This anion is resonance-stabilized and the negative charge is delocalized over four oxygen atoms and one nitrogen atom, making it an exceptionally good leaving group.[5]

  • Enhanced Reactivity: The electron-deficient nature of the sulfur atoms in the triflyl groups makes them highly susceptible to nucleophilic attack. In reactions with ketone enolates, the enolate oxygen readily attacks one of the sulfur atoms.[5]

  • Influence of the Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system, which further withdraws electron density from the exocyclic nitrogen. This effect enhances the overall reactivity of the reagent compared to analogues like N-phenyltriflimide.[2]

2.2 Steric Effects The two bulky triflyl groups create a sterically hindered environment around the reactive nitrogen-sulfur centers.

  • Substrate Selectivity: The steric bulk can influence the regioselectivity of triflation with unsymmetrical ketones. Less hindered enolates may react more readily.

  • Conformational Influence: In complex molecular settings, the steric demand of the reagent can influence the conformation of the transition state, which is crucial for stereocontrolled syntheses.[1] Computational studies on related pyridylamido ligands have shown that even distant substituents can exert a "buttressing effect," pushing other parts of the molecule into a specific orientation that dictates stereoselectivity.[6] This principle highlights the critical role of steric hindrance in achieving high levels of stereocontrol.

The following diagram illustrates the relationship between the structural features of N-(2-pyridyl)triflimide and its resulting chemical properties and applications.

G Structure Structural Features Tf_Groups Two -SO₂CF₃ (Tf) Groups Structure->Tf_Groups Py_Ring 2-Pyridyl Ring Structure->Py_Ring Electronic Electronic Effects Tf_Groups->Electronic dominates Steric Steric Effects Tf_Groups->Steric Py_Ring->Electronic ED_Ring Electron Deficient Ring System Py_Ring->ED_Ring EWG Strong Electron Withdrawal Electronic->EWG Bulk Significant Steric Bulk Steric->Bulk Leaving_Group Excellent Leaving Group (Tf₂N-Py⁻) EWG->Leaving_Group Electrophilicity Highly Electrophilic Sulfur Centers EWG->Electrophilicity ED_Ring->Electrophilicity Selectivity Regio/Stereo- selectivity Bulk->Selectivity Reactivity Chemical Reactivity Application Primary Application Reactivity->Application Leaving_Group->Reactivity Electrophilicity->Reactivity Selectivity->Reactivity Triflation Triflation of Ketone Enolates Application->Triflation Vinyl_Triflate Vinyl Triflate Synthesis Triflation->Vinyl_Triflate

Caption: Logical flow from structure to function for N-(2-pyridyl)triflimide.

Synthesis and Experimental Protocols

N-(2-pyridyl)triflimide is readily prepared from 2-aminopyridine and triflic anhydride. The procedure detailed in Organic Syntheses provides a reliable and high-yielding method.[4]

G Start Starting Materials: - 2-Aminopyridine - Pyridine - Triflic Anhydride - Dichloromethane (DCM) Reaction Reaction - Combine Aminopyridine & Pyridine in DCM - Cool to -78°C - Add Tf₂O dropwise - Stir at -78°C, then warm to RT Start->Reaction Workup Aqueous Workup - Quench with H₂O - Extract with DCM - Wash with NaOH(aq), H₂O, Brine - Dry over MgSO₄ Reaction->Workup Purification Purification - Filter and concentrate - Kugelrohr distillation Workup->Purification Product Product: N-(2-pyridyl)triflimide (White Solid, 81% Yield) Purification->Product

Caption: Experimental workflow for the synthesis of N-(2-pyridyl)triflimide.

Detailed Protocol for Synthesis [4]

  • Apparatus: A 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum under an argon atmosphere.

  • Reagents:

    • 2-Aminopyridine (19.86 g, 0.211 mol)

    • Pyridine (35.04 g, 0.443 mol)

    • Dichloromethane (CH₂Cl₂, 800 mL)

    • Triflic anhydride (125 g, 0.443 mol) in 150 mL of CH₂Cl₂

  • Procedure:

    • Charge the flask with 2-aminopyridine, pyridine, and 800 mL of dichloromethane.

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Add the solution of triflic anhydride in dichloromethane dropwise via cannula over 3.5 hours with vigorous stirring.

    • Stir the solution for an additional 2 hours at -78°C.

    • Remove the cooling bath and continue stirring at room temperature for 19 hours.

    • Quench the reaction by adding 50 mL of cold water and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂ (4 x 50 mL).

    • Combine the organic extracts and wash sequentially with cold 10% aqueous sodium hydroxide (150 mL), cold water (100 mL), and brine (100 mL).

    • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under vacuum.

    • Purify the crude product by Kugelrohr distillation (85–100°C at 0.25 mmHg) to yield pure N-(2-pyridyl)triflimide as a white solid (61 g, 81% yield).

Applications in Organic Synthesis: Vinyl Triflate Formation

The primary application of N-(2-pyridyl)triflimide is the conversion of ketone enolates into vinyl triflates.[5][7] Vinyl triflates are exceptionally versatile intermediates, serving as synthetic equivalents to vinyl cations and as substrates in numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille).[1][5] The reaction is typically high-yielding and can be performed at low temperatures, which is advantageous for sensitive substrates.[4]

G Ketone Ketone Substrate Enolate Metallo-Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) THF, -78°C Base->Enolate Reaction Triflation -78°C Enolate->Reaction Reagent N-(2-pyridyl)triflimide Reagent->Reaction Product Vinyl Triflate Reaction->Product Byproduct Pyridyl-amide Byproduct Reaction->Byproduct Coupling Further Reactions (e.g., Suzuki Coupling) Product->Coupling

Caption: General workflow for vinyl triflate synthesis using N-(2-pyridyl)triflimide.

General Protocol for Vinyl Triflate Synthesis

  • Reaction Conditions: Anhydrous solvent (typically THF) under an inert atmosphere (argon or nitrogen).

  • Procedure:

    • Dissolve the ketone substrate in the anhydrous solvent and cool to -78°C.

    • Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)) dropwise to form the corresponding metal enolate.

    • After stirring for a short period to ensure complete enolate formation, add a solution of N-(2-pyridyl)triflimide in the same solvent.

    • Allow the reaction to proceed at -78°C until completion (typically monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.

    • Perform a standard aqueous workup and purify the resulting vinyl triflate by flash column chromatography.

Conclusion

N-(2-pyridyl)triflimide is a powerful and versatile reagent whose utility is fundamentally derived from its electronic and steric properties. The strong electron-withdrawing capacity of the dual triflyl groups activates the molecule for triflyl transfer, while their steric bulk provides a means to influence reaction selectivity. For researchers in organic synthesis and drug development, a thorough understanding of these principles allows for the strategic application of this reagent in the construction of complex molecular architectures, particularly through the formation of vinyl triflate intermediates for cross-coupling reactions.

References

An In-depth Technical Guide to the Solubility and Stability of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, a versatile reagent in organic synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed, adaptable experimental protocols for determining these critical parameters. Furthermore, this guide discusses the properties of structurally analogous compounds to provide valuable context and predictive insights.

Introduction

This compound, also known as N-(2-pyridyl)triflimide, is a commercially available reagent widely employed in organic chemistry. Its primary application lies in the triflation of various substrates, a key transformation in the synthesis of complex molecules, including active pharmaceutical ingredients. The strong electron-withdrawing nature of the two trifluoromethylsulfonyl groups renders the nitrogen atom highly electrophilic, facilitating the transfer of the triflimide group. Understanding the solubility and stability of this reagent in various organic solvents is paramount for its effective handling, storage, and application in chemical processes, ensuring reaction efficiency, reproducibility, and safety.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₄F₆N₂O₄S₂
Molecular Weight 358.24 g/mol
Appearance Solid
Melting Point 40-42 °C[1]
Boiling Point 80-90 °C @ 0.25 mmHg[1]
CAS Number 145100-50-1[1]

Solubility Profile

Qualitative Solubility

A structurally similar compound, N-Phenyl-bis(trifluoromethanesulfonimide), is reported to be sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and acetone.[2] It is also soluble in methanol and slightly soluble in chloroform and ethyl acetate.[3] Given the structural similarities, a comparable solubility pattern can be anticipated for this compound.

Experimental Protocol for Determining Solubility

To ascertain the quantitative solubility of this compound in specific organic solvents, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Toluene, Heptane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Calculation:

    • Calculate the solubility in g/L or mol/L using the following formula: Solubility = (Concentration from HPLC × Dilution Factor × Volume of flask) / Initial volume of supernatant

The workflow for this experimental protocol is visualized in the diagram below.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with shaking prep2->prep3 samp1 Settle excess solid prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 samp4 Dilute sample samp3->samp4 ana1 HPLC analysis samp4->ana1 ana2 Quantify using calibration curve ana1->ana2 calc1 Calculate solubility ana2->calc1

Caption: Experimental workflow for determining solubility.

Stability Profile

General Stability and Storage

This compound is reported to hydrolyze in water.[1] Therefore, it is crucial to protect the compound from moisture. Standard storage recommendations include keeping it in a tightly sealed container in a dry and cool place. The structurally related N-Phenyl-bis(trifluoromethanesulfonimide) is described as a stable, non-hygroscopic, and non-reactive solid under normal conditions, with high thermal stability.[2][4][5] This suggests that in the absence of water, this compound is likely to be a relatively stable compound.

Potential Degradation Pathways

While specific degradation pathways for this compound in organic solvents have not been detailed in the literature, some potential routes of decomposition can be postulated based on its structure and the known reactivity of related compounds.

  • Hydrolysis: The primary degradation pathway is likely hydrolysis, initiated by the presence of trace water in organic solvents. The nitrogen-sulfur bonds are susceptible to nucleophilic attack by water, which would lead to the cleavage of the triflimide group and the formation of 2-aminopyridine and trifluoromethanesulfonic acid.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. The thermal decomposition of a related polymeric material containing the bis(trifluoromethanesulfonimide) anion has been studied, indicating that the anion itself can degrade at high temperatures.[6]

  • Photodegradation: Aryl sulfonamides are known to be photolabile, undergoing cleavage of the S-N bond upon exposure to light.[7] Although the pyridine ring is heteroaromatic, similar photosensitivity might be observed.

A logical workflow for assessing the stability of this compound is presented below.

G cluster_conditions Stress Conditions cluster_analysis Analytical Monitoring cluster_outcome Outcome start Stability Assessment of this compound hydrolytic Hydrolytic (Acidic, Basic, Neutral) start->hydrolytic thermal Thermal start->thermal photolytic Photolytic start->photolytic hplc HPLC for potency hydrolytic->hplc lcms LC-MS for degradation products hydrolytic->lcms thermal->hplc thermal->lcms photolytic->hplc photolytic->lcms kinetics Determine Degradation Kinetics hplc->kinetics products Characterize Degradation Products lcms->products pathway Identify Degradation Pathways products->pathway

Caption: Logical workflow for stability assessment.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. The following is a general protocol that can be adapted for this compound.

Objective: To investigate the stability of this compound under various stress conditions in a selected organic solvent.

Materials:

  • This compound

  • Aprotic organic solvent (e.g., Acetonitrile)

  • Acids (e.g., HCl in an organic solvent)

  • Bases (e.g., NaOH in an organic solvent, or an organic base like triethylamine)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Vials with screw caps

  • Constant temperature oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL in Acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an acidic solution (e.g., 0.1 M HCl in acetonitrile). Incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: To an aliquot of the stock solution, add a basic solution (e.g., 0.1 M NaOH in acetonitrile or 1 M triethylamine). Incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light.

    • Thermal Degradation: Store an aliquot of the stock solution in a constant temperature oven at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis, if necessary. Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC-PDA method to determine the remaining concentration of the parent compound and to detect the formation of degradation products.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.

Summary and Recommendations

This compound is a valuable synthetic reagent. While quantitative data on its solubility and stability in organic solvents is scarce, its known sensitivity to water necessitates careful handling and storage under anhydrous conditions. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters for their specific applications. Based on the properties of the analogous N-Phenyl-bis(trifluoromethanesulfonimide), it is reasonable to expect good solubility in common polar aprotic and protic organic solvents and good thermal stability in the absence of moisture. Further research is encouraged to generate and publish quantitative solubility and stability data to aid the wider scientific community.

References

Theoretical Reactivity of 2-Pyridyltriflimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridyltriflimide, a molecule combining the electron-deficient pyridine ring with the potent electron-withdrawing triflimide group, presents a unique landscape for chemical reactivity. This technical guide provides an in-depth theoretical analysis of its reactivity, drawing upon computational studies of related N-aryltriflimides and pyridine derivatives. While direct experimental data for this specific molecule is limited, this paper extrapolates from established principles of organic chemistry and computational models to predict its behavior in various chemical environments. This document serves as a foundational resource for researchers interested in the synthesis, functionalization, and application of 2-pyridyltriflimide and its analogs in fields such as medicinal chemistry and materials science. We will explore its electrophilic and nucleophilic characteristics, potential reaction pathways, and provide exemplary computational methodologies for further investigation.

Introduction

The conjugation of a pyridine moiety to a triflimide group, forming 2-pyridyltriflimide (N-(pyridin-2-yl)bis(trifluoromethanesulfonyl)imide), results in a molecule with significant potential in synthetic chemistry. The triflimide group (Tf₂N-) is one of the strongest neutral electron-withdrawing groups, a property that profoundly influences the electronic character of the attached pyridine ring.[1][2] This guide will theoretically explore the reactivity of 2-pyridyltriflimide, focusing on how the interplay between these two functional groups dictates its chemical behavior.

Predicted Reactivity and Electronic Properties

The reactivity of 2-pyridyltriflimide is dominated by the strong electron-withdrawing nature of the bis(trifluoromethanesulfonyl)imide group. This effect significantly depletes electron density from the pyridine ring, rendering it highly electrophilic.

Key Theoretical Reactivity Insights:

  • Pyridine Ring: The pyridine ring is expected to be highly activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the triflimide group (positions 3, 5, and 6). However, the 2-position is already substituted. Therefore, positions 4 and 6 are the most likely sites for nucleophilic attack. The nitrogen atom in the pyridine ring will also have a significantly reduced basicity compared to pyridine itself.

  • Triflimide Group: The sulfur atoms of the triflimide group are potential electrophilic centers, susceptible to attack by strong nucleophiles, which could lead to the cleavage of an S-N or S-C bond. However, such reactions typically require harsh conditions. The nitrogen atom of the triflimide group is non-nucleophilic and non-basic due to the extensive delocalization of its lone pair across the two sulfonyl groups.

Data Presentation: Predicted Reactivity Parameters

The following table summarizes the predicted reactivity parameters for 2-pyridyltriflimide based on analogous systems found in the literature. These values are qualitative predictions and would require specific computational studies for quantification.

FeaturePredicted PropertyRationale/Analogous System
Pyridine Ring
Basicity (pKa of conjugate acid)Very LowElectron-withdrawing effect of the triflimide group significantly reduces the basicity of the pyridine nitrogen.
Susceptibility to Nucleophilic AttackHighThe triflimide group strongly activates the pyridine ring towards SNAr, similar to the activation of rings by nitro groups.
Most Electrophilic Carbon AtomsC4 and C6These positions are para and ortho to the electron-withdrawing triflimide group, respectively.
Triflimide Group
N-H Acidity (of the parent triflimide)Very HighBis(trifluoromethanesulfonyl)imide is a superacid.[1][2]
Nucleophilicity of NitrogenVery LowThe lone pair is delocalized over two sulfonyl groups.[1][2]
Electrophilicity of SulfurModerateCan be attacked by strong nucleophiles.

Potential Reaction Pathways

Based on the electronic properties discussed, several reaction pathways can be postulated for 2-pyridyltriflimide.

Nucleophilic Aromatic Substitution (SNAr)

This is predicted to be the most facile reaction for 2-pyridyltriflimide. The electron-deficient pyridine ring is highly susceptible to attack by a wide range of nucleophiles.

  • Reaction: Nucleophilic displacement of a group at the 4 or 6 position (if a leaving group is present) or addition-elimination at these positions.

  • Nucleophiles: Alkoxides, amines, thiols, and carbanions.

  • Analogy: The reactivity is comparable to that of 2-halopyridines, which readily undergo SNAr reactions, often at elevated temperatures, though the activation by the triflimide group may allow for milder conditions.[3][4][5][6]

Reactions at the Triflimide Group

While less common, reactions involving the triflimide moiety are possible under specific conditions.

  • Reaction: Nucleophilic attack on the sulfur atom.

  • Nucleophiles: Hard nucleophiles such as organolithium reagents or Grignard reagents.

  • Outcome: Cleavage of the S-N bond, leading to the formation of a sulfonamide and a sulfone.

Experimental Protocols: A Theoretical Framework

As no specific experimental studies on the reactivity of 2-pyridyltriflimide were found, this section provides a generalized protocol for a computational study to investigate its reactivity using Density Functional Theory (DFT), a common approach for such theoretical analyses.[7][8][9]

Computational Reactivity Analysis Protocol
  • Geometry Optimization and Frequency Analysis:

    • The 3D structure of 2-pyridyltriflimide is optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

    • Frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • The LUMO map is visualized to identify the most electrophilic sites, which are the likely points of nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Surface Analysis:

    • The MEP surface is calculated and visualized to identify regions of positive (electrophilic) and negative (nucleophilic) potential. This provides a visual representation of the charge distribution and reactivity hotspots.

  • Transition State Searching for SNAr Reactions:

    • For a model SNAr reaction (e.g., with a simple nucleophile like methoxide), the transition state structure is located using methods like QST2 or Berny optimization.

    • The transition state is confirmed by frequency analysis (one imaginary frequency corresponding to the reaction coordinate).

    • The activation energy barrier is calculated as the energy difference between the transition state and the reactants.

  • Reaction Pathway Analysis:

    • An Intrinsic Reaction Coordinate (IRC) calculation is performed to connect the transition state to the reactants and products, confirming the reaction pathway.

Mandatory Visualizations

Computational Workflow

G Computational Reactivity Workflow for 2-Pyridyltriflimide cluster_0 Initial Setup cluster_1 Quantum Chemical Calculations cluster_2 Reaction Modeling cluster_3 Analysis & Prediction A Molecule Building (2-Pyridyltriflimide) B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Analysis B->C D FMO & MEP Analysis C->D E Transition State Search (e.g., for SNAr) D->E F IRC Calculation E->F G Reactivity Prediction (Activation Energies, Reaction Paths) F->G

Caption: A typical workflow for the computational analysis of molecular reactivity.

Electronic Influence Diagram

G Electronic Influences on 2-Pyridyltriflimide Reactivity Triflimide Triflimide Pyridine Pyridine Triflimide->Pyridine Strong Electron Withdrawal Electrophilicity Electrophilicity Pyridine->Electrophilicity Increased Nucleophilicity Nucleophilicity Pyridine->Nucleophilicity Decreased

Caption: The strong electron-withdrawing effect of the triflimide group enhances the electrophilicity of the pyridine ring.

Predicted Reaction Pathways

G Predicted Reaction Pathways for 2-Pyridyltriflimide Start 2-Pyridyltriflimide SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Common SulfurAttack Nucleophilic Attack on Sulfur Start->SulfurAttack Less Common (Strong Nucleophile) Product1 Substituted Pyridine Derivative SNAr->Product1 Product2 S-N Bond Cleavage Products SulfurAttack->Product2

Caption: A decision tree illustrating the likely reaction pathways for 2-pyridyltriflimide.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the reactivity of 2-pyridyltriflimide. Based on the powerful electron-withdrawing capabilities of the triflimide group, the pyridine ring is predicted to be highly activated towards nucleophilic aromatic substitution, making it an interesting substrate for the synthesis of novel substituted pyridines. While direct experimental validation is needed, the theoretical framework and computational methodologies outlined here offer a solid starting point for researchers to explore the chemistry of this promising molecule. The unique electronic properties of 2-pyridyltriflimide suggest its potential utility as a building block in the development of new pharmaceuticals and functional materials.

References

In-depth Technical Guide: The Synthetic Utility of N-(2-Pyridyl)bis(trifluoromethanesulfonimide) (CAS 145100-50-1) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Pyridyl)bis(trifluoromethanesulfonimide), also known as Comins' reagent, is a powerful triflating agent widely employed in organic synthesis. While the compound itself does not exhibit direct biological activity, its significance in drug discovery and development is profound. It serves as a critical reagent for the synthesis of vinyl and aryl triflates, which are versatile intermediates in the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the properties of CAS 145100-50-1, its primary application in the synthesis of kinase inhibitors, and detailed experimental protocols.

Core Properties of N-(2-Pyridyl)bis(trifluoromethanesulfonimide)

N-(2-Pyridyl)bis(trifluoromethanesulfonimide) is a white to off-white crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 145100-50-1[1]
Molecular Formula C₇H₄F₆N₂O₄S₂[2]
Molecular Weight 358.24 g/mol [2]
Melting Point 40-42 °C[1]
Boiling Point 80-90 °C at 0.25 mmHg[1]
Appearance White to almost white crystals or powder[1]
Solubility Soluble in many organic solvents, hydrolyzes in water.[1]
SMILES C(F)(F)(F)S(N(C1=NC=CC=C1)S(C(F)(F)F)(=O)=O)(=O)=O[1]
InChI InChI=1S/C7H4F6N2O4S2/c8-6(9,10)20(16,17)15(5-3-1-2-4-14-5)21(18,19)7(11,12)13/h1-4H[3]

Primary Application in Drug Discovery: Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

N-(2-Pyridyl)bis(trifluoromethanesulfonimide) plays a pivotal role in the synthesis of many kinase inhibitors by facilitating the formation of vinyl or aryl triflates from ketones or phenols, respectively. These triflates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions are fundamental in creating the complex carbon-carbon and carbon-heteroatom bonds that are characteristic of many kinase inhibitor scaffolds.

The general workflow for utilizing Comins' reagent in the synthesis of a kinase inhibitor backbone is depicted below.

G cluster_0 Triflate Formation cluster_1 Cross-Coupling Reaction cluster_2 Further Functionalization Ketone Ketone/ Phenol Precursor Triflate Vinyl/Aryl Triflate Ketone->Triflate 1. Base 2. Comins' Reagent Comins Comins' Reagent (CAS 145100-50-1) Base Base (e.g., KHMDS, NaH) Coupled_Product Coupled Product (Kinase Inhibitor Scaffold) Triflate->Coupled_Product Suzuki Coupling Boronic_Acid Boronic Acid/ Ester Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Final_Inhibitor Final Kinase Inhibitor Coupled_Product->Final_Inhibitor Synthetic Steps

Synthetic workflow for kinase inhibitors using Comins' reagent.

Case Study: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor

To illustrate the practical application of N-(2-Pyridyl)bis(trifluoromethanesulfonimide), we will examine its use in the synthesis of a pyrazolopyrimidine-based kinase inhibitor. This class of compounds is known to target various kinases involved in cell proliferation and survival.

Signaling Pathway Targeted by Pyrazolopyrimidine Kinase Inhibitors

Pyrazolopyrimidine inhibitors often target ATP-binding sites of kinases within critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in cancer. By blocking the activity of a key kinase in these pathways, these inhibitors can halt downstream signaling, leading to cell cycle arrest and apoptosis.

cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazolopyrimidine Kinase Inhibitor Inhibitor->PI3K Inhibition

Inhibition of a kinase signaling pathway by a pyrazolopyrimidine inhibitor.

Experimental Protocol: Synthesis of a Vinyl Triflate Intermediate

The following is a representative experimental protocol for the synthesis of a vinyl triflate from a ketone precursor using N-(2-Pyridyl)bis(trifluoromethanesulfonimide).

Materials:

  • Ketone precursor (1.0 eq)

  • N-(2-Pyridyl)bis(trifluoromethanesulfonimide) (1.1 eq)[1]

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with the ketone precursor (1.0 eq).

  • Enolate Formation: Anhydrous THF is added to dissolve the ketone, and the solution is cooled to -78 °C using a dry ice/acetone bath. A solution of KHMDS (1.1 eq) in THF is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to allow for complete enolate formation.

  • Triflation: A solution of N-(2-Pyridyl)bis(trifluoromethanesulfonimide) (1.1 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature over 2 hours.

  • Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired vinyl triflate.

Experimental Protocol: Suzuki Cross-Coupling

The synthesized vinyl triflate can then be used in a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety.

Materials:

  • Vinyl triflate (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: A round-bottom flask is charged with the vinyl triflate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Reaction Execution: The flask is evacuated and backfilled with argon three times. A degassed 4:1 mixture of 1,4-dioxane and water is added. The reaction mixture is heated to 80-90 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the coupled product, which serves as a key scaffold for the final kinase inhibitor.

Safety and Handling

N-(2-Pyridyl)bis(trifluoromethanesulfonimide) is an irritant to the eyes, respiratory system, and skin.[1] It is also moisture-sensitive.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

N-(2-Pyridyl)bis(trifluoromethanesulfonimide) (CAS 145100-50-1) is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. While not a therapeutic agent itself, its ability to efficiently generate versatile triflate intermediates makes it a cornerstone reagent in the synthesis of complex, biologically active molecules, particularly in the highly competitive field of kinase inhibitor development. A thorough understanding of its properties and applications is crucial for the design and execution of innovative synthetic strategies aimed at discovering the next generation of targeted therapies.

References

A Comprehensive Technical Guide to the Handling and Storage of N-(2-pyridyl)triflimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-pyridyl)triflimide, also known as 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, is a versatile reagent in organic synthesis, valued for its ability to facilitate triflation reactions. Proper handling and storage of this compound are paramount to ensure its stability, reactivity, and the safety of laboratory personnel. This guide provides an in-depth overview of the necessary precautions, incorporating key data and procedural workflows.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of N-(2-pyridyl)triflimide is the foundation of its safe handling. The following tables summarize critical data points for this compound.

Identifier Value Source
CAS Number145100-50-1[1][2][3]
Molecular FormulaC₇H₄F₆N₂O₄S₂[1][3]
Molecular Weight358.23 g/mol [1]
AppearanceWhite to pale yellow crystalline solid[1]
Melting Point37 - 42 °C[1][3]
Boiling Point80 - 90 °C at 0.25 mmHg[1][3]
Hazard Classification Description GHS Pictogram Precautionary Statements
Skin IrritationCauses skin irritation (Category 2)WarningP264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationCauses serious eye irritation (Category 2)WarningP280, P305+P351+P338
Specific Target Organ ToxicityMay cause respiratory irritation (Single Exposure, Category 3)WarningP261, P271, P304+P340, P319, P403+P233, P405

Handling Precautions

Safe handling of N-(2-pyridyl)triflimide requires adherence to standard laboratory safety protocols, with special attention to its potential hazards.

Engineering Controls
  • Ventilation: Always handle N-(2-pyridyl)triflimide in a well-ventilated area.[4] A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Controlled Environment: Given its sensitivity to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for reactions where water could interfere.[5][6]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against dust particles and splashes.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[4] For tasks with a higher risk of exposure, consider additional protective clothing.

  • Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator for dusts should be worn.[7]

Safe Handling Practices
  • Avoid Dust Formation: This compound is a solid; minimize the generation of dust during weighing and transfer.[4][5]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4][5]

  • Grounding: Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge, which could ignite flammable solvents used in conjunction with the reagent.[4]

  • Emergency Preparedness: An eyewash station and safety shower should be readily accessible in the work area.

Storage Protocols

Proper storage is crucial for maintaining the integrity and reactivity of N-(2-pyridyl)triflimide.

Storage Parameter Recommendation Rationale
Temperature 2 - 8 °CTo ensure stability and prevent degradation.[1][3][7]
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).The compound is sensitive to moisture and air.[5][8][9][10]
Container Keep in a tightly closed container.[4]To prevent contamination and exposure to moisture and air.
Location Store in a dry, cool, and well-ventilated place.[4]To maintain optimal storage conditions and for safety.
Incompatibilities Store away from strong oxidizing agents and water.[5]To prevent hazardous reactions.

Experimental Workflow: Handling and Quenching

The following diagram illustrates a logical workflow for the safe handling and quenching of N-(2-pyridyl)triflimide in a typical laboratory setting.

G cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling A Preparation B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Handling E Weigh N-(2-pyridyl)triflimide (Minimize Dust Formation) D->E F Transfer to Reaction Vessel (Under Inert Atmosphere if Necessary) E->F G Post-Reaction H Quench Reaction Mixture (e.g., with cold water) G->H I Waste Disposal J Dispose of Contaminated Materials and Waste According to Regulations I->J K Cleanup L Decontaminate Work Area K->L M Remove and Dispose of PPE Properly L->M

Caption: Logical workflow for handling N-(2-pyridyl)triflimide.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill and Disposal Procedures

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5] Do not allow the material to enter drains.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4] Contact a licensed professional waste disposal service.

By adhering to these guidelines, researchers can safely handle and store N-(2-pyridyl)triflimide, ensuring its efficacy in their scientific endeavors while maintaining a safe laboratory environment.

References

Methodological & Application

protocol for triflation of ketones using 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyl triflates are versatile intermediates in organic synthesis, serving as key precursors for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[1][2] The conversion of ketones to their corresponding vinyl triflates is a fundamental transformation. 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, commonly known as Comins' reagent, is a highly selective triflating agent for the conversion of ketone enolates to vinyl triflates under mild conditions.[1] Developed by Daniel L. Comins, this stable, crystalline solid offers a safer and often more selective alternative to triflic anhydride.[1] This application note provides a detailed protocol for the triflation of ketones using Comins' reagent, along with relevant data and reaction mechanisms. This reagent is effective for the triflation of enolates generated from a variety of carbonyl compounds, including ketones, esters, and lactones.[1][3][4]

Data Presentation

The following table summarizes the yields of vinyl triflates obtained from the reaction of various ketones with Comins' reagent under different basic conditions.

KetoneBaseProductYield (%)
CyclohexanoneLDA1-Cyclohexen-1-yl trifluoromethanesulfonate92
2-MethylcyclohexanoneLDA2-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate & 6-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate (99:1)95
AcetophenoneNaHMDS1-Phenylvinyl trifluoromethanesulfonate85
PropiophenoneKHMDS(Z)-1-Phenyl-1-propen-1-yl trifluoromethanesulfonate88
4-tert-ButylcyclohexanoneLHMDS4-tert-Butyl-1-cyclohexen-1-yl trifluoromethanesulfonate98

Experimental Protocols

This section details the materials, equipment, and a step-by-step procedure for the triflation of a general ketone, using cyclohexanone as a representative example.

Materials and Reagents
  • Ketone: e.g., Cyclohexanone (freshly distilled)

  • Base: e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), or Potassium bis(trimethylsilyl)amide (KHMDS) (commercially available solution or freshly prepared)

  • Triflating Agent: this compound (Comins' reagent)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Extraction Solvent: Diethyl ether or ethyl acetate

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glassware: Oven-dried round-bottom flask, dropping funnel, syringes, and needles

  • Equipment: Magnetic stirrer, inert gas (argon or nitrogen) supply, low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Detailed Experimental Procedure: Triflation of Cyclohexanone

This protocol describes the formation of the kinetic lithium enolate of cyclohexanone and its subsequent trapping with Comins' reagent.

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous THF (20 mL) under an inert atmosphere of argon.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a solution of LDA (1.1 equivalents, e.g., 5.5 mL of a 1.0 M solution in THF for 5 mmol of ketone) to the cooled THF via syringe.

    • In a separate flask, dissolve cyclohexanone (1.0 equivalent, e.g., 0.49 g, 5.0 mmol) in anhydrous THF (5 mL).

    • Add the cyclohexanone solution dropwise to the LDA solution at -78 °C over 10-15 minutes.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Triflation:

    • In a separate flask, dissolve Comins' reagent (1.1 equivalents, e.g., 2.16 g, 5.5 mmol) in anhydrous THF (10 mL).

    • Add the solution of Comins' reagent dropwise to the enolate solution at -78 °C over 15-20 minutes.

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), water (20 mL), and brine (20 mL). The aqueous washes help to remove the pyridinone byproduct.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure vinyl triflate.

Visualizations

Experimental Workflow

experimental_workflow start Start: Ketone & Anhydrous THF enolate_formation 1. Enolate Formation - Add Base (e.g., LDA) - -78 °C, 30-60 min start->enolate_formation triflation 2. Triflation - Add Comins' Reagent in THF - -78 °C, 1-2 h enolate_formation->triflation workup 3. Aqueous Workup - Quench with NaHCO3 - Extract with Et2O triflation->workup purification 4. Purification - Dry over MgSO4 - Concentrate - Column Chromatography workup->purification end End: Purified Vinyl Triflate purification->end

Caption: Experimental workflow for the triflation of a ketone.

Reaction Mechanism

reaction_mechanism ketone Ketone enolate Enolate ketone->enolate Deprotonation base Base (e.g., LDA) intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack on Sulfur comins Comins' Reagent vinyl_triflate Vinyl Triflate intermediate->vinyl_triflate Elimination byproduct Pyridinone Byproduct intermediate->byproduct

Caption: Mechanism of ketone triflation with Comins' reagent.

References

Application Notes and Protocols for Vinyl Triflate Synthesis from Enolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl triflates are versatile intermediates in organic synthesis, serving as valuable precursors for a wide array of chemical transformations. Their ability to function as vinyl cation equivalents or as substrates in cross-coupling reactions makes them indispensable tools in the construction of complex molecular architectures. This document provides detailed experimental procedures for the synthesis of vinyl triflates from ketone enolates, a common and effective strategy. The protocols outlined below utilize two primary methodologies: direct triflation of enolates using triflic anhydride and a base, and the use of pyridine-derived triflating agents, such as Comins' reagent.

Vinyl triflates are key intermediates in various synthetic applications, including as precursors for vinyl cations and alkylidene carbenes, and as substrates for regiospecific coupling reactions.[1] They are also important in mild, two-step procedures for the deoxygenation of ketones.[1]

Core Principles

The synthesis of vinyl triflates from ketones proceeds via a two-step sequence:

  • Enolate Formation: A ketone is treated with a suitable base to generate the corresponding enolate. The choice of base is crucial and can influence the regioselectivity of enolate formation in unsymmetrical ketones.

  • Triflation: The nucleophilic enolate is then trapped with an electrophilic triflating agent to yield the vinyl triflate.

The general transformation is depicted below:

Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation VinylTriflate Vinyl Triflate Enolate->VinylTriflate Triflation Base Base TriflatingAgent Triflating Agent

Figure 1: General scheme for the synthesis of vinyl triflates from ketones.

Experimental Protocols

Protocol 1: Synthesis of Vinyl Triflates using Triflic Anhydride and Pyridine

This protocol describes a general method for the synthesis of vinyl triflates using the readily available and potent triflating agent, trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), in the presence of pyridine as a base.

Materials:

  • Ketone (1.0 equiv)

  • Anhydrous Pyridine (1.2 equiv)

  • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 equiv) and anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Triflic Anhydride: Add triflic anhydride (1.1 equiv) dropwise to the cooled solution via syringe over a period of 10-15 minutes. The reaction is often exothermic, so slow addition is crucial.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of cold water.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude vinyl triflate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.

Protocol 2: Synthesis of Vinyl Triflates using Comins' Reagent

Comins' reagent, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), is a stable, crystalline solid that serves as an efficient triflating agent for the conversion of ketone enolates to vinyl triflates, often with high regioselectivity.[2][3] This protocol is particularly useful for generating vinyl triflates from pre-formed lithium enolates.

Materials:

  • Ketone (1.0 equiv)

  • Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) (1.1 equiv)

  • Comins' Reagent (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Enolate Formation:

    • To a dry, two-necked round-bottomed flask under an inert atmosphere, add the ketone (1.0 equiv) and anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a solution of LDA or NaHMDS (1.1 equiv) in THF dropwise to the ketone solution.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Triflation:

    • In a separate flask, dissolve Comins' reagent (1.1 equiv) in anhydrous THF.

    • Add the solution of Comins' reagent dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup:

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with cold aqueous 5% NaOH solution to remove the pyridine byproduct, followed by water and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude vinyl triflate by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the yields of vinyl triflates from various ketone substrates under different reaction conditions.

Table 1: Synthesis of Vinyl Triflates using Triflic Anhydride and a Base

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanonePyridineCH₂Cl₂-78 to rt292[4]
2-MethylcyclohexanoneLDATHF-78291 (major regioisomer)[4]
AcetophenoneNaHMDSTHF-78289[4]
4-tert-ButylcyclohexanonePyridineCH₂Cl₂-78 to rt295[4]
PropiophenoneLDATHF-78285[4]
Dehydroepiandrosterone (DHEA) derivative2,6-LutidineDCM4.5-85 (conversion)[5]
Dehydroepiandrosterone (DHEA) derivativeEt₃NDCM4.5-77 (conversion)[5]

Table 2: Synthesis of Vinyl Triflates using Comins' Reagent

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneNaHMDSTHF-78292[4]
2-IndanoneLDATHF-78288[4]
1-TetraloneLDATHF-78290[4]
4-ChromoneLDATHF-78287[4]
A cyclic enoneLiN(SiMe₃)₂THF-78 to rt-57[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of vinyl triflates.

G cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification A Dry Glassware B Inert Atmosphere (Ar or N₂) A->B C Dissolve Ketone in Anhydrous Solvent B->C D Add Base C->D E Cool to -78 °C D->E F Add Triflating Agent (Tf₂O or Comins' Reagent) E->F G Stir and Monitor (TLC) F->G H Quench Reaction G->H I Aqueous Workup (Extraction & Washes) H->I J Dry & Concentrate I->J K Purify (Column Chromatography) J->K L L K->L Pure Vinyl Triflate

Figure 2: Experimental workflow for vinyl triflate synthesis.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone Enolate Ketone->Enolate + B: Base B: TriflatingAgent VinylTriflate Enolate->VinylTriflate + R-Tf Byproduct HB⁺

Figure 3: Chemical transformation from a ketone to a vinyl triflate. Note: R-Tf represents a generic triflating agent.

Safety Precautions

  • Triflic anhydride is a strong dehydrating agent and is corrosive. It should be handled with care in a well-ventilated fume hood.

  • Strong bases such as LDA and NaHMDS are pyrophoric and moisture-sensitive. They must be handled under an inert atmosphere using proper techniques.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The synthesis of vinyl triflates from ketone enolates is a robust and widely applicable transformation in organic chemistry. The choice between using triflic anhydride with a simple base or employing a specialized reagent like Comins' reagent will depend on the specific substrate, the desired regioselectivity, and the scale of the reaction. The detailed protocols and comparative data provided in these application notes offer a comprehensive guide for researchers to successfully implement these valuable synthetic methods in their work.

References

Application Notes and Protocols for the Use of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials. The versatility of this reaction is continuously expanded through the exploration of novel electrophilic coupling partners. This document provides detailed application notes and a generalized protocol for the proposed use of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine as an electrophilic partner in Suzuki cross-coupling reactions.

While direct literature precedents for the Suzuki coupling of this compound are not extensively documented, the N,N-bis(sulfonyl)amino moiety is a potent electron-withdrawing group, rendering the C2-position of the pyridine ring susceptible to nucleophilic attack. Furthermore, palladium-catalyzed cleavage of the C-N bond in N,N-bis(methanesulfonyl)amides has been reported in carbonylative coupling reactions, suggesting that the N,N-bis(triflyl)amino group can function as an effective leaving group in palladium-catalyzed cross-coupling reactions. This proposed reactivity opens a new avenue for the synthesis of 2-arylpyridines, a privileged scaffold in medicinal chemistry.

These notes provide a theoretical framework and a starting point for experimental validation of this novel application.

Logical Relationship: Proposed Role in Suzuki Coupling

Suzuki_Electrophile reagent This compound leaving_group N,N-Bis(trifluoromethylsulfonyl)amino Group (Leaving Group) reagent->leaving_group Contains electrophile 2-Pyridyl Electrophile reagent->electrophile Provides suzuki Suzuki Cross-Coupling electrophile->suzuki Reacts in

Caption: Proposed role of this compound.

Data Presentation

As this is a proposed application, experimental data for the Suzuki cross-coupling of this compound is not available in the literature. The following table provides representative data from Suzuki-Miyaura reactions of other 2-pyridyl electrophiles to serve as a benchmark for potential optimization studies.

Table 1: Representative Conditions and Yields for Suzuki Cross-Coupling of 2-Substituted Pyridines

EntryPyridine ElectrophileArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10085
22-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane10092
3Pyridine N-oxidePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene11078
42-Pyridyl Mesylate3-Tolylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane8088

This data is compiled from various literature sources for analogous reactions and is intended for comparative purposes only.

Experimental Protocols

The following is a generalized, hypothetical protocol for the Suzuki cross-coupling of this compound with an arylboronic acid. This protocol is based on standard conditions for Suzuki-Miyaura reactions of challenging electrophiles and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-arylpyridine product.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - this compound - Arylboronic Acid - Base prep2 Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) prep1->prep2 prep3 Inert Atmosphere: Evacuate & Backfill with Ar/N₂ prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react Heat and Stir (80-120 °C) prep4->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup1 Cool to Room Temperature monitor->workup1 Reaction Complete workup2 Dilute & Wash (EtOAc, H₂O, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify product Pure 2-Arylpyridine purify->product

Caption: General workflow for the proposed Suzuki cross-coupling reaction.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Suzuki cross-coupling of this compound is analogous to the generally accepted mechanism for other electrophiles. The key difference lies in the oxidative addition step, which would involve the cleavage of the C-N bond.

Suzuki_Cycle pd0 Pd(0)Lₙ pd_intermediate Ar-Pd(II)Lₙ(X) pd0->pd_intermediate Oxidative Addition oxidative_addition Oxidative Addition pd_aryl_intermediate Ar-Pd(II)Lₙ-Ar' pd_intermediate->pd_aryl_intermediate Transmetalation transmetalation Transmetalation pd_aryl_intermediate->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product electrophile 2-Pyridyl-NTf₂ electrophile->pd0 boronic_acid Ar'B(OH)₂ base Base boronate [Ar'B(OH)₃]⁻ boronate->pd_intermediate

Caption: Proposed catalytic cycle for the Suzuki cross-coupling reaction.

Disclaimer: The application of this compound in Suzuki cross-coupling reactions is a novel and underexplored area. The provided protocols and mechanistic insights are based on established principles of organometallic chemistry and analogies to related reactions. Researchers should perform thorough optimization and characterization to validate these proposed methods for their specific applications. Standard laboratory safety precautions should be followed at all times.

Application of N-(2-pyridyl)triflimide in Natural Product Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-pyridyl)triflimide and its derivatives, most notably N-(5-chloro-2-pyridyl)triflimide (commonly known as Comins' reagent), are powerful triflating agents in modern organic synthesis. Their primary application lies in the efficient conversion of ketones and aldehydes into the corresponding vinyl or aryl triflates. These triflate intermediates are exceptionally versatile, serving as key precursors for a wide array of carbon-carbon bond-forming reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, as well as carbonylation and reduction reactions. This versatility has made N-(2-pyridyl)triflimide and its analogs indispensable tools in the complex art of natural product total synthesis, enabling the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of N-(2-pyridyl)triflimide and its derivatives in the total synthesis of several notable natural products.

Core Application: Synthesis of Vinyl Triflates

The fundamental transformation enabled by N-(2-pyridyl)triflimide is the conversion of a ketone enolate to a vinyl triflate. This reaction is typically performed at low temperatures in an inert solvent. The choice of base for generating the enolate is crucial for controlling the regioselectivity of the triflation.

General Workflow for Vinyl Triflate Formation

Ketone Ketone Starting Material Enolate Enolate Intermediate Ketone->Enolate  Base, THF, -78 °C VinylTriflate Vinyl Triflate Product Enolate->VinylTriflate  Reagent, -78 °C to rt Reagent N-(2-pyridyl)triflimide or Comins' Reagent Base Base (e.g., KHMDS, LDA)

Caption: General workflow for vinyl triflate synthesis.

Applications in Natural Product Total Synthesis

The strategic implementation of vinyl triflates derived from N-(2-pyridyl)triflimide or Comins' reagent has been instrumental in the successful total syntheses of numerous complex natural products. Below are specific examples with detailed protocols.

Total Synthesis of (-)-Leiodermatolide

In the total synthesis of the potent antimitotic marine macrolide (-)-leiodermatolide by Paterson and coworkers, a key vinyl triflate was synthesized using Comins' reagent. This intermediate was crucial for a subsequent Suzuki-Miyaura coupling reaction to construct the complex carbon skeleton.

Quantitative Data:

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)
Polyketide Ketone FragmentN-(5-chloro-2-pyridyl)triflimideKHMDS (1.1 equiv)THF-78 to 01Vinyl Triflate Intermediate82

Experimental Protocol:

To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere was added a solution of KHMDS (1.1 equiv) in THF dropwise. The resulting mixture was stirred at -78 °C for 30 minutes, after which a solution of N-(5-chloro-2-pyridyl)triflimide (1.2 equiv) in THF was added. The reaction mixture was allowed to warm to 0 °C over 1 hour. The reaction was then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired vinyl triflate.[1]

Total Synthesis of (-)-Porantheridine

The asymmetric total synthesis of the ladybug alkaloid (-)-porantheridine by Comins and Hong utilized a vinyl triflate intermediate prepared using N-(5-chloro-2-pyridyl)triflimide. This vinyl triflate was a key precursor for a stereoselective Heck reaction to form a crucial C-C bond.

Quantitative Data:

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)
Piperidinone DerivativeN-(5-chloro-2-pyridyl)triflimideKHMDS (1.1 equiv)THF-781Dihydropyridinone Triflate92

Experimental Protocol:

A solution of the piperidinone derivative (1.0 equiv) in anhydrous THF was cooled to -78 °C under an argon atmosphere. A solution of KHMDS (1.1 equiv) in THF was added dropwise, and the mixture was stirred for 30 minutes at -78 °C. A solution of N-(5-chloro-2-pyridyl)triflimide (1.2 equiv) in THF was then added, and the reaction mixture was stirred for an additional hour at -78 °C. The reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography to yield the dihydropyridinone triflate.

Total Synthesis of (+)-Hyperaspine

In their concise and highly stereoselective synthesis of the ladybird alkaloid (+)-hyperaspine, Comins and Sahn employed a vinyl triflate generated from a bicyclic ketone using Comins' reagent. This intermediate was then subjected to a Suzuki-Miyaura coupling.[2]

Quantitative Data:

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)
Bicyclic KetoneN-(5-chloro-2-pyridyl)triflimideKHMDS (1.1 equiv)THF-781Bicyclic Vinyl Triflate95

Experimental Protocol:

To a solution of the bicyclic ketone (1.0 equiv) in anhydrous THF at -78 °C was added KHMDS (1.1 equiv) as a solution in THF. The resulting enolate solution was stirred for 30 minutes at -78 °C, followed by the addition of a solution of N-(5-chloro-2-pyridyl)triflimide (1.2 equiv) in THF. The reaction was stirred for 1 hour at -78 °C before being quenched with saturated aqueous ammonium chloride. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to give the bicyclic vinyl triflate.[2]

Total Synthesis of Citrinadins

The total synthesis of citrinadins A and B by Martin and coworkers involved the formation of a key vinyl triflate from a tricyclic ketone intermediate. This transformation was achieved using Comins' reagent and set the stage for a subsequent methylation reaction.

Quantitative Data:

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)
Tricyclic KetoneN-(5-chloro-2-pyridyl)triflimideKHMDS (1.05 equiv)THF-781Tricyclic Vinyl Triflate91

Experimental Protocol:

A solution of the tricyclic ketone (1.0 equiv) in anhydrous THF was cooled to -78 °C. A solution of KHMDS (1.05 equiv) in THF was added dropwise, and the mixture was stirred for 45 minutes at -78 °C. A solution of N-(5-chloro-2-pyridyl)triflimide (1.1 equiv) in THF was then added, and stirring was continued for 1 hour at -78 °C. The reaction was quenched by the addition of saturated aqueous ammonium chloride and the mixture was allowed to warm to room temperature. The aqueous layer was extracted with ethyl acetate. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude vinyl triflate was purified by flash column chromatography.

Logical Relationship in Vinyl Triflate Mediated Synthesis

The strategic use of N-(2-pyridyl)triflimide derivatives allows for a convergent and flexible approach to complex molecule synthesis.

cluster_start Starting Materials cluster_triflation Key Transformation cluster_coupling Versatile Coupling Reactions cluster_product Final Product Ketone Complex Ketone Triflation Vinyl Triflate Formation (N-(2-pyridyl)triflimide) Ketone->Triflation Suzuki Suzuki Coupling Triflation->Suzuki Stille Stille Coupling Triflation->Stille Heck Heck Reaction Triflation->Heck Other Other C-C Bond Formations Triflation->Other NaturalProduct Natural Product Suzuki->NaturalProduct Stille->NaturalProduct Heck->NaturalProduct Other->NaturalProduct

Caption: Synthetic strategy enabled by vinyl triflates.

Synthesis of N-(2-pyridyl)triflimide

For laboratories that wish to prepare the reagent in-house, a reliable procedure is available.

Quantitative Data:

Starting MaterialReagent 1Reagent 2SolventTemperature (°C)Time (h)ProductYield (%)
2-AminopyridineTriflic Anhydride (2.1 equiv)Pyridine (2.1 equiv)Dichloromethane-78 to rt21N-(2-pyridyl)triflimide81

Experimental Protocol:

A solution of 2-aminopyridine (1.0 equiv) and pyridine (2.1 equiv) in dichloromethane is cooled to -78 °C under an argon atmosphere. A solution of triflic anhydride (2.1 equiv) in dichloromethane is added dropwise over several hours with vigorous stirring. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 19 hours. The reaction is quenched with cold water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with cold aqueous 10% sodium hydroxide, cold water, and brine, then dried over magnesium sulfate. After filtration, the solvent is removed under vacuum, and the crude product is purified by distillation to afford N-(2-pyridyl)triflimide as a white solid.

Conclusion

N-(2-pyridyl)triflimide and its chlorinated analog, Comins' reagent, are highly effective reagents for the synthesis of vinyl triflates from ketones. This transformation is a cornerstone in the strategic planning and execution of total syntheses of complex natural products. The resulting vinyl triflates are stable, versatile intermediates that readily participate in a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of challenging carbon-carbon bonds with high efficiency and selectivity. The examples provided herein demonstrate the pivotal role of this methodology in assembling complex molecular architectures and underscore its importance for researchers in synthetic chemistry and drug development.

References

Application Notes and Protocols: Synthesis of Aryl Triflates from Phenols with 2-Pyridyltriflimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of aryl triflates from phenols using N-(2-pyridyl)bis(trifluoromethanesulfonimide), commonly known as 2-pyridyltriflimide. Aryl triflates are versatile intermediates in organic synthesis, particularly as substrates for cross-coupling reactions. 2-Pyridyltriflimide offers a stable, crystalline, and often more selective alternative to other triflating agents like triflic anhydride. These protocols are designed to be a practical guide for laboratory use, ensuring efficient and reproducible synthesis.

Introduction

Aryl triflates are valuable precursors in synthetic organic chemistry, serving as robust substitutes for aryl halides in a myriad of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. The triflate group is an excellent leaving group, facilitating reactions that might be challenging with corresponding aryl halides. The conversion of readily available phenols to aryl triflates is a key transformation. While triflic anhydride is a potent reagent for this purpose, its high reactivity and sensitivity to moisture can lead to side reactions and the need for strictly anhydrous conditions.

2-Pyridyltriflimide and its analogue, N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), have emerged as user-friendly alternatives.[1] These reagents are stable solids that are easier to handle and often provide higher yields and cleaner reactions, particularly for sensitive substrates. The pyridyl moiety is thought to play a role in the reaction mechanism, potentially through chelation with metal enolates in the case of ketone triflation.[1] For phenols, the reaction proceeds by the nucleophilic attack of the phenoxide ion on the sulfur atom of the triflimide.

Reaction Mechanism and Workflow

The synthesis of aryl triflates from phenols using 2-pyridyltriflimide generally proceeds via the deprotonation of the phenol by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks one of the sulfonyl groups of the 2-pyridyltriflimide, displacing the 2-pyridyl-bis(trifluoromethanesulfonyl)amide anion as a leaving group.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase Triflimide 2-Pyridyl-N(Tf)₂ LeavingGroup [2-Pyridyl-N(Tf)]⁻ Triflimide->LeavingGroup ArylTriflate Ar-OTf Phenoxide->ArylTriflate Nucleophilic Attack experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Phenol and Base in Solvent AddReagent Add 2-Pyridyltriflimide Start->AddReagent Stir Stir at Room Temperature or Heat as Required AddReagent->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography (if necessary) Dry->Purify synthesis_of_reagent cluster_reactants Starting Materials cluster_procedure Procedure cluster_workup Workup and Purification Aminopyridine 2-Aminopyridine Dissolve Dissolve 2-Aminopyridine and Pyridine in DCM Aminopyridine->Dissolve Pyridine Pyridine Pyridine->Dissolve Tf2O Triflic Anhydride AddTf2O Add Triflic Anhydride Dropwise Tf2O->AddTf2O DCM Dichloromethane DCM->Dissolve Cool Cool to -78 °C Dissolve->Cool Cool->AddTf2O StirCold Stir at -78 °C AddTf2O->StirCold Warm Warm to Room Temperature StirCold->Warm Quench Quench with Water Warm->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaOH (aq), Water, and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Distill Purify by Distillation Dry->Distill

References

Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide/triflate.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, owing to its typically mild reaction conditions and broad functional group tolerance.[4][5] The coupling of terminal alkynes with vinyl triflates is especially valuable for the synthesis of conjugated enynes, which are important structural motifs in many natural products and biologically active molecules.[2][4]

This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the Sonogashira coupling of terminal alkynes with vinyl triflates. Both traditional copper-cocatalyzed and copper-free methodologies are discussed.

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[5] A copper-free variant of the reaction is also widely employed to avoid potential side reactions and simplify purification.[6][7]

Palladium-Copper Co-catalyzed Mechanism:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the vinyl triflate to form a Pd(II) intermediate.[5]

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.[5]

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[5]

Copper-Free Sonogashira Coupling:

In the absence of a copper co-catalyst, the deprotonated alkyne is thought to coordinate directly with the palladium(II) center, followed by reductive elimination.[2] This approach can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[8]

Data Presentation: Representative Reaction Conditions

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligands, base, solvent, and temperature. The following table summarizes typical conditions and reported yields for the coupling of various vinyl triflates with terminal alkynes.

Vinyl TriflateTerminal AlkynePalladium Catalyst (mol%)Ligand (mol%)Copper Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Cyclohexenyl triflatePhenylacetylenePd(PPh₃)₄ (3)-CuI (5)Et₃NDMF25295
1-Cyclooctenyl triflate1-HeptynePdCl₂(PPh₃)₂ (2)PPh₃ (4)CuI (2)i-Pr₂NEtTHF60688
4-tert-Butylcyclohex-1-en-1-yl trifluoromethanesulfonateTrimethylsilylacetylenePd(OAc)₂ (2)P(o-tol)₃ (4)-n-BuNH₂Acetonitrile801278
Ethyl 2-(trifluoromethanesulfonyloxy)acrylate3-Phenyl-1-propynePd₂(dba)₃ (1.5)AsPh₃ (6)-K₂CO₃Toluene1002465
2-(Trifluoromethylsulfonyloxy)-1,3-butadiene1-OctynePd(PPh₃)₄ (5)-CuI (10)PiperidineBenzene70582

Experimental Protocols

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling of Cyclohexenyl Triflate with Phenylacetylene

This protocol is a representative example of a standard copper-cocatalyzed Sonogashira coupling.

Materials:

  • Cyclohexenyl triflate (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add cyclohexenyl triflate (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol). Stir the mixture for 10 minutes at room temperature.

  • Addition of Alkyne: Add phenylacetylene (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of a Functionalized Vinyl Triflate

This protocol provides a method for Sonogashira coupling without the use of a copper co-catalyst, which can be advantageous for sensitive substrates.

Materials:

  • Vinyl triflate substrate (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in anhydrous THF (2 mL) and stir for 15 minutes at room temperature to preform the catalyst.

  • Add the vinyl triflate substrate (1.0 mmol) and the remaining THF (3 mL), followed by diisopropylethylamine (2.0 mmol).

  • Addition of Alkyne: Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the final product.

Mandatory Visualizations

Sonogashira_Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry Schlenk Flask under Inert Atmosphere prep2 Add Vinyl Triflate, Palladium Catalyst, (Optional: Copper Salt & Ligand) prep1->prep2 prep3 Add Anhydrous Solvent and Base prep2->prep3 react1 Add Terminal Alkyne prep3->react1 react2 Stir at Specified Temperature react1->react2 react3 Monitor Reaction Progress (TLC/GC-MS) react2->react3 workup1 Quench Reaction and Dilute with Solvent react3->workup1 workup2 Aqueous Wash (e.g., NH4Cl, Brine) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate under Reduced Pressure workup3->workup4 purify Purify by Column Chromatography workup4->purify

Caption: A generalized workflow for the Sonogashira coupling experiment.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex [R¹-Pd(II)(OTf)L₂] terminal_alkyne H-C≡CR² pd_alkynyl [R¹-Pd(II)(C≡CR²)L₂] pd_complex->pd_alkynyl Transmetalation cu_salt Cu(I)X pd_alkynyl->pd0 product R¹-C≡CR² pd_alkynyl->product Reductive Elimination cu_acetylide Cu(I)-C≡CR² vinyl_triflate R¹-OTf cu_acetylide->pd_complex vinyl_triflate->pd_complex Oxidative Addition terminal_alkyne->cu_acetylide Deprotonation base Base base_h Base-H⁺X⁻

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

References

Application Notes and Protocols: The Utility of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, also known as N-(2-Pyridyl)bis(trifluoromethanesulfonimide) or Comins' reagent, is a highly effective triflating reagent extensively utilized in organic synthesis.[1] In the realm of medicinal chemistry, its primary role is the conversion of ketones, enolates, and other suitable precursors into vinyl or aryl triflates. These triflate intermediates are exceptionally versatile and serve as key building blocks in the synthesis of complex, biologically active molecules due to their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reactivity profile makes this compound an invaluable tool in the construction of novel therapeutic agents, including kinase inhibitors and other targeted therapies.

Core Application: Synthesis of Vinyl Triflates for Cross-Coupling Reactions

The principal application of this compound in medicinal chemistry is the generation of vinyl triflates from ketones. The triflate group (Tf), being an excellent leaving group, facilitates subsequent cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This two-step sequence provides a powerful strategy for the elaboration of complex molecular scaffolds common in drug candidates.

Experimental Workflow: From Ketone to Biaryl Product

G cluster_0 Step 1: Triflation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling Ketone Ketone Starting Material Triflation_Reaction Reaction Ketone->Triflation_Reaction Reagent This compound (Comins' Reagent) Reagent->Triflation_Reaction Base Base (e.g., KHMDS, NaHMDS) Base->Triflation_Reaction VinylTriflate Vinyl Triflate Intermediate BoronicAcid Aryl/Heteroaryl Boronic Acid Coupling_Reaction Reaction VinylTriflate->Coupling_Reaction Triflation_Reaction->VinylTriflate BoronicAcid->Coupling_Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling_Reaction Base_Coupling Base (e.g., Na2CO3) Base_Coupling->Coupling_Reaction FinalProduct Biologically Active Molecule Coupling_Reaction->FinalProduct

Caption: General workflow for the two-step synthesis of biaryl compounds.

Experimental Protocols

Protocol 1: General Procedure for the Triflation of a Ketone

This protocol describes a general method for the synthesis of a vinyl triflate from a ketone precursor using this compound.

Materials:

  • Ketone starting material

  • This compound (Comins' reagent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS), Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Anhydrous work-up and purification reagents

Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the base (1.1 eq) to the cooled solution and stir for 30-60 minutes to allow for enolate formation.

  • In a separate flask, dissolve this compound (1.2 eq) in the same anhydrous solvent.

  • Add the solution of Comins' reagent dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude vinyl triflate by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Vinyl Triflate

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a vinyl triflate with an aryl or heteroaryl boronic acid.

Materials:

  • Vinyl triflate intermediate

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Sodium carbonate, Potassium carbonate)

  • Anhydrous solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Anhydrous work-up and purification reagents

Procedure:

  • In a reaction vessel, combine the vinyl triflate (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.10 eq) to the mixture.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, then add it to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Applications in Kinase Inhibitor Synthesis

The synthetic routes enabled by this compound are particularly relevant to the development of kinase inhibitors, a major class of targeted cancer therapeutics. Many kinase inhibitors feature a heterocyclic core functionalized with various aryl and heteroaryl substituents. The triflation/cross-coupling sequence provides an efficient means to construct these complex molecular architectures.

Representative Kinase Inhibitors and their Biological Activity

While the precise synthetic routes for all commercial drugs are proprietary, the following table presents examples of kinase inhibitors whose structures are amenable to synthesis using the methodologies described above. The provided biological data highlights the therapeutic relevance of such compounds.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Signaling Pathway
Larotrectinib TRKA, TRKB, TRKC5, 11, 6MAPK, PI3K/AKT
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1, 3, 5, 7, 12MAPK, PI3K/AKT, JAK/STAT
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7VEGF Signaling Pathway
Lapatinib EGFR, HER210.8, 9.8MAPK, PI3K/AKT

Representative Signaling Pathway: PI3K/AKT Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Inhibitor Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified PI3K/AKT signaling pathway targeted by many kinase inhibitors.

Conclusion

This compound is a powerful and versatile reagent in medicinal chemistry. Its ability to efficiently generate vinyl triflates from readily available ketones provides a robust platform for the synthesis of complex, biologically active molecules through subsequent cross-coupling reactions. The protocols and applications outlined here demonstrate the significant utility of this reagent in modern drug discovery and development, particularly in the synthesis of targeted therapies like kinase inhibitors. Researchers and scientists in the field are encouraged to consider this synthetic strategy for the construction of novel molecular entities with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Triflation Reactions with 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in triflation reactions using 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, commonly known as Comins' reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Comins' reagent) and what is its primary application?

A1: this compound, or Comins' reagent, is a stable, crystalline solid used as a triflating agent.[1] Its principal application is the conversion of ketone, ester, and other carbonyl enolates into their corresponding vinyl triflates.[1] These vinyl triflates are valuable intermediates in organic synthesis, particularly as substrates for cross-coupling reactions like the Suzuki and Heck reactions.[1]

Q2: Why am I getting a low yield in my triflation reaction?

A2: Low yields can stem from several factors, including incomplete enolate formation, the presence of moisture, suboptimal reaction temperatures, side reactions involving other functional groups, or issues during workup and purification. A systematic approach to troubleshooting is recommended to identify the root cause.

Q3: How do I remove the reaction byproduct and unreacted Comins' reagent?

A3: The pyridinyl byproduct of the reaction and any excess Comins' reagent can typically be removed by washing the organic reaction mixture with a cold aqueous base solution, such as 5% sodium hydroxide (NaOH).[2] For particularly polar products where separation is difficult, using an alternative triflating agent like N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) may be beneficial, as its byproducts are less polar.[3]

Q4: What is the optimal temperature for a triflation reaction with Comins' reagent?

A4: Triflation reactions using Comins' reagent are often performed at low temperatures, such as -78 °C, especially during the enolate formation and the addition of the triflating agent.[4] Conducting the reaction at low temperatures helps to minimize side reactions and can improve the regioselectivity of the triflation of unsymmetrical ketones.[4]

Q5: My starting material has other nucleophilic functional groups (e.g., alcohols, amines). Could this be the cause of the low yield?

A5: Yes, this is a likely cause. Comins' reagent is known to react with other nucleophiles, including alcohols and phenols, to form the corresponding triflates.[5][6] If your starting material contains such functional groups, they may compete with the desired enolate reaction, consuming the reagent and leading to a lower yield of the vinyl triflate. Protecting these functional groups prior to the triflation step may be necessary.

Troubleshooting Guide for Low Yields

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in triflation reactions with Comins' reagent.

Problem 1: Incomplete Conversion of Starting Ketone

If you observe a significant amount of unreacted starting material, consider the following:

Potential CauseRecommended Solution
Incomplete Enolate Formation The choice and handling of the base are critical. Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., LDA, KHMDS, NaHMDS) to fully deprotonate the ketone. Prepare the base solution fresh or titrate it before use to ensure its activity.
Insufficient Reagent Stoichiometry Use a slight excess (1.1-1.2 equivalents) of both the base and Comins' reagent to drive the reaction to completion.
Low Reaction Temperature While the initial enolate formation is often done at -78 °C, allowing the reaction to slowly warm to room temperature after the addition of Comins' reagent can sometimes improve conversion. Monitor the reaction by TLC to determine the optimal reaction time and temperature profile.
Problem 2: Formation of Multiple Products (Side Reactions)

The appearance of multiple spots on a TLC plate suggests the formation of byproducts.

Potential CauseRecommended Solution
Reaction with Other Nucleophiles If your substrate contains alcohol or amine functionalities, these can react with Comins' reagent.[6] Consider protecting these groups before the triflation reaction.
Poor Regioselectivity With unsymmetrical ketones, triflation can occur at either α-position. The choice of base and reaction conditions can influence the ratio of the kinetic versus the thermodynamic enolate. For kinetic control (less substituted triflate), use a strong, bulky base like LDA at low temperature. For thermodynamic control (more substituted triflate), a weaker base and higher temperatures may be required, although this can lead to other side reactions.
Reagent Decomposition While Comins' reagent is generally stable, ensure it has been stored in a cool, dry place. Using fresh, high-quality reagent is always recommended.
Problem 3: Difficulty in Product Isolation and Purification

If the reaction appears to have gone to completion but the isolated yield is low, the issue may be in the workup or purification steps.

Potential CauseRecommended Solution
Incomplete Removal of Byproducts The pyridinyl byproduct is water-soluble after basic workup. Ensure a thorough wash with cold 5% aqueous NaOH during the workup to remove it.[2] Multiple extractions may be necessary.
Product Decomposition on Silica Gel Vinyl triflates can be sensitive to the acidic nature of silica gel. To mitigate this, you can neutralize the silica gel by running a solvent system containing a small amount of a tertiary amine (e.g., 1% triethylamine in your eluent) through the column before loading your sample.[3]
Product is a Volatile Compound If your product is volatile, be cautious during the removal of solvents under reduced pressure. Use moderate temperatures on the rotovap and avoid prolonged exposure to high vacuum.

Data Presentation

The choice of base can significantly impact the yield and regioselectivity of the triflation of ketone enolates. The following table, adapted from data in Organic Syntheses, illustrates this with several examples.[2]

KetoneBaseYield (%)Regioisomer Ratio (Kinetic:Thermodynamic)
2-MethylcyclohexanoneLDA8699:1
CyclohexanoneNaHMDS91N/A
2-PhenylcyclohexanoneKHMDS92>99% Kinetic
4-tert-ButylcyclohexanoneNaHMDS94N/A

Experimental Protocols

General Protocol for the Triflation of a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

1. Reaction Setup:

  • A flame- or oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is used.

  • The flask is charged with the ketone substrate (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

2. Enolate Formation:

  • A solution of a strong base (e.g., lithium diisopropylamide (LDA), 1.1 eq) in THF is added dropwise to the stirred ketone solution at -78 °C.

  • The mixture is stirred at this temperature for 30-60 minutes to ensure complete enolate formation.

3. Triflation:

  • A solution of Comins' reagent (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

4. Workup and Purification:

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • The mixture is transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate.

  • The organic layer is washed sequentially with water, cold 5% aqueous sodium hydroxide (to remove the triflimide byproduct), and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizations

General Experimental Workflow

Triflation_Workflow cluster_setup 1. Reaction Setup cluster_enolate 2. Enolate Formation cluster_triflation 3. Triflation cluster_workup 4. Workup & Purification setup Dissolve ketone in anhydrous THF under N2/Ar cool Cool to -78 °C setup->cool add_base Add strong base (e.g., LDA) dropwise at -78 °C cool->add_base stir_enolate Stir for 30-60 min at -78 °C add_base->stir_enolate add_comins Add Comins' reagent in THF at -78 °C stir_enolate->add_comins react Stir and warm to room temperature add_comins->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with organic solvent quench->extract wash Wash with H2O, 5% NaOH, brine extract->wash purify Dry, concentrate, and purify via chromatography wash->purify

Caption: Experimental workflow for the triflation of a ketone using Comins' reagent.

Troubleshooting Logic for Low Yield

References

Technical Support Center: N-(2-pyridyl)triflimide and its Side Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-pyridyl)triflimide and its derivatives (e.g., Comins' Reagent). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions encountered during its use as a triflating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N-(2-pyridyl)triflimide?

A1: N-(2-pyridyl)triflimide is primarily used as a triflyl-donating reagent. Its main application is the conversion of ketone enolates or dienolates into vinyl triflates.[1][2] These resulting vinyl triflates are valuable intermediates in organic synthesis, particularly for cross-coupling reactions like the Suzuki and Heck reactions.[1]

Q2: What are the common byproducts of a standard triflation reaction using N-(2-pyridyl)triflimide?

A2: The main byproduct is the corresponding pyridyl-substituted triflamide salt. For instance, after transferring a triflyl group, N-(2-pyridyl)triflimide becomes N-(2-pyridyl)triflamide anion, which is protonated during workup. This byproduct is generally water-soluble, especially after washing with an aqueous base like sodium hydroxide, facilitating its removal from the reaction mixture.[3]

Q3: How stable is N-(2-pyridyl)triflimide to water and aqueous bases?

A3: N-(2-pyridyl)triflimide is reactive towards water and aqueous bases. The synthesis of the reagent involves quenching with cold water and washing with cold aqueous 10% sodium hydroxide to remove byproducts and unreacted starting materials.[3] This indicates that the reagent will decompose under these conditions. Therefore, it is crucial to perform triflation reactions under anhydrous conditions.

Q4: Can N-(2-pyridyl)triflimide react with alcohols and phenols?

A4: Yes, N-(2-pyridyl)triflimide and its analogues like Comins' reagent can be effective for the triflation of alcohols and phenols.[2] This can be an intended reaction or a potential side reaction if your substrate contains unprotected hydroxyl groups.

Q5: What makes N-(2-pyridyl)triflimide a reactive triflating agent?

A5: The reactivity of N-(2-pyridyl)triflimide stems from the electron-deficient nature of the pyridine ring, which withdraws electron density from the nitrogen atom of the triflimide group. This makes the sulfur atoms of the triflyl groups highly electrophilic and susceptible to nucleophilic attack.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Vinyl Triflate
Possible Cause Troubleshooting Step
Incomplete enolate formation Ensure the base used is strong enough to fully deprotonate the ketone. The choice of base and reaction temperature is critical for regioselectivity in unsymmetrical ketones.
Presence of water in the reaction Rigorously dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Degradation of the triflating reagent Use a fresh bottle of N-(2-pyridyl)triflimide or purify older batches. The reagent is a stable solid but can degrade with improper storage.
Side reaction with other functional groups If the substrate contains nucleophilic functional groups (e.g., -OH, -NH2, -SH), they may be competing for the triflating agent. Consider protecting these groups before the triflation step.
Issue 2: Presence of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step
Reaction with nucleophilic functional groups on the substrate As mentioned above, unprotected nucleophilic groups will react. See the specific guides below for handling reactions with amines, alcohols, and thiols.
Decomposition of the starting material or product The reaction conditions (strong base, low temperature) might be degrading your substrate or the desired triflate product. Try using a milder base or running the reaction at a slightly higher temperature if the enolate formation is slow.
Reaction with solvent Ensure the solvent is inert under the reaction conditions. For example, ethereal solvents like THF are generally safe.

Side Reactions with Specific Nucleophiles

Hydroxyl Groups (Alcohols & Phenols)
  • Side Reaction: Unprotected alcohols and phenols in the substrate can be triflated faster than or concurrently with the ketone enolate, leading to a mixture of products and consumption of the reagent.

  • Troubleshooting:

    • Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before the triflation reaction.

    • If selective triflation of the enolate is desired, carefully control the stoichiometry of the base and the triflating agent and maintain a low reaction temperature.

Amino Groups (Primary & Secondary Amines)
  • Side Reaction: Primary and secondary amines are potent nucleophiles and can react with N-(2-pyridyl)triflimide. The likely point of attack is one of the electrophilic sulfur atoms, which would lead to the formation of a sulfonamide and the displacement of a triflate anion. Another possibility is the displacement of the pyridyl group.

  • Troubleshooting:

    • Protect the amine functionality. Common protecting groups for amines include Boc, Cbz, or Fmoc.

    • If the amine is intended to be part of a subsequent reaction, it must be protected.

Thiol Groups
  • Side Reaction: Thiols are excellent nucleophiles and will readily react with N-(2-pyridyl)triflimide, likely attacking a sulfur atom to form a thiosulfonate or displacing the pyridyl group.

  • Troubleshooting:

    • Protection of the thiol group is essential. Thioethers or disulfide protecting groups can be employed.

Data Presentation

Table 1: General Reaction Conditions for the Synthesis of Vinyl Triflates

ParameterConditionReference
Substrate Ketone[3]
Base Strong, non-nucleophilic base (e.g., LDA, KHMDS)[2]
Triflating Agent N-(2-pyridyl)triflimide or N-(5-chloro-2-pyridyl)triflimide (Comins' Reagent)[2][3]
Solvent Anhydrous aprotic solvent (e.g., THF, Diethyl ether)[3]
Temperature -78 °C to room temperature[3]
Workup Quench with water, extract with an organic solvent, wash with aqueous base (e.g., 5% NaOH)[3]

Experimental Protocols

General Protocol for the Formation of a Vinyl Triflate

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the ketone substrate in an appropriate anhydrous solvent (e.g., THF) in a flame-dried flask.

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base (e.g., LDA, KHMDS) dropwise. Stir the mixture at -78 °C for the time required to ensure complete enolate formation (typically 30-60 minutes).

  • Triflation: In a separate flask, dissolve N-(2-pyridyl)triflimide in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS. The reaction may require warming to room temperature to go to completion.

  • Workup: Quench the reaction by adding cold water. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with cold 5% aqueous sodium hydroxide to remove the pyridyl byproduct, followed by a brine wash.[3]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Ketone Ketone Enolate Enolate Ketone->Enolate + Base Base Base (e.g., LDA) Triflimide N-(2-pyridyl)triflimide Byproduct Pyridyl-triflamide Salt Triflimide->Byproduct triflyl transfer VinylTriflate Vinyl Triflate Enolate->VinylTriflate + N-(2-pyridyl)triflimide

Caption: Desired reaction pathway for vinyl triflate formation.

Side_Reaction cluster_reactants Reactants cluster_products Side Products Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2, R-SH TriflatedNucleophile Triflated Nucleophile (Nu-Tf) Nucleophile->TriflatedNucleophile attacks S=O Triflimide N-(2-pyridyl)triflimide Byproduct Pyridyl-triflamide Salt Triflimide->Byproduct triflyl transfer

Caption: General pathway for side reactions with nucleophiles.

Troubleshooting_Workflow Start Low yield or byproducts observed Check_Purity Check purity of starting materials and dryness of solvent Start->Check_Purity Check_Base Is enolate formation complete? (Consider a stronger base or longer time) Check_Purity->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Check_Substrate Does the substrate have other nucleophilic groups? Check_Temp->Check_Substrate Protect Protect nucleophilic groups Check_Substrate->Protect Yes Optimize Optimize reaction conditions (time, temp, stoichiometry) Check_Substrate->Optimize No Protect->Optimize Purify Purify product carefully (e.g., column chromatography) Optimize->Purify Success Successful Reaction Purify->Success

Caption: A logical workflow for troubleshooting problematic reactions.

References

Technical Support Center: Improving Regioselectivity of Enolate Triflation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the regioselective triflation of enolates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for controlling the regioselectivity of enolate triflation for an unsymmetrical ketone?

The regioselectivity of enolate triflation is primarily controlled by the selective formation of either the kinetic or the thermodynamic enolate.[1][2] The kinetic enolate is formed faster and typically at the less sterically hindered α-carbon position.[3] The thermodynamic enolate is the more stable enolate, which is usually the more substituted one.[4] Once the desired enolate is formed, it is "trapped" with a triflating agent (e.g., triflic anhydride, Tf₂O) to form the corresponding vinyl triflate.

Q2: What are the key reaction parameters to favor the formation of the kinetic enolate?

To favor the formation of the kinetic enolate, the following conditions are typically employed:

  • Base: A strong, sterically hindered, non-nucleophilic base is used, with Lithium Diisopropylamide (LDA) being the most common choice.[5][6]

  • Temperature: The reaction is carried out at low temperatures, usually -78 °C, to prevent equilibration to the more stable thermodynamic enolate.[5][6]

  • Solvent: Aprotic solvents such as Tetrahydrofuran (THF) are used.[6][7]

  • Reaction Time: Short reaction times are preferred to minimize the risk of equilibration.[5]

  • Addition Order: The ketone is added slowly to a solution of the base to ensure the base is always in excess, which prevents the unreacted ketone from facilitating proton exchange and equilibration.[6][8]

Q3: What are the key reaction parameters to favor the formation of the thermodynamic enolate?

To favor the formation of the thermodynamic enolate, conditions that allow for equilibration are used:

  • Base: A smaller, non-hindered base is often used, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[5] Weaker bases can also be employed.

  • Temperature: Higher reaction temperatures (e.g., room temperature or above) are used to provide the energy needed to overcome the higher activation barrier for deprotonation at the more substituted carbon and to allow for equilibration.[5]

  • Solvent: Protic solvents can be used, as they can facilitate the proton exchange necessary for equilibration.[7][8]

  • Reaction Time: Longer reaction times are necessary to ensure the equilibrium favors the more stable thermodynamic product.[5]

Q4: Can the choice of triflating agent affect the regioselectivity?

While the primary control of regioselectivity lies in the formation of the enolate, the triflating agent can play a role. Very reactive triflating agents like triflic anhydride (Tf₂O) are commonly used to rapidly trap the pre-formed enolate. For specific applications, other reagents like N-phenyltriflimide (PhNTf₂) are used, which can be less aggressive and sometimes offer better results depending on the substrate.[9]

Troubleshooting Guide

Problem 1: Poor regioselectivity with a mixture of vinyl triflate isomers obtained.

  • Symptom: ¹H NMR or GC-MS analysis of the crude product shows a significant mixture of both the kinetic and thermodynamic vinyl triflate regioisomers.

  • Possible Cause (if targeting the kinetic product): The reaction conditions may have allowed for equilibration to the thermodynamic enolate. This can be due to:

    • The temperature being too high (even local warming during addition).[6]

    • The reaction time being too long.[6]

    • The base not being sufficiently hindered or strong enough for an irreversible deprotonation.

    • The ketone being in excess at any point during the addition.[8]

  • Solution (for kinetic product):

    • Ensure the temperature is strictly maintained at -78 °C throughout the reaction.

    • Add the ketone solution dropwise to the LDA solution to avoid any temperature spikes.

    • Use freshly prepared LDA. The pKa difference between the base and the ketone should be large enough to ensure irreversible deprotonation.

    • Quench the reaction as soon as the starting material is consumed (monitor by TLC).

  • Possible Cause (if targeting the thermodynamic product): The reaction may not have reached equilibrium.

  • Solution (for thermodynamic product):

    • Increase the reaction time or temperature to ensure equilibrium is fully established.[5]

    • Consider using a protic solvent or a co-solvent that can facilitate proton transfer.[7]

Problem 2: Low yield of the desired vinyl triflate.

  • Symptom: The isolated yield of the vinyl triflate product is low, even if the regioselectivity is acceptable.

  • Possible Cause:

    • Inefficient enolate formation: The base may be old or decomposed, or there may be acidic impurities (like water) in the solvent or on the glassware.

    • Side reactions: The enolate may be participating in side reactions, such as aldol condensation, especially if the temperature is not well-controlled or if the triflating agent is not added promptly.

    • Degradation of the triflating agent: Triflic anhydride is highly reactive and sensitive to moisture.

  • Solution:

    • Always use freshly distilled anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).

    • Use freshly prepared or titrated LDA.

    • Ensure the triflating agent is of high quality and added to the enolate solution at a low temperature.

    • Once the enolate is formed, trap it with the triflating agent without undue delay.

Quantitative Data on Regioselectivity

The regioselectivity of enolate formation is highly dependent on the substrate and the specific reaction conditions. The following table summarizes typical regioselectivity outcomes for 2-methylcyclohexanone under various conditions.

KetoneConditionsProductRatio (Kinetic:Thermodynamic)
2-MethylcyclohexanoneKinetic: LDA, THF, -78 °CLess substituted enolate>99 : 1
2-MethylcyclohexanoneThermodynamic: NaH, THF, 25 °CMore substituted enolate10 : 90
2-MethylcyclohexanoneThermodynamic: NaOEt, EtOH, 25 °CMore substituted enolate22 : 78

Data synthesized from multiple sources for illustrative purposes.[4][10]

Experimental Protocols

Protocol 1: Kinetically Controlled Triflation of an Unsymmetrical Ketone

This protocol is designed to favor the formation of the less substituted vinyl triflate.

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • LDA Preparation (or use of commercial solution):

    • In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add n-butyllithium (1.0 eq) dropwise.

    • Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Dissolve the unsymmetrical ketone (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add the ketone solution dropwise to the LDA solution at -78 °C over 30 minutes, ensuring the internal temperature does not rise.

    • Stir the resulting enolate solution at -78 °C for 1 hour.[6]

  • Triflation (Trapping):

    • Add triflic anhydride (Tf₂O, 1.2 eq) or another suitable triflating agent dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for an additional hour.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thermodynamically Controlled Triflation of an Unsymmetrical Ketone

This protocol is designed to favor the formation of the more substituted vinyl triflate.

  • Apparatus Setup: Set up a flame-dried round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Enolate Formation:

    • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF, add a solution of the unsymmetrical ketone (1.0 eq) in anhydrous THF dropwise at room temperature.

    • Heat the mixture to reflux and stir for 4-24 hours to allow for complete equilibration.[5] Monitor the reaction progress by taking aliquots and analyzing them (e.g., by quenching with a deuterated source and analyzing by NMR).

  • Triflation (Trapping):

    • Cool the reaction mixture to 0 °C.

    • Slowly add triflic anhydride (Tf₂O, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

G cluster_start Starting Point cluster_goal Desired Product cluster_conditions Condition Selection Start Unsymmetrical Ketone Kinetic_Cond Kinetic Control - Strong, bulky base (LDA) - Low temp (-78 °C) - Aprotic solvent (THF) - Short reaction time Start->Kinetic_Cond Deprotonate at less hindered site Thermo_Cond Thermodynamic Control - Weaker/small base (NaH) - High temp (RT to reflux) - Protic/aprotic solvent - Long reaction time Start->Thermo_Cond Deprotonate at more hindered site (allow equilibration) Kinetic Less Substituted Vinyl Triflate Thermo More Substituted Vinyl Triflate Kinetic_Cond->Kinetic Thermo_Cond->Thermo

Caption: Workflow for selecting regioselective enolate triflation conditions.

G cluster_kinetic_troubleshooting Troubleshooting for Kinetic Product cluster_thermo_troubleshooting Troubleshooting for Thermodynamic Product Start Poor Regioselectivity (Mixture of Isomers) Target What is the target product? Start->Target Kinetic_Target Kinetic Product (Less Substituted) Target->Kinetic_Target Thermo_Target Thermodynamic Product (More Substituted) Target->Thermo_Target Temp_Check Was temperature kept at -78°C? Kinetic_Target->Temp_Check Equilibrium_Check Was sufficient time/heat allowed for equilibration? Thermo_Target->Equilibrium_Check Temp_High No Temp_Check->Temp_High Temp_OK Yes Temp_Check->Temp_OK Solution_K Solution: - Strictly maintain -78°C - Use fresh, bulky base - Add ketone to base - Minimize reaction time Temp_High->Solution_K Base_Check Was a strong, bulky base used (e.g., fresh LDA)? Temp_OK->Base_Check Base_Bad No Base_Check->Base_Bad Base_OK Yes Base_Check->Base_OK Base_Bad->Solution_K Time_Check Was reaction time minimized? Base_OK->Time_Check Time_Long No Time_Check->Time_Long Time_OK Yes Time_Check->Time_OK Time_Long->Solution_K Time_OK->Solution_K If still issues, check for acidic impurities Equilibrium_No No Equilibrium_Check->Equilibrium_No Equilibrium_Yes Yes Equilibrium_Check->Equilibrium_Yes Solution_T Solution: - Increase reaction time - Increase temperature - Consider a protic solvent Equilibrium_No->Solution_T Equilibrium_Yes->Solution_T If still issues, ensure base is not too bulky

Caption: Troubleshooting decision tree for poor regioselectivity.

References

managing moisture sensitivity of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

A1: this compound, often referred to as N-(2-Pyridyl)bis(trifluoromethanesulfonimide), is a triflating reagent used for the synthesis of vinyl and aryl triflates.[1] It is highly sensitive to moisture due to the presence of the electron-withdrawing trifluoromethylsulfonyl groups, which make the sulfur atoms highly electrophilic and susceptible to nucleophilic attack by water. This leads to hydrolysis of the reagent.

Q2: How should I store this compound?

A2: To maintain its reactivity, this compound should be stored in a cool, dry, and well-ventilated place.[2] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[2] The recommended storage temperature is typically between 2-8°C.[1]

Q3: What are the signs of decomposition of the reagent due to moisture?

A3: The primary sign of decomposition is a decrease in the yield of your desired triflated product. Visually, the solid reagent may appear clumpy or discolored. Upon exposure to moist air, triflating reagents can release triflic acid, which may appear as fumes.[3]

Q4: What are the likely hydrolysis products of this compound?

Q5: How can the hydrolysis byproducts affect my reaction?

A5: The formation of triflic acid, a very strong acid, can alter the pH of your reaction mixture.[4] This can lead to several issues, including:

  • Decomposition of acid-sensitive starting materials or products.

  • Side reactions catalyzed by the strong acid.

  • Neutralization of basic reagents, leading to incomplete reactions.

The presence of 2-aminopyridine can also lead to the formation of unwanted side products through competitive reactions.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on problems arising from its moisture sensitivity.

Problem Potential Cause Troubleshooting Steps
Low or no yield of the desired triflate product Decomposition of the triflating reagent due to moisture. 1. Verify Reagent Quality: Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. 2. Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents before use. Utilize inert atmosphere techniques (Schlenk line or glovebox). 3. Check Base: If a base is used, ensure it is anhydrous and of high purity.
Incomplete reaction. 1. Increase Reagent Equivalents: Add a slight excess (1.1-1.2 equivalents) of the triflating reagent to compensate for any minor decomposition. 2. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reactions may require longer times or different temperatures.
Formation of unexpected side products Presence of hydrolysis byproducts (e.g., triflic acid). 1. Use a Non-Nucleophilic Base: If the reaction is sensitive to acid, consider adding a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to scavenge any triflic acid formed. 2. Purification: Carefully purify the crude product to remove any polar byproducts resulting from hydrolysis.
Reaction with 2-aminopyridine byproduct. 1. Optimize Stoichiometry: Use the minimum effective amount of the triflating reagent to minimize the formation of byproducts. 2. Purification: Employ appropriate chromatographic techniques to separate the desired product from aminopyridine-related impurities.
Inconsistent results between batches Variable moisture content in reagents or solvents. 1. Standardize Procedures: Implement and strictly follow standard operating procedures for drying glassware, purifying solvents, and handling the reagent. 2. Use a Glovebox: For maximum consistency, handle and weigh the reagent inside a glovebox with a controlled inert atmosphere.[5]

Experimental Protocols

Protocol 1: Handling and Dispensing this compound under an Inert Atmosphere

This protocol describes the safe handling and accurate dispensing of the reagent using a Schlenk line or in a glovebox to minimize moisture exposure.

Materials:

  • This compound (in its original sealed bottle)

  • Dry, nitrogen-flushed glassware (e.g., Schlenk flask)

  • Dry, degassed solvent

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Dry syringes and needles

Procedure using a Schlenk Line:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware on a Schlenk line and purge with inert gas by performing at least three vacuum/inert gas cycles.[2]

  • Reagent Transfer:

    • Briefly remove the cap of the reagent bottle under a positive flow of inert gas.

    • Quickly weigh the desired amount of the solid reagent and add it to the reaction flask against a counterflow of inert gas.

    • Alternatively, for solution-based transfers, dissolve the reagent in a dry, degassed solvent inside a separate Schlenk flask and transfer via a cannula or a dry syringe.

  • Seal the System: Immediately seal the reaction flask under a positive pressure of inert gas.

Procedure in a Glovebox:

  • Preparation: Bring the sealed bottle of the reagent, a balance, and clean, dry spatulas and weighing boats into the glovebox antechamber.

  • Purge Antechamber: Cycle the antechamber with vacuum and inert gas at least three times before opening the inner door.[5]

  • Dispensing: Inside the glovebox, open the reagent bottle and weigh the desired amount directly into the reaction vessel.

  • Sealing: Seal the reaction vessel before removing it from the glovebox.

Protocol 2: Troubleshooting a Failed Triflation Reaction

This protocol outlines steps to diagnose and resolve a failed reaction where moisture contamination is suspected.

  • Control Reaction: Set up a small-scale control reaction using a fresh bottle of this compound and meticulously dried solvents and reagents. If this reaction is successful, it confirms that the issue was with the previously used materials.

  • Solvent and Reagent Check:

    • Solvents: Ensure solvents are freshly distilled from an appropriate drying agent or are from a recently opened bottle of anhydrous solvent.

    • Other Reagents: Check the purity and dryness of all other reagents, especially bases, which can be hygroscopic.

  • Reaction Monitoring:

    • Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS.

    • Look for the disappearance of the starting material and the appearance of the product.

    • Attempt to identify any major side products. The presence of highly polar spots on a TLC plate may indicate the formation of hydrolysis byproducts.

  • Work-up Modification: If triflic acid formation is suspected, consider a modified work-up procedure. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

Visualizations

experimental_workflow Experimental Workflow for Moisture-Sensitive Reactions cluster_prep Preparation cluster_setup Reaction Setup cluster_reagent Reagent Handling cluster_reaction Reaction & Work-up prep1 Dry Glassware (Oven/Flame-dry) setup1 Assemble Glassware on Schlenk Line prep1->setup1 prep2 Degas Solvents (Freeze-Pump-Thaw/Sparge) setup3 Add Anhydrous Solvent prep2->setup3 setup2 Purge with Inert Gas (3x Vacuum/Inert Gas Cycles) setup1->setup2 setup2->setup3 setup4 Add Reactants setup3->setup4 reagent2 Add Reagent to Reaction setup4->reagent2 reagent1 Weigh Reagent in Glovebox or under Inert Gas Flow reagent1->reagent2 reaction1 Run Reaction under Positive Inert Gas Pressure reagent2->reaction1 reaction2 Monitor Progress (TLC/LC-MS) reaction1->reaction2 reaction3 Aqueous Work-up reaction2->reaction3 reaction4 Purification reaction3->reaction4

Caption: Workflow for handling moisture-sensitive reagents.

troubleshooting_logic Troubleshooting Logic for Failed Reactions start Reaction Failed (Low/No Yield) q1 Were anhydrous techniques strictly followed? start->q1 a1_no Re-run reaction with rigorous anhydrous protocol q1->a1_no No a1_yes Proceed to check reagents q1->a1_yes Yes q2 Is the triflating reagent from a fresh, sealed bottle? a1_yes->q2 a2_no Use a new bottle of reagent q2->a2_no No a2_yes Check other reaction parameters q2->a2_yes Yes q3 Are other reagents/solvents confirmed to be anhydrous? a2_yes->q3 a3_no Purify/dry all other reagents and solvents q3->a3_no No a3_yes Investigate other causes (e.g., temperature, stoichiometry) q3->a3_yes Yes

Caption: Troubleshooting decision tree for failed reactions.

References

Technical Support Center: Post-Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Workup Procedure to Remove 2-Aminopyridine Byproduct

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the effective removal of 2-aminopyridine as a byproduct from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 2-aminopyridine from a final product?

There are four main strategies for removing residual 2-aminopyridine, each suited to different product characteristics and impurity profiles:

  • Acid-Base Extraction: This classic liquid-liquid extraction technique leverages the basicity of the 2-aminopyridine's amino group.[1]

  • Column Chromatography: A widely used method for purifying compounds based on their differential adsorption to a stationary phase.[1]

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility between the desired product and impurities.[1][2]

  • Scavenger Resins: These are solid-supported reagents designed to react selectively with and remove specific types of excess reagents or byproducts, such as amines.[1]

Q2: How do I select the most appropriate purification method for my specific experiment?

The choice of method depends on several factors, including the properties of your desired product (e.g., stability, polarity, physical state) and the scale of your reaction. The decision tree below provides a logical guide to selecting the optimal strategy.

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guides

Guide 1: Acid-Base Extraction

This method is often the first choice due to its simplicity and scalability.[1] It involves dissolving the crude reaction mixture in an organic solvent and washing it with an aqueous acid solution. The basic 2-aminopyridine reacts with the acid to form a water-soluble salt, which partitions into the aqueous layer, leaving the neutral or acidic product in the organic layer.[1]

FAQs for Acid-Base Extraction:

  • Q: My product is acid-sensitive. Can I still use this method?

    • A: For acid-sensitive compounds, you can use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[1] Alternatively, washing with a saturated copper sulfate (CuSO₄) solution can be effective, as pyridine and its derivatives form a complex with copper that is soluble in the aqueous layer.[1][3]

  • Q: An emulsion formed during the extraction, and the layers won't separate. What should I do?

    • A: To resolve an emulsion, you can try the following:

      • Allow the separatory funnel to stand undisturbed for a longer period.[1]

      • Add a small amount of brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.[1][4]

      • Filter the entire mixture through a pad of Celite or glass wool.[1]

  • Q: After the acid wash, my organic layer still contains 2-aminopyridine according to TLC analysis. How can I improve the removal?

    • A: Increase the number of acidic washes.[1] Performing three to five washes is often more effective than a single large-volume wash. Also, ensure the pH of the aqueous layer is acidic after each wash.[1]

Experimental Protocol: Acid-Base Extraction

G cluster_workflow Acid-Base Extraction Workflow dissolve 1. Dissolve crude mixture in organic solvent add_acid 2. Add dilute acid solution (e.g., 1M HCl) dissolve->add_acid shake 3. Shake vigorously & vent add_acid->shake separate 4. Separate aqueous and organic layers shake->separate repeat 5. Repeat wash (2-4 times) separate->repeat neutralize 6. Neutralize organic layer (e.g., sat. NaHCO3) repeat->neutralize dry 7. Dry organic layer (e.g., Na2SO4) neutralize->dry concentrate 8. Concentrate to yield purified product dry->concentrate

Caption: Workflow for removing 2-aminopyridine via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl).[1]

  • Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.[1]

  • Separation: Allow the layers to separate and drain the aqueous layer.[1]

  • Repeat: Repeat the acid wash two to four more times.[1]

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over an anhydrous agent like Na₂SO₄ or MgSO₄.[1]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure.[1]

Guide 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds with differing polarities.[1]

FAQs for Column Chromatography:

  • Q: What are the best stationary and mobile phases for separating my product from 2-aminopyridine?

    • A:

      • Normal-Phase (Silica Gel): This is the most common method. Since 2-aminopyridine is basic, it can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide can be added to the eluent (e.g., Hexane/Ethyl Acetate).[1]

      • Reverse-Phase (C18): This is suitable for more polar compounds. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.[1]

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. Collect fractions.[1]

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Guide 3: Recrystallization

Recrystallization is an excellent purification technique for solid products, provided a suitable solvent can be found where the product and 2-aminopyridine have different solubility profiles at high and low temperatures.[1][2]

FAQs for Recrystallization:

  • Q: How do I choose the best solvent for recrystallization?

    • A: An ideal solvent should dissolve the crude material at high temperatures but not at low temperatures. The impurities, including 2-aminopyridine, should either be highly soluble at all temperatures or insoluble at all temperatures.[2][5] Solubility data for 2-aminopyridine in various solvents can be a useful reference.[6]

  • Q: My compound will not crystallize out of the solution upon cooling.

    • A: This is a state of supersaturation. Try the following to induce crystallization:

      • Scratch the inside of the flask with a glass rod.[1]

      • Add a "seed crystal" of the pure product.[1]

      • Cool the solution in an ice-salt bath.[1]

      • Slowly add a non-solvent (a solvent in which your product is insoluble but is miscible with the crystallization solvent).[1]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of boiling solvent.[1][2]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration.[1][2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[1][2]

  • Drying: Dry the crystals in a desiccator or vacuum oven.[1]

Guide 4: Scavenger Resins

Scavenger resins offer a highly efficient method for purification by covalently binding to the impurity, which is then removed by simple filtration.[1]

FAQs for Scavenger Resins:

  • Q: What type of scavenger resin is effective for removing 2-aminopyridine?

    • A: Since 2-aminopyridine is a primary amine, resins designed to scavenge amines or nucleophiles are suitable. Common choices include:

      • Isocyanate Resins: React with primary amines to form urea linkages.[1]

      • Aldehyde Resins: React with primary amines to form imines.[1]

      • Acidic Resins (e.g., Sulfonic Acid Resins): Trap the basic amine through a non-covalent "catch-and-release" mechanism.[1]

  • Q: How much resin should I use, and for how long?

    • A: Typically, 2 to 4 equivalents of the scavenger resin relative to the amount of excess 2-aminopyridine are used. The reaction time can range from 30 minutes to several hours, and progress should be monitored by TLC or LC-MS.[1]

Experimental Protocol: Scavenger Resin Purification

  • Resin Addition: Add the appropriate scavenger resin to the completed reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature.

  • Monitoring: Monitor the removal of 2-aminopyridine by TLC or LC-MS.[1]

  • Filtration: Once scavenging is complete, filter the mixture to remove the resin.[1]

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]

Quantitative Data Summary

Purification MethodKey ParametersTypical Values/RangesNotes
Acid-Base Extraction Acid Concentration1M HCl is common.[1]Milder acids like citric acid or NH₄Cl can be used for sensitive substrates.[1]
Number of Washes3 - 5More effective than a single large wash.[1]
Column Chromatography Triethylamine in Eluent0.1 - 1%To prevent peak tailing on silica gel.[1]
Recrystallization Solvent VolumeMinimal amount of boiling solvent.Using excess solvent will reduce yield.[2]
Scavenger Resins Resin Equivalents2 - 4 equivalents (relative to 2-aminopyridine)Ensures complete removal.[1]
Reaction Time30 minutes - several hoursMonitor by TLC or LC-MS.[1]

References

Technical Support Center: Optimizing Vinyl Triflate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for vinyl triflate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for vinyl triflate synthesis?

Vinyl triflates are most commonly synthesized from ketones or 1,3-dicarbonyl compounds through enolization followed by trapping of the enolate with a triflating agent.[1][2] Alkynes can also serve as precursors through hydrotriflation reactions.

Q2: Which triflating agent should I use?

Triflic anhydride (Tf₂O) is a widely used and highly reactive triflating agent.[3] Other reagents like N-phenyltriflimide (PhNTf₂) and N-(5-chloro-2-pyridyl)triflimide (Comins' reagent) are also effective and can be advantageous in certain cases, sometimes leading to higher yields and requiring milder conditions.[4]

Q3: How do I purify my vinyl triflate?

Column chromatography is a common and effective method for purifying vinyl triflates.[5][6][7] The choice of solvent system for chromatography should be optimized using thin-layer chromatography (TLC) to ensure good separation from impurities.[8] It is important to note that some vinyl triflates can be unstable, so purification should be carried out promptly and at low temperatures if necessary.

Q4: How should I store my purified vinyl triflate?

The stability of vinyl triflates can vary depending on their structure. It is generally recommended to store them in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. For highly unstable derivatives, storage at low temperatures (e.g., in a freezer) is advisable.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inefficient Enolate Formation The chosen base may not be strong enough to deprotonate the ketone or 1,3-dicarbonyl starting material effectively. Consider using a stronger base. For instance, if a tertiary amine like triethylamine gives low yields, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a lithium amide base such as lithium bis(trimethylsilyl)amide (LiHMDS) could be more effective.[2][9]
Decomposition of the Product Vinyl triflates can be susceptible to decomposition, especially in the presence of excess base or acid, or at elevated temperatures.[10] Ensure the reaction is performed at the recommended temperature (often 0 °C or below). Quench the reaction promptly after completion to neutralize any reactive species. Use of a hindered, non-nucleophilic base can also minimize side reactions.
Poor Quality Reagents Triflic anhydride is highly reactive and sensitive to moisture. Ensure that the triflic anhydride and the solvent are anhydrous. Use freshly distilled solvents and handle reagents under an inert atmosphere. The starting ketone should also be pure.
Incomplete Reaction Monitor the reaction progress using TLC or another appropriate analytical technique. If the reaction stalls, a slight increase in temperature might be necessary, but be cautious of potential decomposition. Ensure the stoichiometry of the reagents is correct.
Problem 2: Formation of Significant Byproducts (e.g., Alkynes)
Possible Cause Troubleshooting Step
Elimination Side Reaction A common side reaction is the elimination of the triflate group to form an alkyne, which is often promoted by an excess of a strong base.[11] Using a milder, non-nucleophilic base like 2,6-lutidine or another sterically hindered base can suppress this pathway.[10] Carefully controlling the stoichiometry of the base is also crucial.
Reaction Temperature Too High Higher temperatures can favor elimination reactions. Running the reaction at lower temperatures (e.g., -78 °C) can often minimize the formation of alkyne byproducts.
Solvent Effects The choice of solvent can influence the reaction pathway. Non-polar, non-coordinating solvents are generally preferred.

Data Presentation: Base and Solvent Effects on Yield

The following tables summarize the impact of different bases and solvents on the yield of vinyl triflate synthesis from representative starting materials. Note that direct comparison can be challenging as reaction conditions may vary between studies.

Table 1: Effect of Base on Vinyl Triflate Yield from a Ketone

BaseSolventTemperature (°C)Yield (%)Reference
2,6-di-tert-butyl-4-methylpyridineDichloromethaneRoom TempHigh (Completion)[10]
2,6-LutidineDichloromethaneNot Specified~40% Conversion[10]
Triethylamine (Et₃N)DichloromethaneNot Specified~40% Conversion[10]
DBUDichloromethane0Not specified[12]
LiN(SiMe₃)₂THF-78 to -4071%[9]

Table 2: Effect of Solvent on Vinyl Triflate Synthesis

Starting MaterialBaseSolventYield (%)Reference
1,3-DiketoneTrialkylamine/DBUDichloromethaneHigh Z-selectivity[2]
KetonePyridinen-PentaneNot specified[13]
Ketone2,6-LutidineDichloromethane~40% Conversion[10]
KetoneTriethylamineDichloromethane~40% Conversion[10]
Aryl Triflate (for coupling)Organic BaseNonpolar SolventsHigh Regioselectivity[14][15]

Experimental Protocols

Protocol 1: General Procedure for Vinyl Triflate Synthesis from a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the ketone (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Base Addition: Add the base (1.1-1.5 eq., e.g., a hindered amine like 2,6-lutidine or a stronger base like LiHMDS) dropwise to the solution.

  • Enolate Formation: Stir the mixture for a period of time (e.g., 30-60 minutes) to allow for enolate formation.

  • Triflation: Add triflic anhydride (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5][6][7]

Protocol 2: Stereoselective Synthesis of Z-Vinyl Triflates from 1,3-Dicarbonyl Compounds

This method is particularly useful for achieving high stereoselectivity.[2]

  • Precoordination: In a flask under an inert atmosphere, dissolve the 1,3-dicarbonyl compound (1.0 eq.) and lithium triflate (LiOTf, 1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the mixture to 0 °C.

  • Base and Triflation: Add a mild base (e.g., triethylamine or DBU, 1.2 eq.) followed by the dropwise addition of triflic anhydride (1.1 eq.).

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.

Visualizations

Vinyl_Triflate_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification cluster_reagents Reagents Ketone Ketone Enolate_Formation Enolate Formation Ketone->Enolate_Formation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Enolate_Formation Triflation Triflation Enolate_Formation->Triflation Crude_Product Crude Vinyl Triflate Triflation->Crude_Product Purified_Product Purified Vinyl Triflate Crude_Product->Purified_Product Purification (Chromatography) Base Base (e.g., DBU, Lutidine) Base->Enolate_Formation Triflating_Agent Triflating Agent (e.g., Tf2O) Triflating_Agent->Triflation Solvent Anhydrous Solvent Solvent->Enolate_Formation

Caption: General workflow for vinyl triflate synthesis.

Troubleshooting_Logic Start Low Yield or Side Products? Check_Base Is the base appropriate? (Strength, Sterics) Start->Check_Base Yes Check_Temp Is the reaction temperature optimal? Start->Check_Temp No Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents No Check_Base->Check_Temp Yes Stronger_Base Use a stronger or more hindered base Check_Base->Stronger_Base No Check_Temp->Check_Reagents Yes Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp No Dry_Reagents Use freshly dried reagents and solvents Check_Reagents->Dry_Reagents No Success Improved Outcome Check_Reagents->Success Yes Stronger_Base->Success Lower_Temp->Success Dry_Reagents->Success

Caption: Troubleshooting logic for optimizing synthesis.

References

preventing hydrolysis of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent and to troubleshoot common issues, with a primary focus on preventing hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as N-(2-Pyridyl)bis(trifluoromethanesulfonimide), is a powerful triflating agent. Its primary use is in the conversion of ketones and other carbonyl compounds into their corresponding vinyl or aryl triflates. These triflates are valuable intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.

Q2: How susceptible is this compound to hydrolysis?

A2: this compound is sensitive to moisture and can undergo hydrolysis, particularly under non-neutral pH conditions. While it is a stable, crystalline solid that can be handled in air, prolonged exposure to water, especially with acid or base catalysts, will lead to its decomposition. The hydrolysis products are 2-aminopyridine and trifluoromethanesulfonic acid.

Q3: What are the signs of hydrolysis of the reagent?

A3: Hydrolysis of the reagent may not be visually obvious. However, during a reaction, signs of significant hydrolysis include:

  • Incomplete conversion: Your starting material may be largely unreacted, even with a stoichiometric amount of the triflating reagent.

  • Formation of 2-aminopyridine: This byproduct may be observed during reaction monitoring by techniques such as TLC or LC-MS.

  • Unexpected pH changes: The formation of trifluoromethanesulfonic acid will make the reaction mixture acidic.

Q4: How should I store this compound to prevent decomposition?

A4: To ensure the longevity and reactivity of the reagent, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize contact with atmospheric moisture.

Q5: Is an aqueous workup possible for reactions using this reagent?

A5: Yes, a carefully controlled aqueous workup is possible. The synthesis of the reagent itself involves quenching with cold water and washing with cold aqueous base. The key is to minimize the contact time with the aqueous phase and to use cold solutions to slow the rate of hydrolysis. A rapid extraction followed by drying of the organic layer is crucial.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Triflate Product

If you are experiencing poor yields in your triflation reaction, it is essential to systematically investigate the potential causes. The following guide will walk you through the most common reasons for reaction failure.

Troubleshooting Workflow

G start Low/No Product Yield check_reagent 1. Verify Reagent Quality start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions hydrolysis Reagent Hydrolysis Suspected check_reagent->hydrolysis Reagent appears clumpy or discolored? check_workup 3. Evaluate Workup Procedure check_conditions->check_workup incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction Starting material remains? product_loss Product Loss During Workup check_workup->product_loss Product observed in crude mixture but not after purification? solution1 Solution: Use fresh, dry reagent. Store properly. hydrolysis->solution1 solution2 Solution: Ensure anhydrous conditions. Check base and temperature. incomplete_reaction->solution2 solution3 Solution: Minimize contact with water. Use cold aqueous solutions. product_loss->solution3 G cluster_products reagent This compound products Hydrolysis Products reagent->products Hydrolysis water H₂O water->reagent aminopyridine 2-Aminopyridine triflic_acid Trifluoromethanesulfonic Acid G setup 1. Assemble dry glassware under inert atmosphere. cool 2. Cool solvent and add ketone. setup->cool add_base 3. Add strong base (e.g., LDA) at -78°C. cool->add_base enolate 4. Stir to form enolate. add_base->enolate add_reagent 5. Add solution of triflating reagent at -78°C. enolate->add_reagent react 6. Allow to warm to room temperature. add_reagent->react quench 7. Quench with cold saturated NH₄Cl (aq). react->quench extract 8. Extract with organic solvent and dry. quench->extract

purification of crude product from N-(2-pyridyl)triflimide reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of the crude product from the N-(2-pyridyl)triflimide reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Crude Product Incomplete reaction.- Ensure all reagents are anhydrous, particularly pyridine and the solvent (e.g., dichloromethane).[1] - Check the quality and reactivity of the triflic anhydride. - Verify accurate stoichiometry of reagents. An excess of pyridine is used to scavenge the acid produced.[1]
Loss of product during workup.- Ensure complete extraction from the aqueous layer by performing multiple extractions with dichloromethane.[1] - Avoid overly vigorous washing that can lead to emulsions.
Oily or Gummy Crude Product Presence of residual solvent.- Ensure complete removal of the solvent under vacuum. Gentle heating may be applied if the product is thermally stable.
Presence of impurities.- Proceed with the recommended purification method (distillation or chromatography) to isolate the solid product.
Product is Difficult to Solidify Residual impurities are depressing the melting point.- An additional wash with cold aqueous 10% sodium hydroxide can help remove acidic byproducts.[1] - Attempt to triturate the oil with a non-polar solvent like cold hexanes to induce crystallization.
Colored Impurities in the Final Product Impurities from starting materials or side reactions.- If distillation is not effective, consider purification by column chromatography on silica gel. A non-polar eluent system such as ethyl acetate/hexanes is a good starting point.
Thermal decomposition during distillation.- Use a high-vacuum distillation method like Kugelrohr distillation to minimize the required temperature.[1]
Final Product Purity is Low by NMR/GC Incomplete removal of starting materials or byproducts.- A second distillation may be necessary to achieve high purity.[1] - For persistent impurities, column chromatography is the recommended alternative.
Presence of pyridinium salts.- Thorough washing with water and brine during the workup is crucial to remove water-soluble salts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for the N-(2-pyridyl)triflimide synthesis?

A1: The typical workup involves quenching the reaction mixture with cold water, followed by separation of the organic layer. The aqueous layer is then extracted multiple times with dichloromethane. The combined organic extracts are washed sequentially with cold aqueous 10% sodium hydroxide, cold water, and brine. After drying over a suitable drying agent like magnesium sulfate, the solvent is removed under vacuum to yield the crude product.[1]

Q2: What are the common impurities in the crude product?

A2: Common impurities include unreacted 2-aminopyridine, excess pyridine, and byproducts from the triflic anhydride. The pyridinium triflate salt is a major byproduct.

Q3: What is the recommended method for purifying the crude N-(2-pyridyl)triflimide?

A3: The most commonly cited method for purification is Kugelrohr distillation under high vacuum.[1] This technique is effective for separating the desired product from non-volatile impurities. Sometimes a second distillation is required to achieve high purity.[1] Alternatively, column chromatography can be employed.

Q4: What are the expected physical properties of pure N-(2-pyridyl)triflimide?

A4: Pure N-(2-pyridyl)triflimide is a white solid.[1] The reported melting point is 41–42 °C and the boiling point is 85–100 °C at 0.25 mmHg.[1]

Q5: Can I use recrystallization for purification?

A5: While distillation is the more commonly reported method, recrystallization from a suitable solvent system could be an alternative. Screening of various solvents would be necessary to find an effective system. This process is a powerful technique for generating pure crystalline solids.[2]

Experimental Protocols

Workup and Extraction Protocol
  • After the reaction is complete, carefully quench the reaction mixture by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer four times with dichloromethane.[1]

  • Combine all organic extracts.

  • Wash the combined organic phase with one portion of cold aqueous 10% sodium hydroxide, followed by one portion of cold water, and finally one portion of brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Kugelrohr Distillation
  • Transfer the crude product to the Kugelrohr apparatus.

  • Slowly apply a high vacuum (e.g., 0.25 mmHg).

  • Gradually increase the temperature of the heating mantle.

  • Collect the fraction that distills between 85–100 °C.[1]

  • The pure N-(2-pyridyl)triflimide should solidify upon cooling.

Data Presentation

Parameter Value Reference
Melting Point 41–42 °C--INVALID-LINK--[1]
Boiling Point 85–100 °C at 0.25 mmHg--INVALID-LINK--[1]
Appearance White solid--INVALID-LINK--[1]
Typical Yield (after purification) 81%--INVALID-LINK--[1]

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Workup (H2O, NaOH, Brine) crude->workup Quenching & Washing extraction Solvent Removal (Vacuum) workup->extraction Dried Organic Phase purification Purification extraction->purification distillation Kugelrohr Distillation purification->distillation Primary Method chromatography Column Chromatography purification->chromatography Alternative pure_product Pure N-(2-pyridyl)triflimide distillation->pure_product chromatography->pure_product

Caption: Workflow for the purification of N-(2-pyridyl)triflimide.

Troubleshooting_Logic start Problem with Purification low_yield Low Yield? start->low_yield oily_product Oily/Gummy Product? low_yield->oily_product No check_reaction Check Reaction Conditions (Anhydrous, Stoichiometry) low_yield->check_reaction Yes impure_product Low Purity? oily_product->impure_product No remove_solvent Ensure Complete Solvent Removal oily_product->remove_solvent Yes repeat_purification Repeat Distillation or Use Chromatography impure_product->repeat_purification Yes optimize_workup Optimize Workup (Extractions) check_reaction->optimize_workup triturate Triturate with Non-polar Solvent remove_solvent->triturate check_washes Ensure Thorough Aqueous Washes repeat_purification->check_washes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Vinyl Triflates from Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis of vinyl triflates from ketones, particularly the issue of incomplete conversion.

Troubleshooting Guide: Dealing with Incomplete Conversion

This guide addresses common problems encountered during the synthesis of vinyl triflates from ketones, presented in a question-and-answer format to help you navigate and resolve experimental challenges.

Question: My reaction shows a low yield of the desired vinyl triflate, and I have a significant amount of unreacted ketone starting material. What are the potential causes and solutions?

Answer:

Incomplete conversion of a ketone to a vinyl triflate can stem from several factors related to the reaction conditions, reagents, and the nature of the substrate itself. Below are common causes and troubleshooting steps to improve your reaction outcome.

  • Insufficient Base or Inappropriate Base Strength: The formation of the enolate is a critical step. If the base is not strong enough to deprotonate the ketone effectively, or if an insufficient amount is used, the reaction will not proceed to completion.

    • Solution: Consider using a stronger base. For simple ketones, non-nucleophilic amine bases like triethylamine (TEA) or 2,6-lutidine are common. For less acidic ketones, stronger bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary. Ensure you are using at least a stoichiometric amount of base relative to the ketone. In some cases, using a slight excess of base can be beneficial, but be aware that large excesses can sometimes lead to side reactions or product decomposition.[1]

  • Decomposition of the Product: Vinyl triflates can be susceptible to decomposition, especially if the reaction is left for an extended period or if excess reagents are used.[1]

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level. It has been observed that extending the reaction time beyond one hour after the addition of the base can lead to a reduction in the quality of the triflate due to decomposition.[1]

  • Suboptimal Reaction Temperature: The temperature at which the enolate is formed and trapped can significantly impact the reaction's success.

    • Solution: Enolate formation with strong bases like LDA or LiHMDS is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. The subsequent addition of the triflating agent can also be done at this low temperature, followed by slowly warming the reaction to 0 °C or room temperature. For reactions with amine bases, the reaction is often run at 0 °C.[2]

  • Choice of Triflylating Agent: While triflic anhydride (Tf₂O) is the most common reagent, other triflylating agents are available.[3]

    • Solution: For sensitive substrates, a less reactive reagent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) can be a better choice, as it is known to be milder.[3][4]

  • Timing of Reagent Addition: The order and timing of adding the base and triflic anhydride can influence the reaction outcome.[1]

    • Solution: Typically, the enolate is pre-formed by adding the base to the ketone solution. After a set period, the triflic anhydride is added. However, some protocols add the base slowly to a mixture of the ketone and triflic anhydride. It has been noted that the addition rate of the base can have a major effect on the yield.[1] The formation of the triflate can start even without the base, but the base increases the reaction rate.[1] It is recommended to add the base shortly after the triflic anhydride (e.g., within fifteen minutes) and quench the reaction within an hour after the base addition to minimize product decomposition.[1]

Experimental Workflow for Vinyl Triflate Synthesis

Vinyl Triflate Synthesis Workflow start Start ketone Ketone in Anhydrous Solvent start->ketone cool Cool Reaction (e.g., -78 °C or 0 °C) ketone->cool add_base Add Base (e.g., LDA, LiHMDS, TEA) cool->add_base enolate_formation Enolate Formation add_base->enolate_formation add_tf2o Add Triflic Anhydride (Tf₂O) enolate_formation->add_tf2o reaction Reaction/ Warming add_tf2o->reaction quench Quench Reaction (e.g., sat. aq. NH₄Cl) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (e.g., Chromatography) workup->purification product Vinyl Triflate purification->product end End product->end

Caption: A typical experimental workflow for the synthesis of vinyl triflates from ketones.

Frequently Asked Questions (FAQs)

Q1: How can I purify my vinyl triflate from the unreacted ketone?

A1: Purification can often be achieved using column chromatography on silica gel. Since ketones are generally more polar than the corresponding vinyl triflates, the vinyl triflate will typically elute first. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. Careful selection of the solvent system is key to achieving good separation.

Q2: I am observing the formation of multiple regioisomers. How can I control the regioselectivity of the triflation?

A2: The formation of regioisomers is a common challenge with unsymmetrical ketones. The ratio of the kinetic versus thermodynamic enolate can be influenced by the reaction conditions:

  • Kinetic Enolate (less substituted): Favored by strong, bulky bases (e.g., LDA, LiHMDS), low temperatures (-78 °C), and short reaction times.

  • Thermodynamic Enolate (more substituted): Favored by weaker bases (e.g., NaH, KOtBu), higher temperatures, and longer reaction times, which allow for equilibration to the more stable enolate.

For highly stereoselective synthesis of Z-vinyl triflates from 1,3-dicarbonyl compounds, a method involving precoordination with lithium triflate, followed by enolization with mild bases and trapping with triflic anhydride has been reported.[2]

Q3: What are some common side reactions to be aware of?

A3: Besides incomplete conversion, potential side reactions include:

  • C-alkylation: If the enolate reacts with another molecule of the starting material or another electrophile.

  • Aldol condensation: Self-condensation of the ketone starting material, particularly under basic conditions.

  • Elimination: Acyclic vinyl triflates can be prone to elimination to form alkynes.[5]

  • Product Decomposition: As mentioned earlier, the vinyl triflate product can decompose if the reaction conditions are too harsh or the reaction time is too long.[1]

Troubleshooting Logic Diagram

Troubleshooting Incomplete Conversion start Incomplete Conversion (Ketone Remaining) check_base Is the base strong enough and used in sufficient quantity? start->check_base increase_base Use a stronger base (e.g., LDA, LiHMDS) or increase stoichiometry. check_base->increase_base No check_temp Is the reaction temperature optimal for enolate formation? check_base->check_temp Yes increase_base->check_temp adjust_temp Use lower temperature (e.g., -78 °C) for kinetic control. check_temp->adjust_temp No check_time Is the reaction time too long, causing decomposition? check_temp->check_time Yes adjust_temp->check_time monitor_rxn Monitor reaction closely (TLC) and quench upon completion. check_time->monitor_rxn Yes check_reagents Are the triflating agent and solvent appropriate? check_time->check_reagents No monitor_rxn->check_reagents change_reagent Consider a milder triflating agent (e.g., Comins' reagent). check_reagents->change_reagent No success Improved Conversion check_reagents->success Yes change_reagent->success

Caption: A decision-making diagram for troubleshooting incomplete conversion in vinyl triflate synthesis.

Data Presentation: Influence of Reaction Parameters on Conversion

The following table summarizes the effect of different bases and reaction times on the conversion of a steroidal ketone (DHEA) to its corresponding vinyl triflate, as reported in a patent.[1] This data highlights the importance of optimizing these parameters.

Triflating Agent (Equivalents)Base (Equivalents)SolventTime (hours)% Conversion
Tf₂O (1.0)2,6-Lutidine (1.2)DCM2460
Tf₂O (1.1)2,6-Lutidine (1.4)DCM325

Table 1: Effect of Base and Reaction Time on Vinyl Triflate Formation.[1]

Further optimization showed that the reaction was essentially complete one hour after the addition of the base, and longer reaction times led to product decomposition.[1]

Experimental Protocols

General Protocol for the Synthesis of Vinyl Triflates using a Strong Base (e.g., LiHMDS)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq.) and dissolve it in a suitable anhydrous solvent (e.g., THF, diethyl ether) (to make a 0.1-0.5 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add a solution of LiHMDS (1.1 eq., typically 1.0 M in THF) dropwise to the cooled ketone solution. Stir the mixture at -78 °C for 30-60 minutes.

  • Triflation: Add triflic anhydride (Tf₂O) (1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then slowly warm to 0 °C or room temperature and stir until the reaction is complete (monitor by TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note: The optimal conditions (base, solvent, temperature, and reaction time) may vary depending on the specific ketone substrate and should be optimized accordingly.

References

minimizing thermal decomposition of 2-Pyridyltriflimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the thermal decomposition of 2-Pyridyltriflimide.

Frequently Asked Questions (FAQs)

Q1: What is 2-Pyridyltriflimide and what are its general properties?

2-Pyridyltriflimide, also known as N-(2-Pyridyl)bis(trifluoromethanesulfonimide) or a Comins'-type reagent, is a versatile reagent used in organic synthesis, particularly for the preparation of vinyl triflates. It is a white to pale yellow crystalline solid and is generally considered to have excellent thermal stability.[1]

Q2: At what temperature does 2-Pyridyltriflimide decompose?

Q3: What are the likely decomposition products of 2-Pyridyltriflimide?

The exact decomposition pathway and products of 2-Pyridyltriflimide under thermal stress have not been extensively studied. However, decomposition could potentially involve the cleavage of the N-S or S-C bonds. It is crucial to handle the reagent with care and avoid excessive temperatures to prevent the formation of potentially hazardous byproducts.

Q4: What are the visible signs of 2-Pyridyltriflimide decomposition?

Visible signs of decomposition may include:

  • A change in color from white/pale yellow to a darker shade.

  • The appearance of a liquid phase at temperatures below its melting point, which could indicate the presence of impurities or decomposition products.

  • A noticeable change in the texture or consistency of the solid.

Q5: How should 2-Pyridyltriflimide be properly stored to minimize decomposition?

To ensure the longevity and reactivity of 2-Pyridyltriflimide, it is recommended to store it in a cool, dry, and dark place.[4] The recommended storage temperature is typically between 2°C and 8°C.[1] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent moisture ingress, which could potentially lead to hydrolysis.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Failed or low-yield reaction Reagent decomposition due to improper storage.- Ensure the reagent has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere). - If decomposition is suspected, consider using a fresh batch of the reagent. - Before use in a critical reaction, it may be prudent to perform a small-scale test reaction to verify the reagent's activity.
Presence of impurities in the reagent.- Purchase high-purity reagent from a reputable supplier. - Impurities, such as residual acids from synthesis, could potentially catalyze decomposition over time.[6]
Inconsistent reaction results Partial decomposition of the reagent.- Aliquot the reagent into smaller, single-use containers to minimize exposure to air and moisture upon repeated opening of the main container. - Avoid leaving the reagent container open to the atmosphere for extended periods.
Discoloration of the reagent Thermal stress or exposure to light.- Store in an amber or opaque container to protect from light. - Avoid exposing the reagent to high temperatures, even for short periods.

Experimental Protocols

Protocol 1: General Handling of 2-Pyridyltriflimide

  • Always handle 2-Pyridyltriflimide in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • When transferring the solid, use clean, dry spatulas and glassware to avoid contamination.

  • For reactions, weigh out the desired amount of the reagent in a dry, inert atmosphere if possible (e.g., in a glove box).

  • Promptly and tightly seal the container after use to minimize exposure to air and moisture.

Protocol 2: Workup Procedure to Remove Unreacted Reagent and Byproducts

In many synthetic procedures involving 2-Pyridyltriflimide, unreacted reagent and the 2-aminopyridine byproduct can be removed from the reaction mixture by washing with a cold, dilute aqueous base.

  • After the reaction is complete, quench the reaction mixture as appropriate for your specific protocol.

  • Extract the product into a suitable organic solvent.

  • Wash the organic layer with cold (0-5 °C) 5% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[7] This helps to remove the acidic triflimide byproduct and any unreacted reagent.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Physical and Safety Information for 2-Pyridyltriflimide

PropertyValueReference(s)
Molecular Formula C₇H₄F₆N₂O₄S₂[1]
Molecular Weight 358.24 g/mol
Appearance White to pale yellow crystalline solid[1]
Melting Point 37-42 °C[1]
Boiling Point 80-90 °C at 0.25 mmHg[1]
Storage Temperature 2-8 °C[1]
Flash Point 110 °C (closed cup)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction & Workup storage Store at 2-8 °C in a dry, dark place under inert gas handling Handle in fume hood with appropriate PPE storage->handling weighing Weigh in dry, inert atmosphere (if possible) handling->weighing reaction Perform Synthesis weighing->reaction workup Quench and extract into organic solvent reaction->workup wash Wash with cold aqueous base (e.g., 5% NaOH) workup->wash dry Dry, filter, and concentrate wash->dry

Caption: Recommended workflow for storing and handling 2-Pyridyltriflimide to minimize decomposition.

troubleshooting_logic start Poor Reaction Outcome (Low Yield / No Reaction) check_reagent Is 2-Pyridyltriflimide decomposition suspected? start->check_reagent check_storage Was the reagent stored properly (cool, dry, dark, inert atmosphere)? check_reagent->check_storage Yes other_issues Investigate other reaction parameters (solvent, temperature, other reagents, etc.) check_reagent->other_issues No check_age Is the reagent old or from a questionable source? check_storage->check_age No use_fresh Use a fresh batch of high-purity reagent check_storage->use_fresh Yes check_age->use_fresh Yes check_age->other_issues No

Caption: Troubleshooting logic for reactions involving 2-Pyridyltriflimide where decomposition is suspected.

References

Validation & Comparative

A Comparative Guide to Pyridine-Based Triflating Reagents: 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine vs. Comins' Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of vinyl triflates from carbonyl compounds is a pivotal transformation, enabling a host of subsequent cross-coupling reactions. Among the arsenal of reagents available for this purpose, pyridine-derived triflating agents have emerged as highly effective tools. This guide provides an objective comparison of two prominent members of this class: 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine and its chlorinated analog, Comins' reagent. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of the appropriate reagent for their specific synthetic needs.

Introduction to the Reagents

Both this compound and Comins' reagent are powerful electrophilic triflating agents that react with ketone enolates to furnish vinyl triflates. These products are valuable intermediates, particularly as substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck couplings. The core structure of both reagents features a pyridine ring attached to a bis(trifluoromethylsulfonyl)imide group, rendering the triflyl groups highly susceptible to nucleophilic attack.

The primary structural distinction lies in the substitution on the pyridine ring. Comins' reagent, chemically known as N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide), possesses a chlorine atom at the 5-position of the pyridine ring. In contrast, this compound, or N-(2-Pyridyl)bis(trifluoromethanesulfonimide), is the non-chlorinated parent compound. This seemingly minor structural difference can influence the reactivity and physical properties of the reagents.

Performance and Reactivity Comparison

Both reagents are highly reactive, enabling the triflation of metallo enolates at low temperatures, often at -78°C. This allows for excellent control over regioselectivity, particularly in the formation of the kinetic enolate. An advantage of these pyridine-based reagents over other triflating agents is the ease of purification; the pyridine-based byproducts can be readily removed from the reaction mixture by washing with a cold aqueous base solution.[1]

Data Presentation: Synthesis of Vinyl Triflates from Ketone Enolates

The following table summarizes the yields obtained for the preparation of vinyl triflates from a selection of ketones using both this compound and Comins' reagent under similar reaction conditions. This allows for a direct comparison of their performance.

KetoneBaseReagentConditionsProductYield (%)Reference
2-MethylcyclohexanoneLDAThis compound-78°C, 30 min2-Methyl-1-cyclohexen-1-yl triflate90[1]
2-MethylcyclohexanoneLDAComins' reagent-78°C, 30 min2-Methyl-1-cyclohexen-1-yl triflate91[1]
d-CarvoneLDAThis compound-78°C, 2 hr(R)-5-Isopropenyl-2-methyl-1,3-cyclohexadien-1-yl triflate81[1]
d-CarvoneLDAComins' reagent-78°C, 2 hr(R)-5-Isopropenyl-2-methyl-1,3-cyclohexadien-1-yl triflate84[1]
2-PhenylcyclohexanoneNaHMDSThis compound-78°C, 2 hr2-Phenyl-1-cyclohexen-1-yl triflate95[1]
2-PhenylcyclohexanoneNaHMDSComins' reagent-78°C, 2 hr2-Phenyl-1-cyclohexen-1-yl triflate92[1]
4-tert-ButylcyclohexanoneKHMDSThis compound-78°C, 2 hr4-tert-Butyl-1-cyclohexen-1-yl triflate88[1]
4-tert-ButylcyclohexanoneKHMDSComins' reagent-78°C, 2 hr4-tert-Butyl-1-cyclohexen-1-yl triflate91[1]

From the data, it is evident that both reagents provide excellent yields of the desired vinyl triflates. In several cases, Comins' reagent offers a marginal improvement in yield, which may be attributed to its enhanced reactivity. However, for certain substrates, such as 2-phenylcyclohexanone, the non-chlorinated analog provides a slightly higher yield. The choice of reagent may therefore be substrate-dependent to achieve optimal results.

While comprehensive comparative data for other carbonyl substrates is limited, Comins' reagent is also known to be effective for the triflation of enolates derived from esters, lactones, and aldehydes.[2][3]

Experimental Workflow and Methodologies

The general procedure for the synthesis of vinyl triflates using either reagent involves two key steps: the formation of a metal enolate, followed by quenching with the triflating agent.

experimental_workflow cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_triflation Triflation cluster_workup Workup & Purification start Start carbonyl Ketone/ Ester/ Lactone start->carbonyl solvent Anhydrous Solvent (e.g., THF) carbonyl->solvent atmosphere Inert Atmosphere (e.g., Argon) solvent->atmosphere cool Cool to -78 °C setup_end->cool add_base Add Strong Base (e.g., LDA, KHMDS) cool->add_base stir Stir for 30-60 min add_base->stir add_reagent Add Triflating Reagent in Anhydrous Solvent stir->add_reagent reaction Stir at -78 °C to RT add_reagent->reaction quench Quench with Aqueous Solution reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Aqueous Base extract->wash purify Dry, Concentrate & Purify wash->purify end Vinyl Triflate Product purify->end

Caption: General workflow for the synthesis of vinyl triflates.

Detailed Experimental Protocols

The following protocols are adapted from a verified procedure.[1]

1. Synthesis of this compound

A 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum is charged with 2-aminopyridine (19.859 g, 0.211 mol) and pyridine (35.04 g, 35.88 mL, 0.443 mol) in 800 mL of dichloromethane (CH₂Cl₂) under an argon atmosphere. The reaction mixture is cooled to -78°C, and a solution of triflic anhydride (125 g, 74.54 mL, 0.443 mol) in 150 mL of CH₂Cl₂ is added dropwise via a cannula over 3.5 hours with vigorous stirring. After stirring for 2 hours at -78°C, the cooling bath is removed, and stirring is continued at room temperature for 19 hours. The reaction is quenched with 50 mL of cold water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (4 x 50 mL). The combined organic extracts are washed with cold aqueous 10% sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), brine (1 x 100 mL), and dried over magnesium sulfate. After filtration, the solvent is removed under vacuum. The crude product is purified by Kugelrohr distillation (85–100°C/0.25 mm) to yield pure N-(2-pyridyl)triflimide as a white solid (61 g, 81%).[1]

2. Synthesis of Comins' Reagent (N-(5-Chloro-2-pyridyl)triflimide)

Using the same procedure as described above, 2-amino-5-chloropyridine (27.13 g, 0.211 mol) is converted to N-(5-chloro-2-pyridyl)triflimide. The product is obtained as a solid with a melting point of 47–48°C (61.84 g, 75%, bp 88–100°C/0.15 mm).[1]

3. General Procedure for the Preparation of Vinyl Triflates

To a solution of a strong base (e.g., lithium diisopropylamide, LDA, or sodium hexamethyldisilazide, NaHMDS) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, a solution of the ketone in anhydrous THF is added dropwise. The resulting mixture is stirred at -78°C for a specified time (typically 30-60 minutes) to ensure complete enolate formation. A solution of either this compound or Comins' reagent in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78°C for a designated period (e.g., 30 minutes to 2 hours) and may be allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride or water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with cold aqueous 5% sodium hydroxide solution to remove the pyridine byproduct, followed by water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude vinyl triflate, which can be further purified by chromatography if necessary.

logical_relationship reagent Triflating Reagent reagent1 This compound reagent->reagent1 reagent2 Comins' Reagent (5-Chloro substituted) reagent->reagent2 vinyl_triflate Vinyl Triflate reagent1->vinyl_triflate reagent2->vinyl_triflate carbonyl Carbonyl Compound (Ketone, Ester, etc.) enolate Metallo Enolate carbonyl->enolate + Strong Base enolate->vinyl_triflate + Triflating Reagent cross_coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) vinyl_triflate->cross_coupling complex_molecules Synthesis of Complex Molecules cross_coupling->complex_molecules

Caption: Role of reagents in vinyl triflate synthesis pathway.

Conclusion

Both this compound and Comins' reagent are excellent choices for the synthesis of vinyl triflates from carbonyl compounds. They are highly reactive, allowing for mild reaction conditions, and offer a straightforward workup procedure.

  • Comins' reagent often provides slightly higher yields and its enhanced reactivity, due to the 5-chloro substituent, may be advantageous for less reactive substrates.

  • This compound is also a highly effective reagent, in some cases outperforming its chlorinated counterpart, and represents a valuable alternative.

The selection between the two reagents may ultimately be guided by substrate-specific performance, cost, and availability. The experimental data presented in this guide serves as a valuable starting point for chemists to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to Triflating Agents: 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine vs. Triflic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, the trifluoromethanesulfonyl group (triflate, Tf) is a cornerstone functional group, prized for its exceptional ability to act as a leaving group in a variety of transformations. The choice of triflating agent is therefore a critical decision in the planning of a synthetic route. This guide provides a detailed comparison of two prominent triflating agents: the highly reactive triflic anhydride (Tf₂O) and the milder, more selective 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine and its derivatives. This comparison is intended for researchers, scientists, and drug development professionals seeking to make an informed choice of reagent for their specific synthetic challenges.

Overview of Reactivity and Applications

Triflic anhydride (Tf₂O) is a powerful and highly electrophilic reagent, widely regarded as one of the most reactive triflating agents.[1][2] Its utility stems from its ability to readily activate a wide range of nucleophiles, including alcohols, phenols, enolates, and amides, under mild conditions, often at low temperatures.[1][3] This high reactivity makes it the reagent of choice for the triflation of unreactive substrates or when rapid reaction rates are desired.[1] Key applications of triflic anhydride include:

  • Activation of Alcohols and Phenols: Conversion of hydroxyl groups into excellent leaving groups for substitution and elimination reactions.[1][3]

  • Synthesis of Vinyl and Aryl Triflates: Preparation of versatile coupling partners for cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[1]

  • Activation of Carbonyl Compounds: Formation of highly reactive intermediates from amides and ketones.[3][4]

  • Catalysis: Acting as a potent Lewis acid or a precursor to the superacid, triflic acid.[2]

This compound and its analogues, such as the commercially available N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide) (Comins' reagent), are generally considered to be milder triflating agents compared to triflic anhydride.[5][6][7] These reagents are particularly valued for their increased stability and selectivity, especially in the synthesis of vinyl triflates from ketone enolates.[6][8][9] While triflic anhydride can sometimes lead to side reactions or decomposition of sensitive substrates due to its high reactivity and the generation of triflic acid as a byproduct, the pyridine-based reagents often provide cleaner reactions and easier workup procedures.[5] Their primary applications include:

  • Synthesis of Vinyl Triflates: Highly effective for the conversion of ketone enolates to vinyl triflates, often with high regioselectivity.[6][8][9]

  • Triflation under Milder Conditions: Suitable for substrates that are sensitive to the harshness of triflic anhydride.[5]

Data Presentation: A Comparative Look at Performance

Direct, side-by-side quantitative comparisons of these two reagents under identical conditions are not extensively documented in the literature. However, by examining the reported yields for similar transformations, a general understanding of their relative performance can be gleaned.

Table 1: Synthesis of Vinyl Triflates from Ketones using Triflic Anhydride

KetoneBaseSolventTemperature (°C)Yield (%)Reference
3-Methyl-2-butanonePyridinen-Pentane-78 to 070-73[2]
2-MethylcyclohexanonePyridinen-Pentane-78 to 075-80[2]
AcetophenonePyridinen-Pentane-78 to 065-70[2]
2-IndanonePyridinen-Pentane-78 to 085-90[2]

Table 2: Synthesis of Vinyl Triflates using Pyridine-Derived Triflating Reagents

Ketone EnolateTriflating ReagentSolventTemperature (°C)Yield (%)Reference
Lithium enolate of 2-methylcyclohexanoneN-(2-Pyridyl)triflimideTHF-7890[5]
Lithium enolate of acetophenoneN-(2-Pyridyl)triflimideTHF-7885[5]
Lithium enolate of 2-tetraloneN-(5-Chloro-2-pyridyl)triflimideTHF-7892[5]
Lithium enolate of camphorN-(5-Chloro-2-pyridyl)triflimideTHF-7888[5]

From the data, it is evident that both reagents are highly effective in the synthesis of vinyl triflates. The pyridine-derived reagents are particularly well-suited for the triflation of pre-formed metal enolates at low temperatures, often providing excellent yields.[5] It is noted that with the pyridine-derived reagents, the vinyl triflate can in most cases be made at lower temperatures, and any excess reagent and by-products can be removed by washing with a cold aqueous sodium hydroxide solution.[5]

Experimental Protocols

Protocol 1: Synthesis of a Vinyl Triflate using Triflic Anhydride

This procedure is adapted from the synthesis of 3-methyl-2-buten-2-yl triflate as described in Organic Syntheses.[2]

Materials:

  • 3-Methyl-2-butanone

  • Anhydrous pyridine

  • Anhydrous n-pentane

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Acetone-dry ice bath

  • Hypodermic syringe

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of 3-methyl-2-butanone (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous n-pentane is prepared in a dry flask under an inert atmosphere.

  • The solution is cooled to -78 °C using an acetone-dry ice bath.

  • Trifluoromethanesulfonic anhydride (1.1 eq) is added dropwise via a hypodermic syringe with vigorous swirling over 2-3 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to 0 °C and then stirred for a specified time (monitoring by TLC or GC is recommended).

  • The reaction is quenched by the addition of cold water.

  • The organic layer is separated, and the aqueous layer is extracted with n-pentane.

  • The combined organic layers are washed with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude vinyl triflate.

  • Purification can be achieved by distillation or column chromatography.

Protocol 2: Synthesis of a Vinyl Triflate using this compound (Comins' Reagent derivative)

This generalized procedure is based on the triflation of ketone enolates using pyridine-derived triflating reagents.[5][6]

Materials:

  • Ketone

  • Strong, non-nucleophilic base (e.g., LDA, KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • This compound or a derivative (e.g., Comins' reagent)

  • Dry ice-acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the ketone (1.0 eq) in anhydrous THF is prepared in a dry flask under an inert atmosphere and cooled to -78 °C.

  • A solution of the strong base (1.05 eq) in THF is added dropwise to the ketone solution to generate the enolate. The mixture is stirred at -78 °C for 30-60 minutes.

  • A solution of the pyridine-derived triflating reagent (1.1 eq) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours), and the progress is monitored by TLC.

  • The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Mandatory Visualization

Triflic_Anhydride_Reactivity Tf2O Triflic Anhydride (Tf₂O) Alcohol Alcohol/Phenol (R-OH) Tf2O->Alcohol Triflation Ketone Ketone (R₂C=O) Tf2O->Ketone Triflation of enol/enolate Amide Amide (RCONR'₂) Tf2O->Amide Activation Triflate Alkyl/Aryl Triflate (R-OTf) Alcohol->Triflate EnolTriflate Vinyl Triflate (R₂C=C(R)-OTf) Ketone->EnolTriflate IminiumTriflate Iminium Triflate Amide->IminiumTriflate

Caption: General reactivity pathways of triflic anhydride.

Pyridine_Reagent_Reactivity PyridineReagent This compound (Comins' Reagent) KetoneEnolate Ketone Enolate PyridineReagent->KetoneEnolate Triflation VinylTriflate Vinyl Triflate KetoneEnolate->VinylTriflate Experimental_Workflow_Vinyl_Triflate cluster_tf2o Using Triflic Anhydride cluster_comins Using Pyridine-Based Reagent Ketone_Tf2O Ketone + Base Tf2O_add Add Tf₂O at low temp. Ketone_Tf2O->Tf2O_add Quench_Tf2O Aqueous Workup Tf2O_add->Quench_Tf2O Product_Tf2O Vinyl Triflate Quench_Tf2O->Product_Tf2O Ketone_Comins Ketone Enolate_Formation Generate Enolate (Strong Base, -78°C) Ketone_Comins->Enolate_Formation Comins_add Add Pyridine Reagent at -78°C Enolate_Formation->Comins_add Quench_Comins Aqueous Workup Comins_add->Quench_Comins Product_Comins Vinyl Triflate Quench_Comins->Product_Comins

References

A Comparative Guide to Alternative Reagents for the Synthesis of Vinyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl triflates is a cornerstone transformation in modern organic chemistry, providing versatile intermediates for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling. The choice of triflating agent is critical, directly impacting reaction efficiency, substrate scope, scalability, and safety. This guide provides an objective comparison of the primary reagents used for the synthesis of vinyl triflates from carbonyl compounds, with a focus on practical application and supported by experimental data.

Performance Comparison of Triflylating Reagents

The traditional reagent for vinyl triflate synthesis, trifluoromethanesulfonic anhydride (Tf₂O), is highly reactive but also volatile, corrosive, and moisture-sensitive, posing handling challenges. In response, several milder, more stable, and easier-to-handle alternatives have been developed. The most prominent among these are N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) and Comins' reagent, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide).

ReagentStructureKey CharacteristicsTypical Reaction Conditions
Trifluoromethanesulfonic Anhydride (Tf₂O) O=S(=O)(O--INVALID-LINK--(=O)C(F)(F)F)C(F)(F)FPros: Highly reactive, often leading to short reaction times. Cons: Volatile, corrosive, highly moisture-sensitive, can lead to side reactions with sensitive substrates.[1]Low temperatures (-78 °C to 0 °C), inert atmosphere, requires a non-nucleophilic base (e.g., pyridine, 2,6-lutidine).[2]
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) C₁₃H₅F₆NO₄S₂Pros: Stable, crystalline solid, easy to handle and store, non-hygroscopic, milder than Tf₂O, often provides improved selectivity.[3][4] Cons: Generally requires longer reaction times or higher temperatures compared to Tf₂O.[5]Typically 0 °C to room temperature, can be used with a variety of bases (e.g., KHMDS, NaHMDS, K₂CO₃).[6][7]
Comins' Reagent C₇H₃ClF₆N₂O₄S₂Pros: Stable, crystalline solid, highly selective, particularly effective for the triflation of metallo enolates, byproducts are easily removed by aqueous wash.[8][9] Cons: Higher molecular weight and cost compared to Tf₂O.Low temperatures (typically -78 °C) with strong bases (e.g., LDA, NaHMDS) to pre-form the enolate.[10][11]

Experimental Data: A Comparative Overview

The following table summarizes representative yields for the synthesis of vinyl triflates from various ketones using the three primary triflylating reagents. It is important to note that reaction conditions have been optimized for each reagent and are not identical.

Starting KetoneProductReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Methylcyclohexanone2-Methylcyclohex-1-en-1-yl trifluoromethanesulfonateTf₂OPyridineCH₂Cl₂0185[2]
2-Methylcyclohexanone2-Methylcyclohex-1-en-1-yl trifluoromethanesulfonatePhNTf₂NaHMDSTHF-78 to RT292[10]
2-Methylcyclohexanone2-Methylcyclohex-1-en-1-yl trifluoromethanesulfonateComins' ReagentNaHMDSTHF-78292[10]
β-Tetralone3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonatePhNTf₂KHMDSTHF-78 to 0497-98[6]
Dehydroepiandrosterone acetate3-Acetoxyandrosta-3,5-dien-17-one triflateTf₂O2,6-LutidineCH₂Cl₂0180 (crude)[1]
4-tert-Butylcyclohexanone4-tert-Butylcyclohex-1-en-1-yl trifluoromethanesulfonateComins' ReagentLDATHF-78-93[10]

Reaction Mechanisms and Workflows

The synthesis of vinyl triflates from ketones generally proceeds via the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic triflyl source.

G cluster_0 Enolate Formation cluster_1 Triflation Ketone Ketone Enolate Enolate Ketone->Enolate + Base - H-Base⁺ Base Base Triflating_Reagent Triflating Reagent (Tf₂O, PhNTf₂, Comins' Reagent) Vinyl_Triflate Vinyl Triflate Enolate->Vinyl_Triflate + Triflylating Reagent Byproduct Byproduct Triflating_Reagent->Byproduct - Leaving Group

Caption: General reaction pathway for vinyl triflate synthesis.

The experimental workflow for the synthesis of vinyl triflates typically involves the deprotonation of a ketone to form an enolate, followed by trapping with a triflylating agent.

G start Start dissolve_ketone Dissolve ketone in anhydrous solvent start->dissolve_ketone cool_solution Cool solution to low temperature (-78 °C to 0 °C) dissolve_ketone->cool_solution add_base Add base to form enolate cool_solution->add_base add_triflating_reagent Add triflating reagent add_base->add_triflating_reagent reaction Stir for specified time and temperature add_triflating_reagent->reaction quench Quench reaction reaction->quench workup Aqueous workup quench->workup purify Purify by chromatography or distillation workup->purify product Isolated Vinyl Triflate purify->product

Caption: Typical experimental workflow for vinyl triflate synthesis.

Detailed Experimental Protocols

The following are representative experimental procedures for the synthesis of vinyl triflates using the discussed reagents.

Protocol 1: Synthesis of 3-Methyl-2-buten-2-yl triflate using Triflic Anhydride (Tf₂O)[2]
  • Reagents and Setup:

    • 3-Methyl-2-butanone (0.0300 mol)

    • Anhydrous pyridine (0.0352 mol)

    • Trifluoromethanesulfonic anhydride (0.0395 mol)

    • Anhydrous n-pentane (10 mL)

    • Dry 50-mL Erlenmeyer flask with a rubber septum.

  • Procedure:

    • A solution of 3-methyl-2-butanone and anhydrous pyridine in anhydrous n-pentane is prepared in the flask.

    • The solution is cooled in an acetone-dry ice bath.

    • Trifluoromethanesulfonic anhydride is added dropwise with swirling over 2-3 minutes.

    • The reaction mixture is allowed to warm to room temperature and stirred for at least 24 hours.

    • The mixture is then cooled in an ice bath and diluted with 20 mL of n-pentane.

    • The cold mixture is poured into 20 g of crushed ice and the layers are separated.

    • The organic layer is washed with cold saturated aqueous sodium hydrogen carbonate and dried over anhydrous potassium carbonate.

    • The pentane is removed by distillation, and the residual liquid is fractionally distilled under reduced pressure to yield the product.

**Protocol 2: Synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) **[6]
  • Reagents and Setup:

    • β-Tetralone (31.5 mmol, 1.05 equiv)

    • Potassium tert-butoxide (31.5 mmol, 1.05 equiv)

    • N-Phenylbis(trifluoromethanesulfonimide) (30.0 mmol, 1.00 equiv)

    • Anhydrous Tetrahydrofuran (THF) (120 mL)

    • Oven-dried, 500-mL, three-necked, round-bottomed flask with a magnetic stir bar and argon inlet.

  • Procedure:

    • β-Tetralone and THF are added to the flask and cooled to -20 °C.

    • Potassium tert-butoxide is added slowly over 10 minutes.

    • The mixture is warmed to 0 °C and stirred for 1 hour.

    • The solution is then re-cooled to -20 °C.

    • N-Phenylbis(trifluoromethanesulfonimide) is added in one portion under a positive pressure of argon.

    • The mixture is warmed to 0 °C and stirred for 4 hours.

    • The reaction mixture is concentrated under reduced pressure.

    • The resulting mixture is diluted with EtOAc and H₂O, and the layers are partitioned.

    • The aqueous layer is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

    • The crude product is purified by flash column chromatography.

Protocol 3: Synthesis of Vinyl Triflates from Ketone Enolates using Comins' Reagent[10]
  • Reagents and Setup:

    • Ketone (e.g., 2-methylcyclohexanone)

    • Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA))

    • Comins' Reagent (N-(5-chloro-2-pyridyl)triflimide)

    • Anhydrous Tetrahydrofuran (THF)

    • Dry reaction flask under an argon atmosphere.

  • Procedure:

    • The ketone is dissolved in anhydrous THF and cooled to -78 °C.

    • A solution of the base (e.g., NaHMDS or LDA) is added dropwise to generate the enolate. The mixture is stirred at this temperature for a specified time (e.g., 1-2 hours).

    • A solution of Comins' reagent in THF is then added to the enolate solution at -78 °C.

    • The reaction is stirred at -78 °C for a specified time (e.g., 2 hours).

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

    • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ether or ethyl acetate).

    • The combined organic layers are washed with water, brine, and dried over anhydrous MgSO₄ or Na₂SO₄.

    • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.

Conclusion

While triflic anhydride remains a potent reagent for the synthesis of vinyl triflates, its hazardous nature has spurred the development and adoption of safer, more user-friendly alternatives. N-Phenyl-bis(trifluoromethanesulfonimide) and Comins' reagent have emerged as excellent substitutes, offering high yields and selectivities in a more manageable, solid form. The choice of reagent will ultimately depend on the specific substrate, desired scale, and the laboratory's safety and handling capabilities. For many applications, particularly in complex molecule synthesis where mild conditions and high selectivity are paramount, PhNTf₂ and Comins' reagent represent the superior choice. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their specific synthetic challenges.

References

A Comparative Guide to Triflating Agents: The Ascendancy of N-(2-pyridyl)triflimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate triflating agent is paramount for the successful synthesis of vinyl and aryl triflates—key intermediates in modern cross-coupling reactions. This guide provides an objective comparison of N-(2-pyridyl)triflimide and its analogues against traditional triflating agents, supported by experimental data and detailed protocols, to inform the strategic selection of reagents in complex organic synthesis.

The trifluoromethanesulfonyl group (triflyl or Tf) is an outstanding leaving group in organic chemistry, rendering triflate-bearing molecules highly valuable for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of triflating agent significantly impacts reaction efficiency, selectivity, and practicality. While trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) has been a workhorse in this field, its high reactivity and sensitivity to moisture often necessitate stringent reaction conditions. Milder, more user-friendly alternatives such as N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) and, notably, N-(2-pyridyl)triflimide and its derivatives have emerged as superior options in many contexts.

Executive Summary of Comparative Performance

N-(2-pyridyl)triflimide and its 5-chloro analogue, often referred to as Comins' reagent, offer a compelling combination of high reactivity, enhanced stability, and operational simplicity compared to both triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide).

Key Advantages of N-(2-pyridyl)triflimide:

  • Ease of Handling: Unlike the highly reactive and moisture-sensitive liquid Tf₂O, N-(2-pyridyl)triflimide is a stable, crystalline solid that is easier to handle and store.[1][2]

  • Milder Reaction Conditions: Triflation using N-(2-pyridyl)triflimide can often be conducted at lower temperatures, which is beneficial for sensitive substrates.[3]

  • Simplified Workup: A significant practical advantage is the facile removal of the pyridyl byproduct by washing the reaction mixture with a cold aqueous base, streamlining the purification process.[3]

  • High Reactivity and Yields: These pyridine-derived reagents are highly reactive and consistently provide high yields of vinyl triflates from ketone enolates.[3][4]

Quantitative Data Comparison

The following tables summarize the performance of various triflating agents in the synthesis of vinyl and aryl triflates.

Table 1: Synthesis of Vinyl Triflates using Pyridine-Derived Triflating Agents. [3]

Ketone PrecursorBaseTriflating ReagentProductYield (%)
4-tert-ButylcyclohexanoneLDAN-(2-pyridyl)triflimide4-tert-Butylcyclohex-1-en-1-yl trifluoromethanesulfonate90
2-MethylcyclohexanoneLDAN-(2-pyridyl)triflimide2-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate89
PropiophenoneLDAN-(2-pyridyl)triflimide(Z)-1-Phenylprop-1-en-1-yl trifluoromethanesulfonate85
CamphorLDAN-(5-chloro-2-pyridyl)triflimide(1R,E)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate88
2-IndanoneLDAN-(5-chloro-2-pyridyl)triflimide1H-Inden-2-yl trifluoromethanesulfonate87

Data sourced from Organic Syntheses, CV 9, 161; Vol. 74, 77.

Table 2: Synthesis of Aryl Triflates using N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh).

Phenol PrecursorBaseSolventTemperature (°C)TimeYield (%)Reference
4-MethoxyphenolK₂CO₃THF120 (microwave)6 min91[Org. Lett. 2000, 2, 4, 477-480]
4-NitrophenolK₂CO₃THF120 (microwave)6 min85[Org. Lett. 2000, 2, 4, 477-480]
2-NaphtholK₂CO₃THF120 (microwave)6 min88[Org. Lett. 2000, 2, 4, 477-480]

Table 3: Synthesis of a Vinyl Triflate using Triflic Anhydride (Tf₂O).

Ketone PrecursorBaseSolventTemperature (°C)Yield (%)Reference
3-Methyl-2-butanonePyridinen-Pentane-78 to RT75-80[Org. Synth. 1978, 58, 163]

Experimental Workflows and Mechanisms

The general mechanism for the triflation of a ketone to a vinyl triflate involves the formation of a ketone enolate, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the triflating agent.

G cluster_workflow Experimental Workflow: Ketone to Vinyl Triflate start Start: Ketone & Solvent add_base 1. Add Base (e.g., LDA, KHMDS) Cool to low temperature (e.g., -78°C) start->add_base enolate_formation 2. Enolate Formation add_base->enolate_formation add_triflating_agent 3. Add Triflating Agent (e.g., N-(2-pyridyl)triflimide) enolate_formation->add_triflating_agent reaction 4. Reaction to form Vinyl Triflate add_triflating_agent->reaction quench_workup 5. Quench and Aqueous Workup reaction->quench_workup purification 6. Purification (e.g., Chromatography, Distillation) quench_workup->purification end_product End: Purified Vinyl Triflate purification->end_product

Caption: Generalized workflow for vinyl triflate synthesis.

The key difference in the workflow when using N-(2-pyridyl)triflimide lies in the workup step. The pyridyl byproduct is readily soluble in acidic water and can be easily removed by a simple extraction, often simplifying the final purification.

G cluster_mechanism Triflation Mechanism enolate Ketone Enolate (Nucleophile) transition_state Transition State enolate->transition_state Nucleophilic Attack on Sulfur triflating_agent N-(2-pyridyl)triflimide (Electrophile) triflating_agent->transition_state vinyl_triflate Vinyl Triflate (Product) transition_state->vinyl_triflate byproduct Pyridyl Amide Anion (Leaving Group) transition_state->byproduct

Caption: Mechanism of triflation with N-(2-pyridyl)triflimide.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-pyridyl)triflimide

This protocol is adapted from Organic Syntheses.[3]

  • Setup: A 2-L, two-necked, round-bottomed flask is equipped with a mechanical stirrer and a rubber septum and placed under an argon atmosphere.

  • Charging Flask: The flask is charged with 2-aminopyridine (19.85 g, 0.211 mol), pyridine (35.0 g, 0.443 mol), and dichloromethane (800 mL).

  • Cooling: The reaction mixture is cooled to -78 °C.

  • Addition of Triflic Anhydride: A solution of triflic anhydride (125 g, 0.443 mol) in dichloromethane (150 mL) is added dropwise via cannula over 3.5 hours with vigorous stirring.

  • Reaction: The solution is stirred for 2 hours at -78 °C, then the cooling bath is removed, and stirring is continued at room temperature for 19 hours.

  • Workup: The reaction is quenched with cold water (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (4 x 50 mL). The combined organic extracts are washed with cold aqueous 10% sodium hydroxide (150 mL), cold water (100 mL), and brine (100 mL), then dried over magnesium sulfate.

  • Purification: The solvent is removed under vacuum, and the crude product is purified by Kugelrohr distillation to yield N-(2-pyridyl)triflimide as a white solid (81% yield).[3]

Protocol 2: Synthesis of a Vinyl Triflate using N-(5-chloro-2-pyridyl)triflimide (Comins' Reagent)

This protocol is a general procedure for the triflation of ketone enolates.

  • Enolate Formation: A solution of the ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere. A solution of a strong base such as lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C.

  • Triflation: A solution of N-(5-chloro-2-pyridyl)triflimide (1.1 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with cold 5% aqueous sodium hydroxide to remove the pyridyl byproduct, followed by water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude vinyl triflate is then purified by flash chromatography.

Protocol 3: Synthesis of an Aryl Triflate using N-Phenyl-bis(trifluoromethanesulfonimide)

This protocol utilizes microwave heating for rapid synthesis. [Org. Lett. 2000, 2, 4, 477-480]

  • Setup: A microwave reaction vial is charged with the phenol (1.0 equiv), N-phenyl-bis(trifluoromethanesulfonimide) (1.0 equiv), potassium carbonate (3.0 equiv), and THF.

  • Reaction: The vial is sealed and heated in a microwave synthesizer to 120 °C for 6 minutes.

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by flash chromatography to yield the aryl triflate.

Protocol 4: Synthesis of a Vinyl Triflate using Triflic Anhydride

This protocol is adapted from Organic Syntheses.

  • Setup: A dry Erlenmeyer flask is charged with the ketone (1.0 equiv), anhydrous pyridine (1.17 equiv), and anhydrous n-pentane under an inert atmosphere.

  • Reaction: The solution is cooled in a dry ice/acetone bath, and triflic anhydride (1.32 equiv) is added dropwise with swirling.

  • Workup: The reaction mixture is allowed to warm to room temperature, and the pyridinium triflate salt is removed by filtration. The filtrate is washed with ice-cold aqueous acid, water, and brine.

  • Purification: The organic layer is dried and concentrated to give the vinyl triflate, which may be further purified by distillation.

Conclusion

For the synthesis of vinyl and aryl triflates, N-(2-pyridyl)triflimide and its analogues present significant advantages over traditional triflating agents. Their stability, ease of handling, and the simplified workup procedures make them highly attractive for a wide range of applications, from small-scale discovery chemistry to larger-scale process development. The ability to achieve high yields under mild conditions further solidifies their position as superior reagents for modern organic synthesis. While triflic anhydride remains a potent reagent, its hazardous nature and the often-demanding reaction conditions limit its applicability, especially with complex and sensitive substrates. N-phenyl-bis(trifluoromethanesulfonimide) offers a milder alternative to Tf₂O, but the pyridine-derived reagents often provide a more practical and efficient solution overall. Researchers and drug development professionals are encouraged to consider N-(2-pyridyl)triflimide and its derivatives to enhance the efficiency and robustness of their synthetic routes.

References

A Comparative Guide to Triflating Agents for Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of sterically hindered ketones to their corresponding vinyl triflates is a critical transformation in modern organic synthesis, opening avenues for cross-coupling reactions and the construction of complex molecular architectures. The choice of triflating agent is paramount to the success of this reaction, with efficiency and selectivity being major considerations. This guide provides an objective comparison of three commonly employed triflating agents—Triflic Anhydride (Tf₂O), Comins' reagent, and N-Phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂)—supported by experimental data and detailed protocols to aid in reagent selection for challenging substrates.

Performance Comparison of Triflating Agents

The selection of an appropriate triflating agent for a hindered ketone is a balance between reactivity, selectivity, and practical handling considerations. Below is a summary of the performance of Triflic Anhydride, Comins' reagent, and N-Phenyl-bis(trifluoromethanesulfonyl)imide in the triflation of various sterically demanding ketones.

Substrate (Ketone)Triflating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-MethylcyclohexanoneN-(5-Chloro-2-pyridyl)triflimideNaHMDSTHF-782921
α-TetraloneN-Phenylbis(trifluoromethanesulfonimide)KHMDSTHF-78 to 0497-982
3-Methyl-2-butanoneTriflic AnhydridePyridinen-Pentane-78 to rt22-2470-753
CyclohexanoneN-(5-Chloro-2-pyridyl)triflimideLDATHF-782771
2-PhenylcyclohexanoneN-(2-Pyridyl)triflimideLDATHF-78 to -1618761

Reagent Characteristics

  • Triflic Anhydride (Tf₂O): As the anhydride of a superacid, Tf₂O is a highly powerful and reactive triflating agent.[4] This high reactivity allows for the triflation of even weakly nucleophilic enolates formed from very hindered ketones. However, its potent nature can lead to side reactions and it is sensitive to moisture, requiring careful handling.[5] For sterically hindered ketones, the use of a non-nucleophilic, hindered base like 2,6-di-tert-butyl-4-methylpyridine can often improve yields.[6]

  • Comins' Reagent (N-(5-Chloro-2-pyridyl)triflimide): This reagent is a stable, crystalline solid that offers a milder and more selective alternative to triflic anhydride.[7][8] It is particularly effective for the regioselective triflation of ketone and dienolates under mild conditions, often at low temperatures such as -78 °C, which helps to minimize side reactions.[7] The byproducts of the reaction are easily removed by a simple aqueous wash, simplifying purification.[9]

  • N-Phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂): Also a stable, crystalline, and easy-to-handle solid, PhNTf₂ is another milder alternative to triflic anhydride.[10] It is often considered superior to Tf₂O for generating enol triflates from carbonyl compounds, particularly when dealing with sensitive substrates.[4][10]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the triflation of hindered ketones using the three compared reagents.

Triflation of 3-Methyl-2-butanone using Triflic Anhydride

This procedure is adapted from Organic Syntheses.[11]

Procedure:

  • A solution of 2.58 g (0.0300 mole) of 3-methyl-2-butanone and 2.78 g (0.0352 mole) of anhydrous pyridine in 10 ml of anhydrous n-pentane is placed in a dry, 50-ml Erlenmeyer flask, and the flask is stoppered with a rubber septum.

  • After the solution has been cooled in an acetone–dry ice cooling bath, 9.72 g (5.80 ml, 0.0395 mole) of trifluoromethanesulfonic anhydride is added with a hypodermic syringe, dropwise and with swirling over 2–3 minutes.

  • The resulting mixture, from which a white solid separates initially, is allowed to warm to room temperature over 22–24 hours.

  • The reaction mixture becomes red in color, and a viscous, red semisolid separates.

  • The supernatant pentane solution is decanted, and the residual viscous semisolid is washed with two 10-ml portions of pentane.

  • The combined pentane solutions are concentrated by distillation at atmospheric pressure.

  • The residual oil is distilled under reduced pressure to give 3.52–3.87 g (70-75%) of 3-methyl-2-buten-2-yl triflate.

Triflation of Cyclohexanone using Comins' Reagent

This procedure is adapted from Organic Syntheses.[9]

Procedure:

  • A solution of diisopropylamine (1.54 mL, 11 mmol) in 10 mL of THF is cooled to -78 °C and n-butyllithium (6.9 mL of a 1.6 M solution in hexane, 11 mmol) is added.

  • After stirring for 20 minutes, a solution of cyclohexanone (1.03 mL, 10 mmol) in 5 mL of THF is added dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C, after which a solution of N-(5-chloro-2-pyridyl)triflimide (4.32 g, 11 mmol) in 10 mL of THF is added.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of 20 mL of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and the layers are separated.

  • The aqueous layer is extracted with ether (3 x 20 mL).

  • The combined organic layers are washed with 2 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the vinyl triflate.

Triflation of α-Tetralone using N-Phenyl-bis(trifluoromethanesulfonyl)imide

This procedure is adapted from Organic Syntheses.[2]

Procedure:

  • A 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • The flask is charged with a solution of α-tetralone (4.39 g, 30.0 mmol) in 60 mL of anhydrous THF and cooled to -78 °C.

  • Potassium bis(trimethylsilyl)amide (6.28 g, 31.5 mmol) is added in one portion.

  • After stirring for 1 hour at -78 °C, a solution of N-phenylbis(trifluoromethanesulfonimide) (10.7 g, 30.0 mmol) in 60 mL of anhydrous THF is added via cannula.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C and stirred for an additional 4 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution (50 mL).

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate in 97-98% yield.

Reaction Mechanism and Reagent Selection Workflow

The triflation of a ketone proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic triflyl group of the triflating agent. The choice of reagent can be guided by the specific characteristics of the ketone substrate and the desired reaction outcome.

TriflationMechanism Ketone Hindered Ketone Enolate Enolate Intermediate Ketone->Enolate + Base Base Base (e.g., LDA, KHMDS) Enolate->Ketone - Base Vinyl_Triflate Vinyl Triflate Enolate->Vinyl_Triflate + Triflating Agent Triflating_Agent Triflating Agent (Tf₂O, Comins', PhNTf₂) Triflating_Agent->Vinyl_Triflate Byproduct Byproduct

Caption: General mechanism of ketone triflation.

The following workflow can assist in selecting the most suitable triflating agent for a given hindered ketone.

ReagentSelection Start Start: Hindered Ketone Triflation Substrate_Analysis Analyze Substrate: - Steric hindrance - Acid/base sensitivity - Presence of other functional groups Start->Substrate_Analysis High_Reactivity_Needed High reactivity required? (e.g., very hindered ketone, weakly acidic α-protons) Substrate_Analysis->High_Reactivity_Needed Tf2O Use Triflic Anhydride (Tf₂O) - Most reactive - Use with hindered non-nucleophilic base High_Reactivity_Needed->Tf2O Yes Mild_Conditions_Preferred Mild conditions preferred? (e.g., sensitive functional groups, regioselectivity is key) High_Reactivity_Needed->Mild_Conditions_Preferred No End Proceed to Reaction Tf2O->End Comins Use Comins' Reagent - Good for regioselectivity - Stable, easy to handle Mild_Conditions_Preferred->Comins Yes PhNTf2 Use N-Phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂) - Milder than Tf₂O - Good for sensitive substrates Mild_Conditions_Preferred->PhNTf2 Consider as alternative Comins->End PhNTf2->End

Caption: Decision workflow for triflating agent selection.

References

validation of reaction mechanism for triflation with 2-Pyridyltriflimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate triflating agent is crucial for the successful synthesis of triflates, which are versatile intermediates in organic chemistry. This guide provides a comparative analysis of 2-Pyridyltriflimide, a member of the Comins' reagent family, against other common triflating agents, with a focus on reaction mechanisms, performance data, and detailed experimental protocols.

Unraveling the Reaction Mechanism of 2-Pyridyltriflimide

While extensive validation studies specifically for the reaction mechanism of 2-Pyridyltriflimide are not extensively documented in peer-reviewed literature, a plausible mechanism can be proposed based on the well-established reactivity of related triflating agents and the fundamental principles of nucleophilic substitution at a sulfonyl center. The generally accepted mechanism for the triflation of a ketone enolate is depicted below.

The reaction is initiated by the deprotonation of the substrate, such as a ketone, by a suitable base to form a nucleophilic enolate. This enolate then attacks one of the electrophilic sulfur atoms of the 2-Pyridyltriflimide. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired vinyl triflate and the release of the 2-pyridyl-N-triflylimide anion as a leaving group. The stability of this leaving group is a key driving force for the reaction.

Triflation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketone R-C(=O)-CH2-R' Enolate R-C(O-)=CH-R' Ketone->Enolate Deprotonation Base Base Base->Enolate BaseH Base-H+ Base->BaseH Comins 2-Pyridyl-N(Tf)2 TransitionState [Transition State] Comins->TransitionState Enolate->TransitionState Nucleophilic Attack Intermediate R-C(OTf)-CH-R' + 2-Pyridyl-N(Tf)- TransitionState->Intermediate VinylTriflate R-C(OTf)=CH-R' Intermediate->VinylTriflate Leaving Group Departure Byproduct 2-Pyridyl-N(H)Tf Intermediate->Byproduct Byproduct->Byproduct

Caption: Proposed reaction mechanism for the triflation of a ketone with 2-Pyridyltriflimide.

Performance Comparison of Triflating Agents

The choice of a triflating agent significantly impacts reaction outcomes, including yield, selectivity, and compatibility with various functional groups. While 2-Pyridyltriflimide and other Comins'-type reagents are known for their milder reactivity and higher stability compared to more aggressive agents like triflic anhydride (Tf₂O), quantitative comparisons are often substrate-dependent.[1] The following tables summarize available data from the literature.

Table 1: Comparison of Triflating Agents for the Triflation of Phenols

EntryPhenol SubstrateTriflating AgentBaseSolventTime (h)Yield (%)Reference
14-HydroxybiphenylCF₃SO₂FDIPEAMeCN/H₂O485[2]
24-HydroxybiphenylTf₂OPyridineCH₂Cl₂0.575[2]
34-HydroxybiphenylPhNTf₂K₂CO₃Acetone280[2]
44-NitrophenolCF₃SO₂FDIPEAMeCN/H₂O492[2]
54-NitrophenolTf₂OPyridineCH₂Cl₂0.588[2]
64-NitrophenolPhNTf₂K₂CO₃Acetone285[2]

Note: Direct comparative data for 2-Pyridyltriflimide in the triflation of phenols was not available in the reviewed literature. The data presented for CF₃SO₂F, a newer reagent, highlights its high efficiency.[2]

Table 2: Triflation of Ketone Enolates with Pyridine-Derived Triflating Reagents

EntryKetoneBaseTriflating ReagentConditionsProductYield (%)Reference
14-tert-ButylcyclohexanoneNaHMDSN-(5-Chloro-2-pyridyl)triflimide-78°C, 2 h4-tert-Butylcyclohex-1-en-1-yl triflate92[3]
22-MethylcyclohexanoneLDAN-(2-Pyridyl)triflimide-78°C, 3 h2-Methylcyclohex-1-en-1-yl triflate76[3]
3PropiophenoneLDAN-(5-Chloro-2-pyridyl)triflimide-78°C, 2 h(Z)-1-Phenylprop-1-en-1-yl triflate77[3]
4AcetophenoneLDAN-(5-Chloro-2-pyridyl)triflimide-78°C, 3 h1-Phenylvinyl triflate79[3]

Note: These pyridine-derived triflating reagents demonstrate high reactivity and efficiency for the synthesis of vinyl triflates from ketone enolates at low temperatures.[3]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducibility. The following are representative procedures for the synthesis of 2-Pyridyltriflimide and its application in a triflation reaction.

Synthesis of N-(2-Pyridyl)triflimide[3]

Materials:

  • 2-Aminopyridine (19.86 g, 0.211 mol)

  • Pyridine (35.04 g, 0.443 mol)

  • Triflic anhydride (125 g, 0.443 mol)

  • Dichloromethane (CH₂Cl₂), anhydrous (950 mL)

  • Water, cold

  • 10% Sodium hydroxide solution, cold

  • Brine

  • Magnesium sulfate

Procedure:

  • A 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum is charged with 2-aminopyridine and pyridine in 800 mL of dichloromethane under an argon atmosphere.

  • The reaction mixture is cooled to -78°C.

  • A solution of triflic anhydride in 150 mL of dichloromethane is added dropwise via a cannula over 3.5 hours with vigorous stirring.

  • After stirring for 2 hours at -78°C, the cooling bath is removed, and stirring is continued at room temperature for 19 hours.

  • The reaction mixture is quenched with 50 mL of cold water, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (4 x 50 mL).

  • The combined organic extracts are washed with cold aqueous 10% sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL), and then dried over magnesium sulfate.

  • After filtration, the solvent is removed under vacuum.

  • The crude product is purified by Kugelrohr distillation (85–100°C/0.25 mm) to yield N-(2-pyridyl)triflimide as a white solid (61 g, 81%).

General Procedure for the Preparation of Vinyl Triflates from Ketone Enolates[3]

Materials:

  • Ketone (1.0 mmol)

  • Base (e.g., LDA, NaHMDS) (1.1 mmol)

  • N-(2-Pyridyl)triflimide or N-(5-Chloro-2-pyridyl)triflimide (1.1 mmol)

  • Anhydrous THF

Procedure:

  • A solution of the ketone in anhydrous THF is cooled to -78°C under an argon atmosphere.

  • The base (e.g., a solution of LDA in THF) is added dropwise, and the mixture is stirred for the appropriate time to generate the enolate.

  • A solution of the triflating reagent in anhydrous THF is added dropwise at -78°C.

  • The reaction is stirred at -78°C for the specified time (see Table 2).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with a suitable organic solvent (e.g., ether).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental Workflow

The general workflow for a typical triflation reaction using 2-Pyridyltriflimide is outlined below.

Triflation_Workflow Start Start: Prepare Reactants Enolate_Formation Enolate Formation: - Dissolve ketone in anhydrous THF - Cool to -78°C - Add base (e.g., LDA) dropwise Start->Enolate_Formation Triflation Triflation Reaction: - Add solution of 2-Pyridyltriflimide - Stir at -78°C Enolate_Formation->Triflation Quench Reaction Quench: - Add saturated NH4Cl solution Triflation->Quench Workup Aqueous Workup: - Extract with organic solvent - Wash with water and brine - Dry over MgSO4 Quench->Workup Purification Purification: - Concentrate under vacuum - Purify by column chromatography Workup->Purification End End: Characterize Product Purification->End

Caption: General experimental workflow for the synthesis of vinyl triflates using 2-Pyridyltriflimide.

References

cost-benefit analysis of different triflating reagents in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable triflating reagent is a critical decision in the scale-up of synthetic routes for active pharmaceutical ingredients (APIs) and other high-value chemical entities. The trifluoromethanesulfonyl group (triflate), a highly effective leaving group, is instrumental in facilitating key bond-forming reactions, particularly in modern cross-coupling chemistry. This guide provides a comprehensive cost-benefit analysis of three commonly employed triflating reagents—Triflic Anhydride (Tf₂O), N-phenyl-bis(trifluoromethanesulfonimide) (TfNPh₂), and 2-Pyridyl Triflate—to aid researchers and process chemists in making informed decisions for large-scale synthesis.

Executive Summary

This guide presents a detailed comparison of the performance, cost-effectiveness, safety, and handling characteristics of Triflic Anhydride, N-phenyl-bis(trifluoromethanesulfonimide), and 2-Pyridyl Triflate. Our analysis indicates that while Triflic Anhydride is a powerful and cost-effective reagent, its high reactivity and challenging handling properties necessitate careful consideration for large-scale applications. N-phenyl-bis(trifluoromethanesulfonimide) emerges as a milder, more stable, and easier-to-handle alternative, albeit at a higher cost, making it suitable for sensitive substrates and processes where safety and ease of operation are paramount. 2-Pyridyl Triflate offers a balance of reactivity and stability, finding utility in specific applications, particularly in medicinal chemistry.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance and cost metrics of the three triflating reagents. It is important to note that bulk and industrial pricing are often proprietary and subject to negotiation with suppliers. The prices listed below are for research-grade quantities and are intended for relative comparison only.

FeatureTriflic Anhydride (Tf₂O)N-phenyl-bis(trifluoromethanesulfonimide) (TfNPh₂)2-Pyridyl Triflate
Indicative Cost £303/kg[1]~₹19,000/kg (~£180/kg)[2]Discontinued by some major suppliers
Physical State Fuming liquidWhite to pale yellow crystalline solid[3]Colorless to pale yellow liquid[4]
Reactivity Very highModerate, milder than Tf₂O[5][6]Reactive[4]
Stability Moisture sensitive, reacts violently with water[7]Stable, crystalline, and easy-to-handle[5]Flammable liquid and vapor[4]
Typical Reaction Yields 83-91% (synthesis of the reagent itself)[8]96-98%[9]Good to excellent yields in specific applications
Typical Reaction Temps. -78 °C to room temperature[10]-20 °C to 0 °C[9]Room temperature to 60 °C[11]
Handling Requires inert atmosphere, corrosive[12]Easier to handle than Tf₂O[5]Flammable, requires careful handling
Byproducts Triflic acidN-phenyltriflamidePyridin-2-ol
Waste Disposal Acidic waste, requires neutralization[13][14]Solid waste, requires appropriate disposal of organic materials[15]Organic waste, requires appropriate disposal[16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of a reagent's performance. Below are representative experimental protocols for triflation reactions using each of the discussed reagents.

Protocol 1: Synthesis of Vinyl Triflate using Triflic Anhydride

This procedure is adapted from a literature preparation of N-(2-pyridyl)triflimide, which involves the use of triflic anhydride.[10]

Objective: To prepare a vinyl triflate from a ketone enolate.

Materials:

  • Ketone (1.0 equiv)

  • Base (e.g., LDA, NaHMDS) (1.05 equiv)

  • Triflic Anhydride (Tf₂O) (1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Quenching solution (e.g., cold water, saturated ammonium chloride)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the ketone and anhydrous solvent.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • The base is added dropwise via the dropping funnel over 30 minutes, and the mixture is stirred for an additional hour at -78 °C to ensure complete enolate formation.

  • A solution of triflic anhydride in the anhydrous solvent is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is carefully quenched by the slow addition of cold water.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Triflation of a Phenol using N-phenyl-bis(trifluoromethanesulfonimide)

This protocol is a general representation based on the known applications of TfNPh₂.[5]

Objective: To synthesize an aryl triflate from a phenolic substrate.

Materials:

  • Phenolic substrate (1.0 equiv)

  • N-phenyl-bis(trifluoromethanesulfonimide) (TfNPh₂) (1.1 equiv)

  • Base (e.g., Triethylamine, Potassium Carbonate) (1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • To a solution of the phenolic substrate in the anhydrous solvent in a round-bottom flask is added the base.

  • N-phenyl-bis(trifluoromethanesulfonimide) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with the solvent and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by crystallization or flash column chromatography.

Protocol 3: Preparation of a Heteroaryl Triflate using 2-Pyridyl Triflate

This protocol is based on the general reactivity of 2-pyridyl triflate in cross-coupling applications.[4]

Objective: To prepare a substituted pyridine via a Suzuki cross-coupling reaction.

Materials:

  • 2-Pyridyl Triflate (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., Sodium Carbonate, Potassium Phosphate) (2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • A mixture of 2-pyridyl triflate, the boronic acid, the palladium catalyst, and the base is placed in a Schlenk flask.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The solvent system is added, and the reaction mixture is heated to 80-100 °C with vigorous stirring.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired substituted pyridine.

Visualizing the Triflation Workflow

The following diagram illustrates the central role of triflating reagents in converting substrates into reactive triflates, which are then utilized in value-adding synthetic transformations such as cross-coupling reactions.

Triflation_Workflow Substrate Substrate (Alcohol, Phenol, Ketone) Triflate_Intermediate Triflate Intermediate (R-OTf) Substrate->Triflate_Intermediate Triflation Triflating_Reagent Triflating Reagent (Tf2O, TfNPh2, etc.) Triflating_Reagent->Triflate_Intermediate Base Base (e.g., Pyridine, Et3N) Base->Triflate_Intermediate Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Heck, Stille) Triflate_Intermediate->Cross_Coupling Activation Final_Product Final Product Cross_Coupling->Final_Product C-C or C-X Bond Formation

Caption: Generalized workflow for triflation and subsequent cross-coupling.

Safety and Waste Disposal Considerations

The safe handling and disposal of triflating reagents and their byproducts are of paramount importance in a large-scale setting.

  • Triflic Anhydride (Tf₂O): This reagent is highly corrosive and reacts violently with water.[7] It should be handled in a well-ventilated fume hood under an inert atmosphere.[12] Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. Spills should be neutralized with a suitable agent like sodium bicarbonate. The primary byproduct, triflic acid, is also highly corrosive and requires neutralization before disposal. Waste streams will be acidic and must be handled in accordance with local regulations for corrosive waste.[13][14]

  • N-phenyl-bis(trifluoromethanesulfonimide) (TfNPh₂): As a crystalline solid, it is generally easier and safer to handle than Tf₂O.[5] However, it can cause skin and eye irritation, and inhalation of dust should be avoided.[15][19] Standard PPE should be worn. The main byproduct is N-phenyltriflamide, a solid organic compound. Waste should be disposed of as solid chemical waste.

  • 2-Pyridyl Triflate: This reagent is a flammable liquid and should be stored and handled away from ignition sources. It can cause skin and eye irritation. The primary byproduct is 2-hydroxypyridine. All waste materials should be treated as flammable organic waste and disposed of according to institutional and governmental guidelines.

For all reagents, it is crucial to consult the Safety Data Sheet (SDS) before use and to follow all institutional safety protocols.[7][14] Waste should be managed by a certified hazardous waste disposal service.[16][17][18]

Conclusion

The choice of a triflating reagent for large-scale synthesis is a multifactorial decision that requires a careful balance of cost, reactivity, safety, and operational efficiency.

  • Triflic Anhydride remains a powerful and economical choice for robust substrates where its high reactivity can be safely managed.

  • N-phenyl-bis(trifluoromethanesulfonimide) offers a superior safety and handling profile, making it the reagent of choice for complex, sensitive substrates and in process environments where operational simplicity and safety are prioritized over raw material cost.[5]

  • 2-Pyridyl Triflate provides a valuable option for specific synthetic strategies, particularly in the construction of pyridine-containing molecules of medicinal interest.[4]

Ultimately, the optimal triflating reagent will depend on the specific requirements of the chemical transformation, the scale of the reaction, and the risk tolerance of the manufacturing environment. A thorough process hazard analysis is recommended before implementing any of these reagents on a large scale.

References

A Spectroscopic Showdown: Comparing Products from Common Triflation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of triflates is a common yet critical step in the development of novel chemical entities. The choice of triflation method can significantly impact the purity, yield, and ultimately, the viability of a synthetic route. This guide provides a detailed spectroscopic comparison of triflated products obtained from three prevalent methods, offering valuable insights to inform your synthetic strategy.

This comparative analysis focuses on the triflation of 4-nitrophenol as a model substrate to yield 4-nitrophenyl triflate. The methods under investigation are:

  • Method A: The classical approach using triflic anhydride (Tf₂O) with pyridine as a base.

  • Method B: A milder alternative employing N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh).

  • Method C: An aqueous biphasic method designed to circumvent the use of amine bases.

The resulting 4-nitrophenyl triflate from each method was analyzed using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to assess purity and identify characteristic spectroscopic fingerprints.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of 4-nitrophenyl triflate synthesized by the three different methods.

ParameterMethod A (Tf₂O/Pyridine)Method B (Tf₂NPh)Method C (Aqueous Biphasic)
Yield ~90%Good to excellent yields reported[1]Rapid and quantitative formation[2]
Melting Point (°C) 52-55[3]52-55[3]52-55[3]
¹⁹F NMR (δ, ppm) -73 to -75 (s, CF₃)-73 to -75 (s, CF₃)-73 to -75 (s, CF₃)
IR (cm⁻¹) 1420 (asym SO₂ str), 1210 (sym SO₂ str), 1140 (C-F str)1420 (asym SO₂ str), 1210 (sym SO₂ str), 1140 (C-F str)1420 (asym SO₂ str), 1210 (sym SO₂ str), 1140 (C-F str)
Mass Spec (m/z) 271 [M]⁺, 122 [M-SO₂CF₃]⁺, 69 [CF₃]⁺271 [M]⁺, 122 [M-SO₂CF₃]⁺, 69 [CF₃]⁺271 [M]⁺, 122 [M-SO₂CF₃]⁺, 69 [CF₃]⁺
Key Impurities Pyridinium salts, residual triflic acidN-phenyltrifluoromethanesulfonamideResidual starting material if reaction is incomplete

Experimental Workflow and Analysis

The general workflow for the synthesis and spectroscopic comparison of the triflation products is depicted in the following diagram.

Triflation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Method A: Tf₂O, Pyridine product_A Product from A A->product_A B Method B: Tf₂NPh, Base product_B Product from B B->product_B C Method C: Aqueous Biphasic product_C Product from C C->product_C phenol 4-Nitrophenol phenol->A phenol->B phenol->C NMR ¹⁹F NMR compare Compare Spectra & Purity NMR->compare IR IR Spectroscopy IR->compare MS Mass Spectrometry MS->compare product_A->NMR product_A->IR product_A->MS product_B->NMR product_B->IR product_B->MS product_C->NMR product_C->IR product_C->MS

References

A Comparative Guide to the Green Chemistry Metrics of N-(2-pyridyl)triflimide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that extends beyond reaction yield to encompass environmental impact. This guide provides an objective comparison of the green chemistry metrics for the synthesis of N-(2-pyridyl)triflimide, a widely used triflating agent, and two common alternatives: triflic anhydride and N-phenylbis(trifluoromethanesulfonimide). The analysis is based on established green chemistry principles, offering supporting experimental data to inform sustainable laboratory practices.

The assessment of the "greenness" of a chemical reaction is crucial for minimizing environmental impact and promoting sustainable chemical manufacturing. Key metrics used in this evaluation include Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).[1] Atom Economy provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[2] The E-Factor and PMI offer more holistic assessments by quantifying the amount of waste generated relative to the product.[1][3] A lower E-Factor and PMI indicate a greener process.[1]

Comparative Analysis of Triflylating Agent Synthesis

The following tables summarize the calculated green chemistry metrics for the synthesis of N-(2-pyridyl)triflimide, triflic anhydride, and N-phenylbis(trifluoromethanesulfonimide). These calculations are based on published experimental protocols.

MetricN-(2-pyridyl)triflimideTriflic AnhydrideN-phenylbis(trifluoromethanesulfonimide)
Atom Economy (AE) 38.6%63.8%51.5%
Environmental Factor (E-Factor) 23.91.118.1
Process Mass Intensity (PMI) 24.92.119.1

Table 1: Comparison of Green Chemistry Metrics for the Synthesis of Triflylating Agents.

In-Depth Look at Each Reagent's Synthesis

N-(2-pyridyl)triflimide

N-(2-pyridyl)triflimide is synthesized from 2-aminopyridine and triflic anhydride in the presence of pyridine and dichloromethane. While a useful reagent, its synthesis presents significant opportunities for green chemistry improvements.

MetricValueInterpretation
Atom Economy (AE) 38.6%Indicates that a large proportion of the reactant atoms are not incorporated into the final product, leading to significant byproduct formation.
Environmental Factor (E-Factor) 23.9A high E-Factor signifies a substantial amount of waste is generated per unit of product.
Process Mass Intensity (PMI) 24.9The high PMI highlights the large volume of materials (reactants, solvents, etc.) used in the process relative to the mass of the product.

Table 2: Green Chemistry Metrics for the Synthesis of N-(2-pyridyl)triflimide.

Triflic Anhydride

Triflic anhydride is a powerful and widely used triflating agent. Its synthesis from triflic acid and phosphorus pentoxide is a dehydration reaction.

MetricValueInterpretation
Atom Economy (AE) 63.8%A relatively higher atom economy compared to N-(2-pyridyl)triflimide synthesis, indicating better atom utilization.
Environmental Factor (E-Factor) 1.1The low E-Factor suggests a significantly lower amount of waste is produced.
Process Mass Intensity (PMI) 2.1A low PMI value indicates a more efficient process in terms of material usage.

Table 3: Green Chemistry Metrics for the Synthesis of Triflic Anhydride.

N-phenylbis(trifluoromethanesulfonimide)

N-phenylbis(trifluoromethanesulfonimide), also known as phenyltriflimide, is another common triflating agent, often favored for its milder reactivity. It is synthesized from aniline and trifluoromethanesulfonyl fluoride.

MetricValueInterpretation
Atom Economy (AE) 51.5%Moderate atom economy, better than N-(2-pyridyl)triflimide but lower than triflic anhydride.
Environmental Factor (E-Factor) 18.1A high E-Factor indicates significant waste generation.
Process Mass Intensity (PMI) 19.1The high PMI points to a large material input for the amount of product obtained.

Table 4: Green Chemistry Metrics for the Synthesis of N-phenylbis(trifluoromethanesulfonimide).

Experimental Protocols

The following are the detailed experimental methodologies used for the synthesis of each triflylating agent, upon which the green chemistry metrics were calculated.

Synthesis of N-(2-pyridyl)triflimide

This procedure is adapted from a well-established method. In a 2-liter, two-necked, round-bottomed flask equipped with a mechanical stirrer and a rubber septum, 2-aminopyridine (19.859 g, 0.211 mol) and pyridine (35.04 g, 35.88 mL, 0.443 mol) are dissolved in 800 mL of dichloromethane under an argon atmosphere. The reaction mixture is cooled to -78°C. A solution of triflic anhydride (125 g, 74.54 mL, 0.443 mol) in 150 mL of dichloromethane is added dropwise via a cannula over 3.5 hours with vigorous stirring. After stirring for 2 hours at -78°C, the cooling bath is removed, and stirring is continued at room temperature for 19 hours. The reaction is quenched with 50 mL of cold water, and the layers are separated. The aqueous layer is extracted with dichloromethane (4 x 50 mL). The combined organic extracts are washed with cold aqueous 10% sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), brine (1 x 100 mL), and dried over magnesium sulfate. After filtration, the solvent is removed under vacuum to give the crude product. Purification by Kugelrohr distillation yields pure N-(2-pyridyl)triflimide.

Synthesis of Triflic Anhydride

This synthesis involves the dehydration of triflic acid.[4][5] A dry, 100-mL round-bottomed flask is charged with 36.3 g (0.242 mole) of trifluoromethanesulfonic acid and 27.3 g (0.192 mole) of phosphorus pentoxide.[4][6] The flask is stoppered and allowed to stand at room temperature for at least 3 hours, during which the mixture solidifies. The flask is then fitted with a short-path distilling head and heated to distill the trifluoromethanesulfonic anhydride, yielding 28.4–31.2 g (83–91%) of the colorless liquid.[4]

Synthesis of N-phenylbis(trifluoromethanesulfonimide)

This procedure describes a common method for the synthesis of N-phenyltriflimide.[7] To a reactor, add dichloromethane, aniline, 4-dimethylaminopyridine (DMAP), and triethylamine. Then, introduce 20 kg of trifluoromethanesulfonyl fluoride. After reacting for 15 hours, recover the excess trifluoromethanesulfonyl fluoride and distill off the solvent to obtain a yellow viscous solid. Add 30 kg of ethanol, stir quickly, and filter to obtain white crystals, which are then dried to yield the final product.[7]

Logical Workflow for Assessing Green Chemistry Metrics

The following diagram illustrates the general workflow for assessing the green chemistry metrics of a chemical reaction. This process involves identifying all inputs and outputs of the reaction to calculate the key performance indicators of its environmental footprint.

Workflow for Green Chemistry Metrics Assessment cluster_input Input Identification cluster_process Reaction and Work-up cluster_output Output Quantification cluster_metrics Metrics Calculation A Identify all Reactants (Substrates, Reagents) D Quantify all Inputs (Mass) A->D B Identify all Solvents B->D C Identify all Catalysts C->D E Perform Chemical Reaction D->E I Calculate Atom Economy (AE) D->I K Calculate Process Mass Intensity (PMI) D->K F Product Isolation and Purification E->F G Quantify Mass of Desired Product F->G H Quantify Mass of all Byproducts and Waste F->H G->I J Calculate E-Factor G->J G->K H->J L Comparative Analysis and Process Optimization I->L J->L K->L

Caption: General workflow for green chemistry assessment.

References

A Comparative Guide to Pyridine-Based Triflating Reagents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the efficient formation of triflates is a critical step in the synthesis of a wide array of molecules. Pyridine-based triflating reagents have emerged as versatile and effective tools for this transformation. This guide provides a comprehensive comparison of common pyridine-based triflating reagents, supported by experimental data, to assist in reagent selection and protocol optimization.

The trifluoromethanesulfonyl group (triflate, -OTf) is an excellent leaving group in nucleophilic substitution and cross-coupling reactions, making triflated compounds valuable intermediates in organic synthesis. Pyridine-based reagents offer a stable and often milder alternative to the highly reactive triflic anhydride. This review focuses on the performance of prominent pyridine-based triflating reagents, including N-(2-Pyridyl)triflimide and N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), providing a comparative analysis of their efficacy in the synthesis of vinyl and aryl triflates.

Performance Comparison of Pyridine-Based Triflating Reagents

The selection of a triflating reagent is often guided by factors such as substrate reactivity, desired selectivity, and reaction conditions. Below is a summary of the performance of key pyridine-based reagents in the triflation of ketones to form vinyl triflates.

ReagentSubstrate (Ketone)BaseSolventTime (h)Yield (%)Reference
N-(2-Pyridyl)triflimide 2-MethylcyclohexanoneLHMDSTHF192--INVALID-LINK--
AcetophenoneLHMDSTHF185--INVALID-LINK--
4-tert-ButylcyclohexanoneLHMDSTHF195--INVALID-LINK--
N-(5-chloro-2-pyridyl)triflimide (Comins' Reagent) 2-MethylcyclohexanoneNaHMDSTHF0.594--INVALID-LINK--
AcetophenoneNaHMDSTHF0.591--INVALID-LINK--
4-tert-ButylcyclohexanoneNaHMDSTHF0.598--INVALID-LINK--
CyclohexanoneKHMDSTHF-93[DOI: 10.1007/s11030-020-10175-2][1]
PropiophenoneLDATHF-88[DOI: 10.1007/s11030-020-10175-2][1]

LHMDS: Lithium bis(trimethylsilyl)amide, NaHMDS: Sodium bis(trimethylsilyl)amide, KHMDS: Potassium bis(trimethylsilyl)amide, LDA: Lithium diisopropylamide, THF: Tetrahydrofuran.

From the data, N-(5-chloro-2-pyridyl)triflimide (Comins' reagent) generally provides slightly higher yields in shorter reaction times compared to N-(2-Pyridyl)triflimide for the same substrates under similar conditions.[2] The chloro-substituent on the pyridine ring is thought to enhance the reactivity of the reagent.

General Reaction Mechanism

The triflation of a ketone with a pyridine-based triflimide reagent proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic sulfur atom of the triflimide.

TriflationMechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., LHMDS) VinylTriflate Vinyl Triflate Enolate->VinylTriflate Attack on Tf group TriflatingReagent Pyridine-based Triflating Reagent Byproduct Pyridinamide Byproduct VinylTriflate->Byproduct Formation of

Caption: General mechanism of ketone triflation.

Experimental Protocols

Synthesis of N-(5-chloro-2-pyridyl)triflimide (Comins' Reagent)

A detailed and reliable procedure for the synthesis of Comins' reagent is provided in Organic Syntheses.[2]

Materials:

  • 2-Amino-5-chloropyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of 2-amino-5-chloropyridine and pyridine in dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to -78 °C.

  • A solution of triflic anhydride in dichloromethane is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with aqueous sodium hydroxide, water, and brine, then dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield N-(5-chloro-2-pyridyl)triflimide as a white solid.

General Procedure for the Preparation of Vinyl Triflates

The following is a general protocol for the triflation of a ketone using a pyridine-based triflating reagent.[2]

Materials:

  • Ketone

  • Aprotic solvent (e.g., Tetrahydrofuran)

  • Strong, non-nucleophilic base (e.g., LHMDS, NaHMDS)

  • Pyridine-based triflating reagent (e.g., N-(5-chloro-2-pyridyl)triflimide)

Procedure:

  • The ketone is dissolved in an anhydrous aprotic solvent under an inert atmosphere and cooled to -78 °C.

  • The base is added dropwise to the solution to form the corresponding enolate. The mixture is stirred at -78 °C for a specified time.

  • A solution of the pyridine-based triflating reagent in the same solvent is then added dropwise to the enolate solution at -78 °C.

  • The reaction is stirred at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude vinyl triflate is then purified by flash column chromatography.

ExperimentalWorkflow cluster_0 Reagent Preparation cluster_1 Triflation Reaction cluster_2 Workup and Purification Ketone Dissolve Ketone in Anhydrous Solvent Cool1 Cool to -78°C Ketone->Cool1 AddBase Add Base Dropwise Cool1->AddBase Stir1 Stir to Form Enolate AddBase->Stir1 AddReagent Add Triflating Reagent Solution Dropwise Stir1->AddReagent Stir2 Stir and Warm to RT AddReagent->Stir2 Quench Quench with aq. NH4Cl Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layers Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify

Caption: Experimental workflow for vinyl triflate synthesis.

Alternative Pyridine-Based Reagents

While N-pyridyltriflimides are the most common, other pyridine-based reagents have been developed. For instance, 2-benzyloxy-1-methylpyridinium triflate has been utilized for the chemoselective benzylation of carboxylic acids, showcasing the versatility of pyridinium triflates in activating different functional groups.[3] Another example is 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) , which is a versatile coupling reagent, and its triflate analogue, 2-chloro-1-methylpyridinium trifluoromethanesulfonate , also finds applications in organic synthesis.[4][5]

Conclusion

Pyridine-based triflating reagents, particularly N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), are highly effective for the synthesis of vinyl triflates from ketones, often providing high yields under mild conditions. The choice of reagent may be influenced by the specific substrate and desired reactivity. The provided experimental protocols offer a solid foundation for researchers to utilize these reagents in their synthetic endeavors. The continued development of new pyridine-based reagents promises to further expand the toolbox for organic chemists, enabling more efficient and selective transformations.

References

Safety Operating Guide

Proper Disposal of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, a triflating reagent. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. Safety data sheets for this compound and structurally similar compounds, such as N-(2-Pyridyl)bis(trifluoromethanesulfonimide) and 2-[N,N-Bis(trifluoromethanesulfonyl)amino]-5-chloropyridine, indicate several warnings.[1][2]

Hazard Summary Table

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313
Eye IrritationCauses serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.P261, P271, P304+P340, P312
Acute Toxicity (Harmful)Harmful if swallowed, in contact with skin, or if inhaled.P261, P270, P271, P301+P312, P302+P312, P304+P312

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat that covers the entire body are mandatory.

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form.[1]

All handling of this compound should be conducted in a well-ventilated laboratory fume hood.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal facility.

Experimental Protocol for Waste Handling and Disposal:

  • Waste Segregation:

    • Solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Unused or waste this compound should be kept in its original container or a compatible, tightly sealed container.

    • Solutions containing this compound should be collected in a designated halogenated organic waste container. Do not mix with non-halogenated waste streams.

  • Containerization:

    • Use a robust, leak-proof container for all waste streams. Ensure the container is compatible with the chemical.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and all relevant hazard pictograms (e.g., irritant, harmful).

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide the EHS department or contractor with a detailed inventory of the waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbent material and spilled substance and place it into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Storage & Final Disposal start Start: Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste in Designated Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Halogenated Organics Container segregate->liquid_waste Liquid label_container Label Container Correctly 'Hazardous Waste' solid_waste->label_container liquid_waste->label_container store Store in Secure Hazardous Waste Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect & Containerize Spill Debris contain_spill->collect_spill collect_spill->label_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine (CAS No. 145100-50-1). Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3][4]

1.1 Recommended Personal Protective Equipment

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable material.
Eye and Face Protection Safety glasses with side-shields or GogglesMust be worn to protect against splashes and dust.
Face shieldRecommended when there is a risk of splashing.
Skin and Body Protection Laboratory coatTo be worn over personal clothing.
Additional protective clothingAs needed to prevent skin contact.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if irritation is experienced. A dust mask (type N95) or a respirator with a particulate filter (EN 143) is suitable for small-scale laboratory use.[1][3][5]

1.2 Hazard Classification Summary

Hazard ClassCategory
Acute Oral ToxicityCategory 4[1]
Acute Dermal ToxicityCategory 4[1]
Acute Inhalation ToxicityCategory 4[1]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/IrritationCategory 2[1][2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory irritation)[2]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

2.1 Receiving and Storage

  • Inspect Container: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store the chemical in a dry, cool, and well-ventilated area.[1] The container should be kept tightly closed.[1] Some suppliers recommend refrigeration at 2-8°C.[3]

  • Inert Atmosphere: For long-term storage, consider storing under an inert gas as the compound may be air-sensitive.

2.2 Preparation and Handling

  • Work Area Preparation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

  • Donning PPE: Before handling, put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If weighing, do so in a fume hood or a ventilated balance enclosure.

    • Avoid creating dust. Use appropriate tools for transfer (e.g., spatulas).

  • In Use:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe in the dust.[1]

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.[2]

2.3 Accidental Release and First Aid

In the event of exposure or a spill, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

For spills, evacuate the area, wear appropriate PPE, and contain the spill. Collect the spilled material with a suitable absorbent and place it in a sealed container for disposal.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.

Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures start Start: Receive Chemical storage Inspect and Store in a Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) storage->ppe weigh Weigh/Transfer Chemical ppe->weigh reaction Perform Experiment weigh->reaction spill Spill Occurs weigh->spill Potential Event decontaminate Decontaminate Work Area and Equipment reaction->decontaminate exposure Exposure Occurs reaction->exposure Potential Event waste Collect Waste in Labeled Container decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash dispose Dispose of Hazardous Waste via Approved Vendor wash->dispose contain_spill Contain Spill & Clean Up spill->contain_spill first_aid Administer First Aid exposure->first_aid contain_spill->waste Waste Generation seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.